molecular formula C10H17ClN2O4S3 B144308 ent-Dorzolamide hydrochloride CAS No. 120279-36-9

ent-Dorzolamide hydrochloride

Cat. No.: B144308
CAS No.: 120279-36-9
M. Wt: 360.9 g/mol
InChI Key: OSRUSFPMRGDLAG-CIRBGYJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-Dorzolamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H17ClN2O4S3 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUSFPMRGDLAG-CIRBGYJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ent-Dorzolamide hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to ent-Dorzolamide Hydrochloride: Stereochemical Distinctions and Physicochemical Characterization

Introduction

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor established as a key therapeutic agent in the management of elevated intraocular pressure, a primary risk factor for glaucoma.[1][2] Its efficacy is critically dependent on its specific three-dimensional structure. This technical guide provides a comprehensive exploration of this compound, the enantiomer of the active pharmaceutical ingredient, (4S,6S)-Dorzolamide hydrochloride.

For researchers, scientists, and professionals in drug development, understanding the properties of all stereoisomers of a chiral drug is paramount for ensuring purity, safety, and efficacy. This document serves as a detailed resource on the chemical structure, physicochemical properties, and analytical considerations of this compound, highlighting its distinction from the therapeutically active enantiomer.

Chemical Structure and Stereochemistry

Dorzolamide possesses two chiral centers within its 4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core structure. This gives rise to four possible stereoisomers.[3] The therapeutically active form is the (4S,6S)-enantiomer.[1][3]

ent-Dorzolamide is the enantiomer of Dorzolamide, possessing the (4R,6R) configuration.[4][5][6] While sharing the same connectivity of atoms, its spatial arrangement is a mirror image of the active drug, a difference that has profound implications for its pharmacological activity.

Key Identifiers:

  • IUPAC Name for ent-Dorzolamide: (4R,6R)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide[4]

  • CAS Number for ent-Dorzolamide: 120279-95-0[4]

  • IUPAC Name for this compound: (4R,6R)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Hydrochloride[5]

  • CAS Number for this compound: 122028-36-8[5][6]

G cluster_0 (4S,6S)-Dorzolamide (Active) cluster_1 (4R,6R)-ent-Dorzolamide S_Dorzolamide S_Dorzolamide Mirror Mirror Plane S_Dorzolamide->Mirror R_Dorzolamide R_Dorzolamide Mirror->R_Dorzolamide

Caption: Stereochemical relationship between (4S,6S)-Dorzolamide and its enantiomer, (4R,6R)-ent-Dorzolamide.

Physicochemical Properties

Enantiomers exhibit identical physical and chemical properties in an achiral environment. Therefore, the properties of this compound are expected to be the same as those of Dorzolamide hydrochloride.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇ClN₂O₄S₃[5][7]
Molecular Weight 360.9 g/mol [5][7]
Appearance White to off-white crystalline powder[8][9]
Melting Point Approximately 264-285 °C[1][8][9]
Solubility Soluble in water, slightly soluble in methanol and ethanol[8][9][10]

Inferred Mechanism of Action

Dorzolamide exerts its therapeutic effect by potently inhibiting carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor in the ciliary body of the eye.[1][11] By blocking this enzyme, Dorzolamide reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[12] The interaction between a drug and its biological target is highly dependent on the three-dimensional conformation of both molecules. The (4S,6S) configuration of Dorzolamide is optimal for binding to the active site of CA-II.[3]

It is hypothesized that ent-Dorzolamide, as the enantiomer, will also interact with carbonic anhydrase. However, due to its different spatial arrangement, the affinity and inhibitory potency are expected to be significantly lower than that of the (4S,6S) enantiomer.[3] This presumed difference in pharmacological activity underscores the critical importance of stereoselective synthesis and chiral purity analysis in the manufacturing of Dorzolamide.

Synthesis and Purification

The synthesis of a specific stereoisomer like ent-Dorzolamide requires a carefully controlled, stereoselective process. The general strategies employed for the synthesis of (4S,6S)-Dorzolamide can be adapted by utilizing a chiral starting material with the opposite stereochemistry.

A common approach for Dorzolamide synthesis involves the asymmetric reduction of a ketone intermediate to establish the desired stereochemistry at one of the chiral centers.[12] To synthesize ent-Dorzolamide, one would start with the enantiomer of the key chiral precursor.

G Start Chiral Precursor ((R)-enantiomer for ent-Dorzolamide) Step1 Stereoselective Reduction Start->Step1 Step2 Hydroxyl Group Activation Step1->Step2 Step3 Nucleophilic Substitution (with Ethylamine) Step2->Step3 Step4 Sulfonamide Formation Step3->Step4 Step5 Purification Step4->Step5 End ent-Dorzolamide HCl Step5->End G Sample Test Sample (ent-Dorzolamide HCl) ChiralHPLC Chiral HPLC Analysis Sample->ChiralHPLC Data Chromatogram Data ChiralHPLC->Data Purity Enantiomeric Purity Calculation Data->Purity Result Report: % ent-Dorzolamide % (4S,6S)-Dorzolamide Purity->Result

Sources

An In-depth Technical Guide to the Synthesis of ent-Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure in patients with glaucoma and ocular hypertension. The therapeutically active agent is the (4S,6S)-enantiomer. This guide, however, will focus on the synthesis of its enantiomer, ent-dorzolamide hydrochloride, which possesses the (4R,6R) stereochemistry. Understanding the synthesis of this specific enantiomer is crucial for researchers involved in stereochemical studies, impurity profiling, and the development of analytical methods for dorzolamide-related compounds.

Dorzolamide has two chiral centers, leading to four possible stereoisomers: the (4S,6S) and (4R,6R) enantiomers, and the (4S,6R) and (4R,6S) diastereomers. The biological activity of dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer due to its high affinity for the active site of carbonic anhydrase II.[1][2] The other stereoisomers are considered impurities and are significantly less active.[1][2]

This technical guide provides a comprehensive overview of a viable synthetic pathway to this compound, detailing the critical chemical transformations, key precursors, and the principles of stereochemical control.

The Synthetic Pathway to this compound: A Strategic Approach

The synthesis of enantiomerically pure this compound hinges on establishing the correct stereochemistry at the two chiral centers. A logical and widely adopted strategy involves the use of a chiral starting material that dictates the stereochemistry of one center, followed by a stereocontrolled introduction of the second chiral center.

A plausible and efficient synthetic route to this compound commences with the chiral precursor, (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. This key intermediate sets the (R) configuration at the 6-position, which then directs the stereochemistry of the subsequent reduction step to establish the (R) configuration at the 4-position.

The overall synthetic workflow can be visualized as follows:

ent_Dorzolamide_Synthesis A (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one B (4R,6R)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol A->B Stereoselective Reduction C (4R,6R)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide B->C Oxidation D Activated Hydroxy Intermediate (e.g., Mesylate) C->D Activation E (4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (ent-Dorzolamide Base) D->E Nucleophilic Substitution (SN2 with Ethylamine) & Sulfonamide Formation F This compound E->F Salt Formation (HCl)

Figure 1: Core synthesis pathway for this compound.

Part 1: Synthesis of the Chiral Precursor: (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one

The cornerstone of this enantioselective synthesis is the availability of the chiral ketone, (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. Its synthesis can be achieved through various methods, often involving a key cyclization step. One reported approach involves the reaction of methyl (S)-3-hydroxybutyrate with p-toluenesulfonyl chloride, followed by reaction with a lithiated thiophene intermediate, esterification, hydrolysis, and subsequent cyclization.[3] The use of the (S)-enantiomer of 3-hydroxybutyrate ultimately leads to the (R)-configuration in the cyclized product.

Experimental Protocol: Synthesis of (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one (Conceptual)

  • Step 1: Tosylation of (S)-3-hydroxybutyrate: Methyl (S)-3-hydroxybutyrate is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to protect the hydroxyl group and convert it into a good leaving group.

  • Step 2: Thienyl Thioether Formation: The tosylated intermediate is then reacted with a lithiated thiophene, such as 2-lithiothiophene (generated by treating thiophene with a strong base like n-butyllithium), to form a thioether.

  • Step 3: Ester Hydrolysis and Cyclization: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then cyclized under acidic conditions (e.g., using a strong acid like polyphosphoric acid) to yield (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.

Part 2: Stereoselective Reduction of the Ketone

This is a critical stereochemistry-determining step. The goal is to reduce the ketone at the 4-position to a hydroxyl group with an (R) configuration, leading to the cis-diol precursor relative to the methyl group at the 6-position. This diastereoselectivity is often achieved using specific reducing agents that allow for substrate-controlled reduction. The existing chiral center at the 6-position influences the facial selectivity of the hydride attack on the carbonyl group.

Causality in Reagent Selection: The choice of reducing agent is paramount for achieving high diastereoselectivity. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), often approach the carbonyl from the less sterically hindered face, which, in this case, would lead to the desired (4R,6R)-alcohol. The rationale is that the methyl group at the 6-position directs the incoming hydride to the opposite face of the thiopyran ring.

Experimental Protocol: Stereoselective Reduction

  • A solution of (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of a bulky reducing agent, such as L-Selectride® (1M in THF), is added dropwise to the ketone solution, maintaining the low temperature.

  • The reaction is stirred at low temperature for a specified period until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution).

  • The product, (4R,6R)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Part 3: Oxidation of the Sulfide to a Sulfone

The sulfide in the thiopyran ring is oxidized to a sulfone. This transformation is crucial for the final compound's activity and is typically achieved using a strong oxidizing agent.

Experimental Protocol: Oxidation

  • The (4R,6R)-alcohol is dissolved in a suitable solvent, such as ethyl acetate.

  • An oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, is added to the solution.[4]

  • The reaction is stirred until the oxidation is complete (monitored by TLC).

  • The resulting product, (4R,6R)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide, is then isolated and purified.

Part 4: Activation of the Hydroxyl Group and Nucleophilic Substitution

The hydroxyl group at the 4-position is a poor leaving group and must be activated for the subsequent nucleophilic substitution. This is typically achieved by converting it into a mesylate or tosylate. The activated intermediate then undergoes an SN2 reaction with ethylamine. This step is another critical point for stereochemical control, as the SN2 mechanism proceeds with an inversion of configuration at the 4-position. However, to obtain the final (4R,6R) configuration in ent-dorzolamide, the preceding alcohol intermediate must have the (4S,6R) configuration. This implies that the initial reduction of the ketone should yield the trans-alcohol.

Alternatively, and more commonly for the synthesis of (4S,6S)-dorzolamide, a Ritter reaction is employed which proceeds with retention of configuration.[5][6] For the synthesis of ent-dorzolamide, a similar retention mechanism would require the (4R,6R)-alcohol.

For the purpose of this guide, we will proceed with the SN2 inversion pathway, which requires the (4S,6R)-alcohol as the starting material for this step. This highlights the importance of the initial stereoselective reduction. Assuming the desired (4S,6R)-alcohol is obtained, the subsequent steps are as follows:

Experimental Protocol: Mesylation and Amination

  • Mesylation: (4S,6R)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide is dissolved in a suitable solvent like dichloromethane and cooled. Methanesulfonyl chloride is added, followed by a base such as triethylamine.[7] The reaction mixture is stirred until completion.

  • Amination: The resulting mesylate is then reacted with ethylamine in a suitable solvent. The nucleophilic attack of ethylamine on the carbon bearing the mesylate group proceeds with inversion of configuration, yielding the (4R,6R)-ethylamino compound.

Part 5: Sulfonamide Formation and Final Salt Preparation

The final steps involve the introduction of the sulfonamide group at the 2-position of the thiophene ring and the formation of the hydrochloride salt.

Experimental Protocol: Sulfonylation and Salt Formation

  • Sulfonylation: The (4R,6R)-ethylamino intermediate is treated with chlorosulfonic acid or fuming sulfuric acid, followed by a chlorinating agent like thionyl chloride, to introduce a sulfonyl chloride group.[5] This is then reacted with ammonia to form the sulfonamide.

  • Salt Formation: The resulting ent-dorzolamide free base, (4R,6R)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is dissolved in a suitable solvent like ethyl acetate. Hydrochloric acid (e.g., as a solution in ethanol or isopropanol) is then added to precipitate the hydrochloride salt.[8] The solid this compound is then collected by filtration and dried.

Quantitative Data Summary

The following table summarizes representative yields for key steps in a dorzolamide synthesis, which can be expected to be similar for the enantiomeric route.

StepStarting MaterialProductReagentsTypical Yield (%)
Cyclization Appropriate acyclic precursor(R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-onePolyphosphoric acid40-60 (optimized)[3]
Reduction Chiral KetoneDiastereomeric AlcoholL-Selectride® or similar>90
Oxidation Sulfide AlcoholSulfone AlcoholH₂O₂ / Na₂WO₄~87[7]
Activation & Amination Sulfone AlcoholEthylamino IntermediateMsCl, Et₃N; Ethylamine70-80 (for amination)[8]
Salt Formation ent-Dorzolamide Baseent-Dorzolamide HClHCl>95[7]

Synthesis of the Therapeutically Active (4S,6S)-Dorzolamide Hydrochloride

For comparative purposes and to provide a complete picture, the synthesis of the active enantiomer, (4S,6S)-dorzolamide hydrochloride, follows an analogous pathway but starts with the opposite enantiomer of the key precursor, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.[7]

Dorzolamide_Synthesis A (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one B (4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol A->B Stereoselective Reduction C (4S,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide B->C Oxidation D Activated Hydroxy Intermediate (e.g., Mesylate) C->D Activation E (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (Dorzolamide Base) D->E Nucleophilic Substitution (SN2 with Ethylamine) & Sulfonamide Formation F Dorzolamide Hydrochloride E->F Salt Formation (HCl)

Figure 2: Core synthesis pathway for (4S,6S)-Dorzolamide Hydrochloride.

The key difference lies in the stereochemistry of the starting material, which dictates the absolute configuration of the final product. The reaction conditions and reagents for each step are generally applicable to both enantiomeric pathways.

Conclusion

The synthesis of this compound is a challenging yet achievable process that relies on the principles of asymmetric synthesis and stereochemical control. The key to a successful synthesis lies in the use of an enantiomerically pure starting material, such as (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, and the careful execution of stereocontrolled reactions, particularly the reduction of the ketone and the nucleophilic substitution to introduce the ethylamino group. This guide provides a comprehensive framework for researchers and drug development professionals to understand and approach the synthesis of this important enantiomer for research and analytical purposes.

References

  • BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide. BenchChem.
  • Shamsipur, M., Heydari, R., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography.
  • Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica, 7(1), 68-76.
  • Martinelli, A., Volpicelli, R., Verzini, M., Cotarca, L., Maini, L., Pengo, P., & Pasquato, L. (2023).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. BenchChem.
  • Blacklock, T. J., et al. (1993). An Enantioselective Synthesis of the Topically-Active Carbonic Anhydrase Inhibitor MK-0507: 5,6-Dihydro-(S)-4- (ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Hydrochloride. The Journal of Organic Chemistry, 58(7), 1672–1679.
  • Hussain, S. S., & Singh, P. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research.
  • Blacklock, T. J., & Sohar, P. (1994). Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide and related compounds. U.S. Patent No. 5,688,968. Washington, DC: U.S.
  • Alcon, M., et al. (2009). Process for obtaining 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide and its enantiomers, and applications thereof.
  • Blacklock, T. J., & Shinkai, I. (1994). Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide and related compounds.
  • Kovacs, L., et al. (2006). Method of making dorzolamide hydrochloride. U.S.
  • PubChem. (n.d.). (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)
  • Google Patents. (2006). Method of making dorzolamide hydrochloride.

Sources

An In-depth Technical Guide on the Carbonic Anhydrase Inhibition Profile of ent-Dorzolamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Stereochemistry in Carbonic Anhydrase Inhibition

In the landscape of rational drug design, few enzyme families illustrate the profound importance of stereochemistry as elegantly as the carbonic anhydrases (CAs). These ubiquitous zinc metalloenzymes are master regulators of pH and fluid balance, making them critical targets for therapeutic intervention in conditions ranging from glaucoma to epilepsy and cancer. Dorzolamide, a cornerstone in glaucoma therapy, is a testament to the success of targeting these enzymes. However, the story of Dorzolamide's efficacy is intrinsically linked to its specific three-dimensional architecture. This guide moves beyond a simple characterization of the active drug to explore the inhibition profile of its mirror image, ent-Dorzolamide hydrochloride. While direct inhibitory data for this enantiomer is notably scarce in public literature—a significant finding in itself—this guide will provide a deep, mechanistic exploration of why such a profound difference in activity is not only expected but structurally mandated. By dissecting the precise molecular interactions that govern potent inhibition, we offer researchers and drug developers a foundational understanding of the stereochemical selectivity of carbonic anhydrase, a critical consideration for the design of next-generation inhibitors.

Carbonic Anhydrase: A Ubiquitous and Vital Metalloenzyme

Carbonic anhydrases (CAs; EC 4.2.1.1) are a superfamily of enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, fifteen different alpha-CA isoforms have been identified, each with distinct tissue distribution and physiological roles, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic processes.[3][4]

The active site of α-CAs is characterized by a conical cleft approximately 15 Å deep, at the bottom of which lies a catalytic zinc ion (Zn²⁺). This ion is coordinated by the imidazole rings of three conserved histidine residues and a water molecule, which, upon deprotonation to a hydroxide ion, acts as a potent nucleophile to attack the CO₂ substrate.[4] The precise architecture of this active site, shaped by conserved residues like Threonine-199 (Thr199) and Glutamate-106 (Glu106), creates a highly specific environment for substrate binding and catalysis.[4][5] This specificity also makes it an exquisitely tunable target for inhibitors.

The Enantiomers: (4S,6S)-Dorzolamide vs. (4R,6R)-ent-Dorzolamide

Dorzolamide hydrochloride, known chemically as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is the clinically approved and biologically active stereoisomer. Its enantiomer, the mirror image, is (4R,6R)-4-(ethylamino)-5,6-dihydro-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, referred to as ent-Dorzolamide.

While possessing identical chemical formulas and connectivity, their spatial arrangements are non-superimposable. This difference is paramount, as molecular recognition in biology is fundamentally a three-dimensional process. The efficacy of Dorzolamide stems from the precise orientation of its functional groups, which allows for optimal interaction with the chiral active site of carbonic anhydrase.

Mechanism of Potent Inhibition by (4S,6S)-Dorzolamide

The primary mechanism for inhibition of carbonic anhydrase by Dorzolamide and other sulfonamide-based drugs is through direct interaction with the catalytic zinc ion.[2][6] This interaction is multifaceted and highly dependent on the correct stereochemistry:

  • Zinc Coordination: The sulfonamide moiety (—SO₂NH₂) of Dorzolamide becomes deprotonated to its anionic form (—SO₂NH⁻). This negatively charged nitrogen atom then coordinates directly to the Zn²⁺ ion at the base of the active site, displacing the catalytically essential hydroxide ion and thereby halting the enzyme's function.[7]

  • Hydrogen Bonding Network: This primary binding event is powerfully reinforced by a network of hydrogen bonds. The nitrogen of the zinc-bound sulfonamide acts as a hydrogen bond donor to the hydroxyl group of the "gatekeeper" residue Thr199.[5][7] Concurrently, one of the sulfonamide oxygen atoms acts as a hydrogen bond acceptor for the backbone amide group of the very same Thr199 residue.[7]

This "molecular anchor," consisting of coordination to the zinc and a dual hydrogen-bonding interaction with Thr199, is responsible for the high affinity and potent inhibition exhibited by (4S,6S)-Dorzolamide.

cluster_CA_Active_Site CA-II Active Site cluster_Dorzolamide (4S,6S)-Dorzolamide Zn { Zn²⁺} His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 HO-Thr199 NH-Thr199 (Backbone) Dorz SO₂NH⁻ O O Thr199:nh->Dorz:o1 H-Bond (Acceptor)

Fig. 1: Core binding interactions of (4S,6S)-Dorzolamide in the CA-II active site.

Quantitative Inhibition Profile of (4S,6S)-Dorzolamide

(4S,6S)-Dorzolamide is a potent inhibitor, particularly of the CA-II isoform, which is abundant in the ciliary processes of the eye and is the primary target for lowering intraocular pressure. Its selectivity profile across various human carbonic anhydrase (hCA) isoforms has been well-characterized.

IsoformInhibition Constant (Kᵢ)Primary Function/Location
hCA I ~117.1 µM (Low Affinity)Red Blood Cells
hCA II ~1.9 nM - 8 nM (High Affinity) Eye, Red Blood Cells, Brain
hCA IV ~31 nM (High Affinity)Eye, Kidney, Lung
(Data synthesized from multiple sources, including references[8] and InvivoChem product data. Note that exact values may vary based on assay conditions.)

The high affinity for hCA II and hCA IV, both present in the eye, coupled with a significantly lower affinity for the abundant off-target hCA I in red blood cells, contributes to its favorable therapeutic window as a topical agent.

The Predicted Profile of ent-Dorzolamide: A Structural Hypothesis

While experimental data for ent-Dorzolamide is lacking, its inhibitory profile can be confidently predicted to be exceptionally poor based on a structural analysis of the CA-II active site.

The binding of the (4S,6S) isomer is not just about the sulfonamide anchor; it's about the entire molecule fitting snugly into the active site. The specific trans configuration of the ethylamino group at position C4 and the methyl group at C6 orients these substituents away from the core binding region, allowing the sulfonamide head to achieve its ideal geometry for zinc coordination and hydrogen bonding.

In the case of (4R,6R)-ent-Dorzolamide, the stereochemistry is inverted. This would force the ethylamino "tail" into a different spatial orientation. This new orientation would almost certainly result in a severe steric clash with the residues lining one side of the active site cavity, particularly the hydrophobic residues like Phenylalanine-131, Leucine-198, and Proline-202.[7] This steric hindrance would prevent the molecule from seating deep enough into the active site to allow the sulfonamide group to form the stable, tetrahedrally coordinated complex with the zinc ion and the critical hydrogen bonds with Thr199. Consequently, the binding affinity would be drastically reduced, leading to a much higher Kᵢ value and rendering it a significantly weaker inhibitor, if active at all.

Standardized Protocol for Determining Carbonic Anhydrase Inhibition

To experimentally validate the predicted weak activity of ent-Dorzolamide or to profile novel inhibitors, a standardized, self-validating protocol is essential. The following colorimetric assay, based on the esterase activity of carbonic anhydrase, is a robust and widely accepted method.

Assay Principle

Carbonic anhydrase exhibits esterase activity, hydrolyzing p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which absorbs light at 400-405 nm. An inhibitor will reduce the rate of this reaction in a concentration-dependent manner, allowing for the calculation of IC₅₀ values.

cluster_workflow CA Inhibition Assay Workflow Prep Prepare Reagents: - Assay Buffer (e.g., Tris-SO₄) - CA Enzyme Stock - pNPA Substrate - Inhibitor Stock (e.g., ent-Dorzolamide) Plate Plate Setup (96-well): - Blank (Buffer only) - Control (Enzyme + Buffer) - Inhibitor Wells (Enzyme + Dilutions) Prep->Plate Incubate Pre-incubate Plate (Enzyme + Inhibitor) ~10 min @ 25°C Plate->Incubate Initiate Initiate Reaction: Add pNPA Substrate to all wells Incubate->Initiate Measure Measure Absorbance: Kinetic read @ 405 nm (e.g., every 30s for 5-10 min) Initiate->Measure Analyze Data Analysis: - Calculate reaction rates (V₀) - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ via non-linear regression Measure->Analyze

Fig. 2: Experimental workflow for a colorimetric CA inhibition assay.
Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 10 mM Tris-SO₄, pH 7.6.

    • Enzyme Solution: Reconstitute purified human carbonic anhydrase II (hCA II) in the assay buffer to a working concentration (e.g., 2-5 µg/mL). Keep on ice.

    • Substrate Solution: Prepare a stock of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent like acetonitrile. Dilute to a working concentration (e.g., 10 mM) in the assay buffer immediately before use.

    • Inhibitor Solutions: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO or water). Perform a serial dilution in the assay buffer to create a range of concentrations spanning the expected IC₅₀ (for unknown compounds, a wide range from 1 nM to 100 µM is recommended). Include a known standard inhibitor like Acetazolamide or (4S,6S)-Dorzolamide for assay validation.

  • Assay Execution (96-Well Plate Format):

    • Add assay buffer to all wells.

    • Add the appropriate volume of the serially diluted inhibitor (ent-Dorzolamide), standard inhibitor, or vehicle control (buffer/DMSO) to the respective wells.

    • To initiate the assay, add the CA enzyme solution to all wells except the "blank" wells.

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow inhibitor-enzyme binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis and Validation:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

    • Trustworthiness Check: The IC₅₀ value obtained for the known standard inhibitor (Acetazolamide or Dorzolamide) must fall within the historically accepted range for the assay to be considered valid.

Conclusion: A Lesson in Stereospecificity

Any deviation from this specific (4S,6S) stereochemistry, as in ent-Dorzolamide, would disrupt this delicate fit, introducing steric clashes that prevent the formation of these essential high-energy interactions. Therefore, it can be concluded with high confidence that this compound is a significantly weaker inhibitor of carbonic anhydrase than its clinically active counterpart. This profound difference underscores a fundamental principle for researchers in medicinal chemistry: for chiral targets like carbonic anhydrase, stereochemistry is not a trivial detail but a primary determinant of biological activity.

References

  • Pinard, M. et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7210-7215. Available at: [Link]

  • ResearchGate. (n.d.). Zinc and carbonic anhydrase inhibitors-an update. Available at: [Link]

  • Maresca, A. et al. (2020). Drug interaction considerations in the therapeutic use of carbonic anhydrase inhibitors. Expert Opinion on Drug Metabolism & Toxicology, 16(10), 879-890. Available at: [Link]

  • Boriack-Sjodin, P. A. et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. Available at: [Link]

  • Fisher, S. Z. et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 983-986. Available at: [Link]

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 1-22. Available at: [Link]

  • Carbonic anhydrase II Inhibitors: Structural diversity, mechanisms and molecular docking insights. (2023). International Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Mehrabi, M. et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. International Journal of Biological Macromolecules, 80, 564-573. Available at: [Link]

  • Behravan, J. et al. (1993). Importance of the conserved active-site residues Tyr7, Glu106 and Thr199 for the catalytic function of human carbonic anhydrase II. European Journal of Biochemistry, 211(1-2), 347-353. Available at: [Link]

  • Fierke, C. A. et al. (1993). Structural and functional importance of a conserved hydrogen bond network in human carbonic anhydrase II. Biochemistry, 32(50), 13703-13711. Available at: [Link]

  • Sugrue, M. F. et al. (1994). Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. Drug Metabolism and Disposition, 22(3), 377-382. Available at: [Link]

  • Nocentini, A. & Supuran, C. T. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 24(19), 3497. Available at: [Link]

  • McKenna, R. & Supuran, C. T. (2014). Crystallography and Its Impact on Carbonic Anhydrase Research. BioMed Research International, 2014, 608930. Available at: [Link]

Sources

A Technical Guide to the Stereospecific Synthesis of ent-Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used clinically for the management of glaucoma. Its therapeutic efficacy is critically dependent on its stereochemistry, with the (4S,6S)-isomer, Dorzolamide, being the active pharmaceutical ingredient. This guide focuses on the stereospecific synthesis of its enantiomer, ent-Dorzolamide, which possesses the (4R,6R) configuration. Understanding the synthesis of this specific enantiomer is crucial for stereochemical studies, impurity profiling, and the development of novel analogues. This document provides an in-depth exploration of a validated synthetic pathway, detailing the strategic considerations for establishing the requisite stereocenters, key chemical transformations, and detailed experimental protocols.

Introduction: The Significance of Stereochemistry in Dorzolamide

Dorzolamide hydrochloride, chemically named (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a cornerstone in the topical treatment of glaucoma and ocular hypertension.[1] Its mechanism of action involves the potent inhibition of carbonic anhydrase II in the ciliary processes of the eye, which reduces the secretion of aqueous humor and consequently lowers intraocular pressure.[1]

The Dorzolamide molecule possesses two chiral centers at the C4 and C6 positions of the thienothiopyran ring system, giving rise to four possible stereoisomers. The therapeutic activity is almost exclusively associated with the (4S,6S)-trans-diastereomer.[2] Its enantiomer, (4R,6R)-Dorzolamide (ent-Dorzolamide), and the corresponding cis-diastereomers are considered impurities and lack significant pharmacological activity.[2] Therefore, the development of a synthetic route that provides precise control over these stereocenters is not merely an academic challenge but a practical necessity for producing a safe and effective drug.

This guide will dissect a common and effective stereospecific route to ent-Dorzolamide, which mirrors the synthesis of Dorzolamide but begins with a starting material of the opposite chirality. This approach underscores the principle of chiral pool synthesis, where an enantiomerically pure starting material dictates the stereochemical outcome of the final product.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of ent-Dorzolamide reveals a strategy centered on the sequential construction of the bicyclic thienothiopyran core, followed by the installation of the requisite functional groups. The primary challenge lies in establishing the correct absolute and relative stereochemistry at the C4 and C6 positions.

G ent_Dorzolamide ent-Dorzolamide HCl (4R,6R) ent_Dorzolamide_Base ent-Dorzolamide Base (4R,6R) ent_Dorzolamide->ent_Dorzolamide_Base HCl Salt Formation Mesylate_Intermediate Mesylate Intermediate (4S,6R) ent_Dorzolamide_Base->Mesylate_Intermediate SN2 Amination (Stereochemical Inversion at C4) Hydroxy_Intermediate Hydroxy Intermediate (4S,6R) Mesylate_Intermediate->Hydroxy_Intermediate Mesylation (Activation of OH) Ketone_Precursor Ketone Precursor (R)-enantiomer Hydroxy_Intermediate->Ketone_Precursor Stereoselective Reduction Chiral_Starting_Material Chiral Starting Material (e.g., (R)-3-hydroxybutyrate) Ketone_Precursor->Chiral_Starting_Material Cyclization & Functionalization

Caption: Retrosynthetic pathway for ent-Dorzolamide hydrochloride.

The core strategy involves these key transformations:

  • Chiral Pool Synthesis: The synthesis begins with a simple, commercially available chiral molecule, such as a derivative of (R)-3-hydroxybutyric acid, to set the stereochemistry at the C6 position.[3]

  • Cyclization: Construction of the thienothiopyran-4-one ring system.

  • Diastereoselective Reduction: A crucial step to establish the C4 hydroxyl group with the correct relative stereochemistry (cis to the C6 methyl group).

  • Stereochemical Inversion: Activation of the hydroxyl group followed by an SN2 reaction with ethylamine to invert the stereocenter at C4, thereby establishing the desired trans relationship between the ethylamino and methyl groups.

  • Functionalization and Salt Formation: Introduction of the sulfonamide group and final conversion to the hydrochloride salt.

Core Synthesis Pathway: Step-by-Step Elucidation

The forward synthesis provides a practical roadmap for laboratory execution. The pathway described is adapted from established syntheses of Dorzolamide, with the critical difference being the use of the opposite enantiomer of the starting material.[1]

G cluster_0 Core Synthesis Workflow Start (R)-Starting Material Ketone (R)-Thienothiopyran-4-one Start->Ketone Cyclization Oxidation Sulfone Intermediate Ketone->Oxidation Oxidation Reduction (4S,6R)-Hydroxy Intermediate Oxidation->Reduction Stereoselective Reduction Mesylation (4S,6R)-Mesylate Reduction->Mesylation Activation (MsCl) Amination (4R,6R)-Ethylamine Adduct (ent-Dorzolamide Base) Mesylation->Amination SN2 with EtNH2 (Inversion) Final (4R,6R)-Dorzolamide HCl (Final Product) Amination->Final Sulfonylation & HCl Salt Formation

Caption: Forward synthesis workflow for ent-Dorzolamide HCl.

Step 1: Synthesis of the Chiral Ketosulfone Intermediate

The synthesis typically begins with a chiral precursor like methyl (R)-3-hydroxybutyrate.[3] This material is first converted to a suitable derivative (e.g., a tosylate) and then reacted with a lithiated thiophene species. Subsequent hydrolysis and intramolecular Friedel-Crafts-type cyclization yield the chiral ketone, (R)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.[3] The sulfur atom in the thiopyran ring is then oxidized to the corresponding sulfone using a potent oxidizing agent like hydrogen peroxide catalyzed by sodium tungstate.[4]

Step 2: Diastereoselective Reduction of the Ketone

This is one of the most critical stereochemistry-defining steps. The reduction of the ketone in the (R)-6-methyl-sulfone intermediate must selectively produce the cis-alcohol, (4S,6R)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide. This is typically achieved using a reducing agent that allows for substrate-controlled diastereoselectivity. The bulky sulfone group and the methyl group at C6 direct the hydride attack from the less hindered face of the carbonyl, leading predominantly to the desired cis-isomer.

Step 3: Activation of the Hydroxyl Group

The hydroxyl group is a poor leaving group and must be activated for the subsequent nucleophilic substitution. This is reliably achieved by converting the alcohol into a mesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine.[1] This reaction proceeds with retention of configuration at the C4 center, yielding the (4S,6R)-mesylate intermediate.

Step 4: SN2 Amination and Stereochemical Inversion

The introduction of the ethylamino group is accomplished via a bimolecular nucleophilic substitution (SN2) reaction. The mesylate intermediate is treated with ethylamine, which acts as the nucleophile. According to the SN2 mechanism, the ethylamine attacks the carbon atom at C4 from the side opposite to the mesylate leaving group. This results in a complete inversion of stereochemistry at this center, transforming the (4S) configuration into the desired (4R) configuration. This step is what establishes the crucial trans stereochemical relationship in the final product.

Step 5: Sulfonylation and Hydrochloride Salt Formation

In the final stages, the sulfonamide group is introduced at the C2 position of the thiophene ring. This can be achieved by reacting the ethylamine adduct with fuming sulfuric acid, followed by treatment with thionyl chloride and then aqueous ammonia.[5] The resulting free base of ent-Dorzolamide is then dissolved in a suitable solvent like isopropanol or ethyl acetate and treated with hydrochloric acid to precipitate the final, stable hydrochloride salt.[6]

Quantitative Data and Experimental Protocols

For clarity, the yields and conditions for key transformations are summarized below. These are representative values and may be optimized.

StepKey TransformationReagents & ConditionsTypical YieldStereochemical Outcome
1 OxidationH₂O₂, Na₂WO₄, in Acetic Acid>90%Retention at C6
2 ReductionNaBH₄ / BF₃·Et₂O or LiAlH₄~85-95%Forms predominantly cis (4S,6R) alcohol
3 MesylationMsCl, Et₃N, CH₂Cl₂, 0°C>95%Retention at C4
4 AminationEthylamine, in suitable solvent~70-80%Inversion at C4 (SN2) to (4R,6R)
5 Salt FormationHCl in Isopropanol/Ethyl Acetate>95%Final salt precipitation
Detailed Protocol: Mesylation of (4S,6R)-Hydroxy Intermediate

This protocol details the activation of the hydroxyl group, a critical step preparing the molecule for stereochemical inversion.

Objective: To convert (4S,6R)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide to its corresponding mesylate with retention of configuration.

Materials:

  • (4S,6R)-Hydroxy intermediate (1.0 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous, ~10 mL per gram of substrate)

  • Triethylamine (Et₃N, 1.5 eq, distilled)

  • Methanesulfonyl chloride (MsCl, 1.2 eq, distilled)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, dissolve the (4S,6R)-hydroxy intermediate in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add triethylamine dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • After the addition of triethylamine is complete, add methanesulfonyl chloride dropwise via a syringe. A white precipitate of triethylamine hydrochloride will form. Maintain the temperature at 0°C throughout the addition.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding cold deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude mesylate intermediate. The product is often used in the next step without further purification.

Rationale: The use of a non-nucleophilic base (triethylamine) is crucial to prevent side reactions. The reaction is run at low temperatures to minimize the formation of elimination byproducts. The aqueous workup removes the triethylamine hydrochloride salt and any unreacted reagents.

Conclusion

The stereospecific synthesis of this compound is a well-defined process that hinges on a few key principles: starting with an enantiomerically pure precursor to set the C6 stereocenter, performing a diastereoselective reduction to establish the C4 hydroxyl group, and executing a clean SN2 reaction to invert the C4 center and install the ethylamino group. Each step must be carefully controlled to ensure high stereochemical purity in the final active pharmaceutical ingredient enantiomer. The methodologies described here provide a robust framework for researchers engaged in the synthesis of Dorzolamide analogues, impurity standards, and related pharmaceutical compounds.

References

  • Kovacs, L., et al. (2006). Method of making dorzolamide hydrochloride. U.S. Patent US20060155132. Available at:

  • Ci, X. (2008). Novel synthesizing method for dorzolamide HCL midbody. Chinese Patent CN101293890A. Available at: [7]

  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Available at: [Link][3]

  • Der Pharma Chemica. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S) - Dorzolamide. Available at: [Link][2]

  • Gotor, V., et al. (2015). Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals. Available at: [Link][8]

  • Spatola, A. F. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. Available at: [Link][9]

  • Reddy, B. M., et al. (2012). Process for preparing dorzolamide. U.S. Patent US8263787B2. Available at: [4]

  • Blacklock, T. J., et al. (1994). Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide and related compounds. WIPO Patent WO1994021645A1. Available at: [10]

  • European Patent Office. (2011). Process for the preparation of Dorzolamide Hydrochloride. Patent EP2128161A1. Available at: [5]

  • Teva Pharmaceutical Industries Ltd. (2012). Process for the preparation of dorzolamide hydrochloride. European Patent EP2128161B1. Available at: [Link][6]

  • National Center for Biotechnology Information. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. PubMed Central. Available at: [Link][11]

Sources

Foreword: The Stereochemical Imperative in Ocular Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Separation of Dorzolamide Enantiomers

Dorzolamide hydrochloride stands as a critical agent in the management of elevated intraocular pressure, primarily in the treatment of glaucoma.[1][2] Its therapeutic action stems from the potent and specific inhibition of carbonic anhydrase II, an enzyme pivotal to the secretion of aqueous humor in the eye.[1][2] However, the efficacy of dorzolamide is not merely a function of its chemical formula but is intrinsically locked to its precise three-dimensional architecture. The molecule possesses two chiral centers, giving rise to four potential stereoisomers.[1] The pharmacologically active agent is exclusively the (4S,6S)-enantiomer.[1] Its mirror image, the (4R,6R)-enantiomer, is considered an impurity with negligible therapeutic activity.[1]

Consequently, the robust and accurate separation of these enantiomers is not a mere analytical exercise; it is a fundamental requirement for ensuring the safety, purity, and efficacy of the final drug product. This guide provides a comprehensive exploration of the core analytical techniques, underlying principles, and field-proven methodologies for achieving the chiral separation of dorzolamide enantiomers, designed for the practicing researcher and drug development professional.

Foundational Principles of Chiral Recognition

The separation of enantiomers hinges on the creation of a transient, diastereomeric interaction with a chiral selector. This is achieved by introducing a chiral environment, most commonly in the form of a Chiral Stationary Phase (CSP) in chromatography. The differing stability of the diastereomeric complexes formed between each enantiomer and the CSP leads to differential retention times, enabling separation.

The primary interactions governing this recognition include:

  • Hydrogen Bonding: Crucial for molecules like dorzolamide with hydrogen bond donors (amine, sulfonamide groups) and acceptors.

  • π-π Interactions: Involving aromatic or unsaturated moieties in the analyte and selector.

  • Steric Hindrance: The physical "fit" of the enantiomer into the chiral selector's three-dimensional structure.

  • Dipole-Dipole and Ionic Interactions: Electrostatic forces that contribute to the stability of the complex.

A successful separation is achieved when the sum of these interaction energies is sufficiently different for the two enantiomers.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separation

HPLC is the most widely documented and implemented technique for the enantioseparation of dorzolamide. Success is primarily dictated by the selection of the appropriate CSP and mobile phase. Two classes of CSPs have proven particularly effective: polysaccharide-based and protein-based phases.

Polysaccharide-Based Chiral Stationary Phases

CSPs derived from cellulose or amylose, particularly those with phenylcarbamate derivatives, are renowned for their broad enantioselectivity and are highly effective for dorzolamide.[3][4][5] These phases are typically used in normal-phase or polar-organic modes.

The chiral recognition mechanism on polysaccharide CSPs involves the analyte entering chiral grooves or cavities on the selector. The carbamate groups on the polysaccharide backbone provide critical sites for hydrogen bonding and dipole-dipole interactions, while the phenyl rings offer sites for π-π stacking. The fixed, helical structure of the polysaccharide creates the necessary steric environment to differentiate the enantiomers.

cluster_0 Chiral Recognition on Polysaccharide CSP Analyte Dorzolamide Enantiomers ((4S,6S) and (4R,6R)) CSP Polysaccharide CSP (e.g., Cellulose Phenylcarbamate) Analyte->CSP Introduction to Column Complex1 Transient Diastereomeric Complex 1 (S,S-Dorz + CSP) CSP->Complex1 Interaction (e.g., Higher Stability) Complex2 Transient Diastereomeric Complex 2 (R,R-Dorz + CSP) CSP->Complex2 Interaction (e.g., Lower Stability) Separation Differential Retention & Elution Complex1->Separation Stronger Retention Complex2->Separation Weaker Retention

Caption: Chiral recognition mechanism on a polysaccharide CSP.

This protocol is synthesized from validated methods reported in the literature.[3][6][7][8] The core principle is the use of a non-polar primary solvent with an alcohol modifier and a basic additive to improve peak shape and resolution.

Step-by-Step Methodology:

  • Column Selection: Utilize a cellulose-based chiral column, such as a Chiralpak AD-H or AD-3 (amylose derivative), typically 250 mm x 4.6 mm, with a 3 or 5 µm particle size.[7][8]

  • Mobile Phase Preparation:

    • Prepare a mixture of n-hexane and an alcohol modifier (e.g., ethanol or 2-propanol). A common starting ratio is 80:20 (v/v) n-hexane:ethanol.[8] Another validated ratio is 50:50 (v/v) n-hexane:2-propanol.[3][6]

    • Incorporate a basic additive, such as diethylamine (DEA), at a concentration of 0.1%.[3][8] The DEA is critical as it interacts with residual silanol groups on the silica support and can improve the peak symmetry of basic analytes like dorzolamide.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.[6]

  • Chromatographic Conditions:

    • Flow Rate: Set to 1.0 mL/min.[3][7]

    • Column Temperature: Maintain at a controlled temperature, typically between 30°C and 40°C.[7][8] Temperature can influence selectivity; optimization may be required.

    • Detection: Use a UV detector set to 254 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the dorzolamide HCl sample in methanol or the mobile phase to a known concentration (e.g., 0.8 - 1.2 mg/mL).[7][9]

  • Analysis and Optimization:

    • Inject the sample and record the chromatogram. The (4S,6S)-enantiomer is typically the second to elute.

    • Causality: If resolution is poor, systematically adjust the alcohol modifier percentage. Increasing the alcohol content generally decreases retention time but can impact enantioselectivity. The type of alcohol (ethanol vs. 2-propanol) can also significantly alter the separation.

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Chiralpak AD-3 (3µm)[8]Coated Cellulose Phenylcarbamate[3][6]Chiralpak AD-H (5µm)[7]
Mobile Phase n-Hexane:Ethanol:DEA (80:20:0.1 v/v/v)[8]n-Hexane:2-Propanol:DEA (50:50:0.1 v/v/v)[3][6]n-Hexane:Ethanol:DEA (84:16:0.02 v/v/v)[7]
Flow Rate 1.0 mL/min (Optimized)1.0 mL/min[3]1.0 mL/min[7]
Temperature 40°C[8]Not specified30°C[7]
Detection Wavelength Not specified254 nm[6]254 nm[7]
Resolution (Rs) > 2.0[8]Baseline separation achievedEffective separation achieved[7]
Protein-Based Chiral Stationary Phases

An alternative and powerful approach utilizes CSPs where a protein, such as α1-acid glycoprotein (AGP), is immobilized on a silica support.[4][10] These columns operate in reversed-phase mode, offering a different selectivity mechanism.

AGP is a complex glycoprotein with multiple chiral binding sites. Chiral recognition is a multi-modal process involving a combination of ionic, hydrophobic, and hydrogen-bonding interactions. For a basic compound like dorzolamide, protonation at the operating pH allows for strong ionic interactions with negatively charged amino acid residues on the protein, while other parts of the molecule engage in hydrophobic and polar interactions within the protein's binding pockets.

This protocol is based on a validated method using an AGP column.[10]

Step-by-Step Methodology:

  • Column Selection: Utilize a chiral-α1-acid glycoprotein (AGP) column, such as an EnantioPac, typically 150 x 4.0 mm, 5 µm.[10]

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer, such as an ammonium acetate buffer.[10]

    • Adjust the pH of the buffer carefully, as it is a critical parameter for retention and enantioselectivity on protein-based columns. A pH of 7.0 has been shown to be effective.[10]

    • Causality: The pH controls the ionization state of both the analyte and the acidic/basic residues on the protein CSP. Minor changes in pH can dramatically alter the electrostatic interactions and, therefore, the separation.

    • The mobile phase may also contain a small percentage of an organic modifier (e.g., 2-propanol) to adjust retention.

  • Chromatographic Conditions:

    • Flow Rate: Optimize for best resolution, often in the range of 0.7 - 1.0 mL/min.[4]

    • Column Temperature: Temperature is a critical parameter and should be controlled. Evaluate temperatures in the range of 20-40°C.

    • Detection: UV detector, wavelength not specified in the abstract but 254 nm is a reasonable starting point.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis and Optimization:

    • The influences of pH, buffer concentration, temperature, flow rate, and organic modifier type/concentration must be systematically evaluated to achieve optimal separation.[10] For example, increasing buffer concentration can sometimes enhance ionic interactions and improve selectivity.

Advanced and Alternative Techniques

While HPLC is dominant, other techniques offer potential advantages in speed, efficiency, or environmental impact.

Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, "greener" alternative to normal-phase HPLC.[11] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[11]

  • Principle: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[12] A polar organic modifier, typically an alcohol like methanol or ethanol, is added to the CO2 to modulate analyte retention and interaction with the CSP.

  • Typical Conditions: A mobile phase of CO2 with 5-40% methanol on a Chiralpak column can provide excellent resolution in a fraction of the time required for HPLC.[11] SFC is often the preferred technique for high-throughput screening and preparative-scale purification due to its speed and efficiency.[5][11]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique particularly suited for charged, polar molecules.[13]

  • Principle: In CE, enantiomers are separated not by a stationary phase but by adding a chiral selector to the background electrolyte (BGE).[13] The enantiomers form transient diastereomeric complexes with the selector, and these complexes have different effective mobilities in the electric field, leading to separation.[13]

  • Application for Dorzolamide:

    • A low-pH buffer (e.g., phosphate buffer) would ensure dorzolamide is cationic.

    • A chiral selector, such as a negatively charged cyclodextrin (e.g., sulfated-β-cyclodextrin), would be added to the BGE.

    • The cationic enantiomers would interact differently with the anionic cyclodextrin, resulting in different migration times. The high efficiency of CE can often resolve enantiomers with very small mobility differences.[13]

Caption: Principle of chiral separation by Capillary Electrophoresis (CE).

Method Validation: Ensuring Trustworthiness

A developed chiral separation method is incomplete without rigorous validation to ensure it is fit for its intended purpose (e.g., quantifying the (4R,6R)-enantiomer as an impurity). Validation should be performed according to ICH guidelines.

G cluster_workflow HPLC Method Development & Validation Workflow A 1. Define Analytical Target Profile B 2. Screen CSPs & Mobile Phases (HPLC, SFC) A->B C 3. Optimize Critical Parameters (Modifier %, Temp, pH) B->C D 4. Perform Method Validation (ICH) C->D E 5. Implement for Routine QC Analysis D->E

Caption: General workflow for chiral method development and validation.

Key validation parameters, with typical results found in the literature for dorzolamide, are summarized below.

Validation ParameterDefinitionTypical Performance for Dorzolamide Methods
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Calibration curves constructed from 0.2 to 5 µg/mL for the (4R,6R)-enantiomer.[10]
Accuracy The closeness of test results to the true value.Recoveries typically between 95.5% and 102.5%.[3]
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) is less than 2%.[10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.(4R,6R)-enantiomer: 0.05 - 0.15 µg/mL.[8][10]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.(4R,6R)-enantiomer: 0.2 - 0.5 µg/mL.[8][10]
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Baseline resolution (Rs > 2.0) between enantiomers and from other potential impurities.[8]

Conclusion and Future Outlook

The chiral separation of dorzolamide enantiomers is a well-established process, with HPLC on polysaccharide-based CSPs under normal-phase conditions representing the most robust and widely published approach. Protein-based columns offer a viable reversed-phase alternative with a distinct selectivity mechanism. For laboratories seeking to enhance throughput and reduce environmental impact, transitioning these separations to SFC platforms is a logical and highly effective strategy. As regulatory demands for enantiomeric purity remain stringent, the continued application and refinement of these chiral separation techniques are essential to guaranteeing the quality and safety of this vital ophthalmic medication.

References

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328-33. [Link]

  • Shamsipur, M., Abdollahpour, A., & Heydari, R. (2011). DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHLORIDE ON A COATED CELLULOSE PHENYLCARBAMATE CHIRAL STATIONARY PHASE. Instrumentation Science & Technology, 39(5), 449-460. [Link]

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. [Link]

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. ResearchGate. [Link]

  • Wang, Y. (2015). Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
  • Shamsipur, M., Abdollahpour, A., & Heydari, R. (2011). Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. ResearchGate. [Link]

  • Wang, Y. (2017). A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Forgách, L., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem Compound Database. [Link]

  • Vele, V. T., et al. (n.d.). ENANTIOMERIC SEPARATION OF DORZOLAMIDE HYDROCHLORIDE BY A CHIRAL LIQUID CHROMATOGRAPHIC METHOD. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • PharmaCompass. (n.d.). Dorzolamide. PharmaCompass. [Link]

  • Wikipedia. (n.d.). Dorzolamide. Wikipedia. [Link]

  • Subramanian, G. (2007). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Pharma Times, 39(1), 19-23. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • Delahaye, S., et al. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. Journal of Chromatography A, 1363, 239-248. [Link]

  • Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Pharma Focus Asia. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of ent-Dorzolamide Hydrochloride for Ophthalmic Formulation Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the critical preformulation parameters for ent-Dorzolamide Hydrochloride, the enantiomer of the widely used carbonic anhydrase inhibitor, Dorzolamide. As the development of stereochemically pure drugs becomes increasingly important, a thorough understanding of the physicochemical properties of individual enantiomers is paramount. This document details the scientific rationale and methodologies for conducting solubility and stability studies essential for the development of a safe, effective, and stable ophthalmic formulation. We will explore equilibrium solubility determination, the development of a stability-indicating analytical method, and protocols for forced degradation studies, all grounded in international regulatory standards. The insights and data presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the complexities of ophthalmic drug formulation.

Introduction

The Role of Dorzolamide in Glaucoma Treatment

Dorzolamide hydrochloride is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme found in the ciliary processes of the eye.[1] By inhibiting this enzyme, dorzolamide reduces the secretion of aqueous humor, which in turn lowers intraocular pressure (IOP).[1][2] Elevated IOP is a primary risk factor in the pathogenesis of glaucoma, a progressive optic neuropathy that can lead to irreversible vision loss.[3][4] Topical ophthalmic solutions of dorzolamide, such as the commercially available TRUSOPT®, are a mainstay in the management of open-angle glaucoma and ocular hypertension.[1][5]

The Stereochemical Significance: ent-Dorzolamide vs. Dorzolamide

Dorzolamide possesses two chiral centers, leading to the existence of different stereoisomers. The marketed drug is the (4S, 6S) isomer.[6] Its enantiomer, (ent-Dorzolamide), has the opposite (4R, 6R) configuration. While enantiomers share identical physical properties like melting point and solubility in achiral environments, their interaction with chiral biological systems (such as enzymes and receptors) can differ significantly. Although dorzolamide's primary mechanism of action is well-understood, characterizing its enantiomer is a critical step in ensuring drug purity, understanding the complete pharmacological profile, and meeting stringent regulatory requirements for stereoisomeric drugs. This guide focuses specifically on the preformulation studies for this compound.

A note on available data: Publicly available data specifically for this compound is limited. Therefore, this guide will leverage established data for Dorzolamide hydrochloride as a proxy for physicochemical properties like solubility and melting point, as these are identical for enantiomers. However, all protocols are designed to be applied directly to the study of this compound.

Rationale for Preformulation Studies

Solubility and stability are the bedrock of successful formulation development.

  • Solubility directly influences the bioavailability of the drug. For an ophthalmic solution, the active pharmaceutical ingredient (API) must be soluble at a sufficient concentration in a physiologically compatible vehicle to ensure therapeutic efficacy.[7] The pH of the formulation is a critical factor, as it affects both the solubility of the API and the comfort and safety of the ophthalmic solution.[4]

  • Stability studies provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] These studies are essential for identifying degradation pathways, determining the intrinsic stability of the molecule, and establishing a shelf-life and recommended storage conditions.[8] Forced degradation studies, a key component of this process, help in developing and validating stability-indicating analytical methods.[9][10]

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is the first step in any preformulation campaign.

  • Chemical Name: (4R,6R)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride

  • Molecular Formula: C₁₀H₁₆N₂O₄S₃·HCl[1][2]

  • Molecular Weight: 360.9 g/mol [1][3]

  • Appearance: White to off-white crystalline powder.[1][2][3]

  • Melting Point: Approximately 264°C.[1][2][3]

  • Specific Rotation: The specific rotation for the marketed (4S, 6S)-Dorzolamide HCl is approximately -17° (C=1, water).[1][2][3] The enantiomer, ent-Dorzolamide HCl, would be expected to have an equal but opposite rotation of approximately +17°.

Solubility Profile Analysis

The objective of this phase is to determine the aqueous and solvent solubility of this compound, with a particular focus on the pH-solubility profile, which is critical for developing a viable ophthalmic solution.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining equilibrium solubility.[7]

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

  • This compound powder

  • Solvents: Purified Water, Methanol, Ethanol, Phosphate Buffered Saline (PBS, pH 7.4)

  • Various pH buffers (e.g., citrate, phosphate) ranging from pH 4.0 to 7.5

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker/incubator (set to 25°C ± 0.5°C)

  • Analytical balance

  • Syringe filters (0.45 µm, chemically compatible, e.g., PTFE or PVDF)

  • Validated HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent/buffer. "Excess" means that a visible amount of undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set at a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 48-72 hours) sufficient to reach equilibrium. A preliminary time-point experiment can confirm the time required to reach a plateau in concentration.

  • Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow solids to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles. Discard the first portion of the filtrate to avoid adsorptive loss.

  • Analysis: Accurately dilute the clear filtrate with the mobile phase of the HPLC method to a concentration within the validated calibration curve range. Analyze the sample using the HPLC method to determine the drug concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility, typically expressed in mg/mL.[7]

pH-Solubility Profile

The pH of an ophthalmic solution is a critical quality attribute, typically targeted between 5.5 and 6.5 for patient comfort and stability. The commercial formulation of Dorzolamide HCl has a pH of approximately 5.6.[1][4]

Data Presentation: Solubility of Dorzolamide Hydrochloride

Data for Dorzolamide hydrochloride is used as a proxy for this compound.

SolventSolubility DescriptionQuantitative Value (mg/mL)Reference
WaterSoluble~12.5[7]
MethanolSlightly Soluble-[1][3][11]
EthanolSlightly Soluble-[1][3][11]
Anhydrous EthanolVery Slightly Soluble-[11]
Dimethyl Sulfoxide (DMSO)Soluble (with sonication)100[7]
Phosphate Buffered Saline (PBS)Soluble~11[7]

Logical Workflow for pH-Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Reporting Prep1 Prepare a series of buffers (e.g., pH 4.0, 5.0, 5.6, 6.5, 7.4) Prep2 Add excess ent-Dorzolamide HCl to each buffer vial Prep1->Prep2 Equil Equilibrate vials in shaker (25°C, 48-72h) Prep2->Equil Filt Filter supernatant (0.45 µm syringe filter) Equil->Filt Dilute Dilute filtrate for analysis Filt->Dilute HPLC Quantify concentration using validated HPLC method Dilute->HPLC Plot Plot Solubility (mg/mL) vs. pH HPLC->Plot Report Identify optimal pH range for formulation Plot->Report

Caption: Workflow for determining the pH-solubility profile.

Stability-Indicating Method (SIM) Development

A validated stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time. Its key feature is specificity: the ability to accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.

Experimental Protocol: HPLC-UV Method Development and Validation

The development of a SIM is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1).[12][13][14]

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Starting Point): Based on published methods for Dorzolamide HCl, a good starting point would be:[9][15]

  • Column: C18, 100 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Methanol and a buffer (e.g., 0.02M Octane Sulphonic acid, pH adjusted to 3.2) in a 50:50 (v/v) ratio.[9] Gradient elution may be necessary to resolve all degradants.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[9][11]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Validation Parameters (as per ICH Q2(R1)): [12][16]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated using forced degradation samples, where the main drug peak should be resolved from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are used to create a calibration curve, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, spiking a placebo with known amounts of the API at different levels (e.g., 80%, 100%, 120%).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

    • Reproducibility: Precision between different laboratories (not typically required for this stage).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying likely degradation products, understanding the degradation pathways, and demonstrating the specificity of the SIM.[10] The studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[10]

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions API ent-Dorzolamide HCl (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) API->Base Oxid Oxidation (e.g., 3-30% H₂O₂, RT) API->Oxid Therm Thermal (e.g., 80°C, solid state) API->Therm Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze all samples with validated Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Report Identify Degradants Establish Degradation Pathways Confirm Method Specificity Analysis->Report

Caption: Overview of the forced degradation study workflow.

Experimental Protocols for Stress Conditions

For each condition, a control sample (drug in solvent without stressor) is analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the active ingredient.

  • Acidic Hydrolysis: Dissolve the drug in 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1 N NaOH, dilute, and analyze.

  • Basic Hydrolysis: Dissolve the drug in 0.1 N NaOH and heat at 60°C.[17] Withdraw samples, neutralize with 0.1 N HCl, dilute, and analyze. Studies have shown dorzolamide is unstable under basic conditions.[18]

  • Oxidative Degradation: Dissolve the drug in a solution of hydrogen peroxide (start with 3% H₂O₂ and increase if no degradation is observed) and keep at room temperature.[17] Analyze at various time points. Dorzolamide has shown susceptibility to oxidative degradation.[18]

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) in an oven for a set period (e.g., 24 hours). Dissolve, dilute, and analyze.

  • Photodegradation: Expose the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[19] A control sample should be protected from light. Studies indicate dorzolamide is unstable under photolytic conditions.[18]

Data Interpretation and Presentation

The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the purity of the API peak under each stress condition.

Table: Summary of Forced Degradation Results for Dorzolamide HCl

Stress ConditionReagent/ConditionTime/Temp% Assay of Dorzolamide% Total DegradationPeak PurityObservations
Acid Hydrolysis0.1 N HCl8h / 60°C~92%~8%PassedSignificant degradation observed.[9]
Base Hydrolysis0.1 N NaOH3h / RT~89%~11%PassedSignificant degradation observed.[9][18]
Oxidation30% H₂O₂3h / RT~90%~10%PassedSignificant degradation observed.[9][18]
ThermalSolid State24h / 80°C>99%<1%PassedDrug is relatively stable to dry heat.
PhotolyticICH Q1B-~94%~6%PassedDegradation observed under light exposure.[18]

Note: The percentage values are illustrative based on typical outcomes from published literature and should be determined experimentally for ent-Dorzolamide HCl.

Long-Term Stability Studies

Once the intrinsic stability is understood through stress testing, formal stability studies according to ICH Q1A(R2) guidelines are required.[20][21][22]

Protocol Design:

  • Batches: Data from at least three primary batches of the drug substance are required.[8]

  • Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8]

  • Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) are recommended.

  • Tests: The stability protocol should include tests for appearance, assay (potency), and degradation products.

Conclusion

The systematic study of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. This guide has outlined the essential protocols and scientific rationale for the preformulation characterization of this compound. The pH-solubility profile will directly inform the selection of an appropriate formulation vehicle and pH to ensure complete drug dissolution and patient comfort. The development of a robust, validated stability-indicating HPLC method is critical for all stages of development, from analyzing stress samples to performing long-term stability trials. The forced degradation studies provide crucial insights into the molecule's intrinsic liabilities, highlighting its susceptibility to hydrolytic, oxidative, and photolytic degradation. This knowledge allows formulation scientists to proactively design a stable ophthalmic solution, potentially including buffers, antioxidants, and light-protective packaging to ensure the drug product's quality, safety, and efficacy throughout its shelf life.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). Retrieved from [Link]

  • NDA 20-408/S-045 Page 3 TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • Q1A(R2) Guideline - ICH. (n.d.). Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Retrieved from [Link]

  • Label: DORZOLAMIDE HCL solution/ drops - DailyMed. (n.d.). Retrieved from [Link]

  • STABILITYINDICATING RPHPLC METHOD FOR ANALYSIS OF DORZOLAMIDE HCl IN THE BULK DRUG AND IT'S PHARMACEUTICAL DOSAGE FORM | Semantic Scholar. (n.d.). Retrieved from [Link]

  • PRODUCT MONOGRAPH DORZOLAMIDE Dorzolamide (as Dorzolamide Hydrochloride USP) 2.0% w/v Sterile Ophthalmic Solution Elevated Int. (2011). Retrieved from [Link]

  • A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation - ResearchGate. (2025). Retrieved from [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC DOSAGE FORM - ResearchGate. (2025). Retrieved from [Link]

  • Forced degradation results of dorzolamide HCl and timolol maleate - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

  • RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form - IJISET. (n.d.). Retrieved from [Link]

  • Dorzolamide Monograph for Professionals - Drugs.com. (n.d.). Retrieved from [Link]

  • Formulation and Evaluation of Dorzolamide Hydrochloride Polymeric Film. (n.d.). Retrieved from [Link]

  • Forced degradation study results | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form | Journal of Chromatographic Science | Oxford Academic. (2012). Retrieved from [Link]

  • Dorzolamide Hydrochloride | C10H17ClN2O4S3 | CID 6918132 - PubChem. (n.d.). Retrieved from [Link]

  • Forced degradation studies - MedCrave online. (2016). Retrieved from [Link]

Sources

The Enantioselective Journey of a Landmark Glaucoma Therapy: A Technical Guide to the Discovery and Development of ent-Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the discovery and development of ent-Dorzolamide hydrochloride, a cornerstone in the management of elevated intraocular pressure (IOP) and a landmark achievement in structure-based drug design. We will delve into the scientific rationale, stereochemical nuances, and pivotal experimental methodologies that underpinned its journey from a conceptual carbonic anhydrase inhibitor to a globally recognized ophthalmic therapeutic. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this significant advancement in glaucoma therapy.

The Therapeutic Challenge: Glaucoma and the Need for Topical Carbonic Anhydrase Inhibitors

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated IOP.[1] For decades, systemic carbonic anhydrase inhibitors (CAIs) like acetazolamide were effective at lowering IOP by reducing the production of aqueous humor in the ciliary body of the eye.[1][2] However, their clinical utility was severely limited by a constellation of systemic side effects, including paresthesia, metabolic acidosis, and renal calculi, owing to the widespread distribution of carbonic anhydrase isoenzymes throughout the body.[1][2] This created a compelling need for a topically active CAI that could deliver therapeutic concentrations to the eye while minimizing systemic exposure and its associated adverse effects.[2]

The Dawn of a New Era: Structure-Based Design and the Genesis of Dorzolamide

The development of dorzolamide by Merck in the late 1980s and early 1990s represents a paradigm shift in drug discovery, moving towards a more rational, structure-based approach. The primary target was carbonic anhydrase II (CA-II), the predominant isoenzyme in the ciliary processes responsible for aqueous humor secretion.[3][4]

The Criticality of Stereochemistry: The Emergence of the (4S,6S)-Enantiomer

Dorzolamide possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutic breakthrough lies in the identification of the (4S,6S)-enantiomer as the pharmacologically active agent.[3] The specific three-dimensional arrangement of the ethylamino group at the 4-position and the methyl group at the 6-position of the thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core is crucial for high-affinity binding to the active site of CA-II.[3] The other enantiomer, (4R,6R)-dorzolamide, along with the two diastereomers, (4S,6R) and (4R,6S), are significantly less active or considered pharmacologically inactive.[3] This stark difference in activity underscores the pivotal role of stereochemistry in the drug's mechanism of action. While the term "ent-" is classically used for enantiomers of natural products, in the context of dorzolamide, it emphasizes the selection of a single, specific enantiomer for therapeutic development.

Preclinical Pharmacology: Establishing Efficacy and Safety

Preclinical evaluation of dorzolamide hydrochloride in various animal models was instrumental in validating its potential as a topical anti-glaucoma agent. Studies in glaucomatous monkeys and rabbits demonstrated a significant, dose-dependent reduction in IOP following topical administration.[5] The mechanism of action was confirmed to be a reduction in aqueous humor inflow.[5] Importantly, these studies also established a favorable safety profile, with no adverse effects on ocular blood flow or other ocular structures in rabbits, dogs, and monkeys.[5]

Mechanism of Action: Inhibiting the Engine of Aqueous Humor Production

Dorzolamide exerts its therapeutic effect by potently and selectively inhibiting carbonic anhydrase II.[6][7] This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[6][7] In the ciliary epithelium, the production of bicarbonate is a key step in the secretion of aqueous humor.[6][8] By blocking this enzymatic step, dorzolamide reduces the formation of bicarbonate, thereby decreasing the secretion of aqueous humor and lowering IOP.[6][9]

CO2 CO2 + H2O CAII Carbonic Anhydrase II (in Ciliary Epithelium) CO2->CAII Hydration H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- (Bicarbonate) + H+ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives IOP Intraocular Pressure AqueousHumor->IOP Maintains Dorzolamide ent-Dorzolamide Dorzolamide->CAII Inhibits CAII->H2CO3

Figure 1: Mechanism of action of ent-Dorzolamide in reducing intraocular pressure.

Quantitative Analysis of Carbonic Anhydrase Inhibition

The high affinity and selectivity of dorzolamide for carbonic anhydrase II over other isoforms are key to its efficacy and safety. The following table summarizes the inhibitory potency of dorzolamide against various human carbonic anhydrase (hCA) isoenzymes.

IsoenzymeIC50 (nM)Ki (nM)
hCA I 600-
hCA II 0.18-
hCA IV 6.9-
Data sourced from preclinical pharmacology studies.[5]

The Path to Clinical Use: A Summary of Clinical Development

The clinical development of dorzolamide hydrochloride involved a series of rigorous trials to establish its safety and efficacy in humans.

PhaseNumber of Participants (Representative Studies)DurationKey Objectives & Outcomes
Phase I Healthy volunteers (e.g., 27 in one study)Several daysAssessed safety, tolerability, and pharmacokinetics of single and multiple doses. Ocular discomfort (burning/stinging) was identified as a common, mild, and transient side effect.[10]
Phase II Patients with open-angle glaucoma or ocular hypertensionMonthsEvaluated dose-response, efficacy in lowering IOP, and further assessed safety. Established the 2% concentration administered three times daily as an effective regimen.
Phase III Large-scale, multicenter trials (e.g., 523 patients in one study)1-2 yearsCompared the efficacy and safety of dorzolamide with other established glaucoma medications like timolol and betaxolol. Confirmed long-term safety and efficacy, with a mean IOP reduction of approximately 23% at peak.[11][12][13]
Post-marketing (Phase IV) Ongoing studies in diverse patient populationsVariableEvaluated dorzolamide in specific populations (e.g., pediatric patients), in combination therapies, and compared its efficacy and tolerability with other topical CAIs like brinzolamide.[14]

Key Experimental Protocols

Stereoselective Synthesis of (4S,6S)-Dorzolamide Hydrochloride

The synthesis of the specific (4S,6S)-enantiomer of dorzolamide requires precise stereochemical control. The following is a representative, multi-step synthesis adapted from patented procedures.

Step 1: Imidization

  • To a solution of (6S)-4-carbonyl-5,6-dihydro-4H-6-methyl-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide in ethanol at 0°C, add ethylamine.[15]

  • Raise the temperature to 20°C and stir for 10 hours.[15]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the organic phase under reduced pressure and recrystallize from toluene to yield (6S)-4-ethylimino-5,6-dihydro-4H-6-methyl-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide.[15]

Step 2: Asymmetric Hydrogenation

  • Perform an asymmetric hydrogenation of the product from Step 1 using a suitable chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., (R)-(+)-1,1'-binaphthyl-2'-isopropoxy-2-diphenylphosphine).[15]

  • This step is critical for establishing the desired (4S) stereocenter.

Step 3: Salt Formation

  • Dissolve the resulting (4S,6S)-dorzolamide free base in a suitable solvent like isopropanol.[16]

  • Add a solution of hydrogen chloride in a solvent (e.g., isopropanolic HCl) dropwise until the pH reaches 3-4.[16]

  • Heat the mixture to reflux, then cool to induce crystallization.[16]

  • Isolate the precipitated (4S,6S)-dorzolamide hydrochloride by filtration, wash with a cold solvent like ethyl acetate, and dry under vacuum.[16]

Start (6S)-Ketosulfonamide Imine (6S)-Ethylimine Intermediate Start->Imine Imidization (Ethylamine) Dorzolamide_base (4S,6S)-Dorzolamide (free base) Imine->Dorzolamide_base Asymmetric Hydrogenation (Chiral Catalyst) Dorzolamide_HCl (4S,6S)-Dorzolamide HCl Dorzolamide_base->Dorzolamide_HCl Salt Formation (HCl)

Sources

Introduction: The Significance of Stereochemistry in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of ent-Dorzolamide Hydrochloride

Dorzolamide hydrochloride stands as a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1] Its therapeutic success stems from its potent and specific inhibition of carbonic anhydrase II (CA-II), an enzyme critical to the production of aqueous humor within the eye's ciliary processes.[2] However, the pharmacological narrative of dorzolamide is intrinsically linked to its specific three-dimensional structure.

Dorzolamide possesses two chiral centers, resulting in the existence of four possible stereoisomers. The clinically approved and therapeutically active molecule is the (4S,6S)-enantiomer.[3] This guide focuses on the pharmacological profile of its mirror image, the (4R,6R)-enantiomer, formally known as this compound.

The central objective of this document is not to present ent-dorzolamide as a therapeutic agent, but rather to provide a rigorous, in-depth technical exploration of its pharmacological characteristics in direct comparison to its active counterpart. This comparative analysis serves as a powerful case study for researchers, scientists, and drug development professionals, illustrating the profound impact of stereochemistry on molecular recognition, target engagement, and ultimate physiological effect. By dissecting the profile of an "inactive" enantiomer, we gain deeper, field-proven insights into the precise structural requirements for potent carbonic anhydrase inhibition.

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism for IOP reduction by dorzolamide involves the inhibition of carbonic anhydrase within the ciliary body.[4] This enzyme catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions, a key step in aqueous humor secretion.[1][5] By reducing the rate of this reaction, dorzolamide decreases fluid transport and, consequently, lowers IOP.[2] The efficacy of this process is highly dependent on the inhibitor's ability to bind with high affinity to the zinc ion and surrounding residues within the enzyme's active site.

The pharmacological activity of dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer.[3] The specific spatial arrangement of its ethylamino and methyl groups is critical for optimal interaction with the CA-II active site. It is widely established that the (4R,6R)-enantiomer, ent-dorzolamide, is pharmacologically inactive or possesses negligible inhibitory activity against key carbonic anhydrase isoenzymes.[3] This stark difference underscores a highly stereospecific binding pocket, where the mirror-image molecule cannot achieve the necessary conformational fit for effective inhibition.

Figure 1: Mechanism of Aqueous Humor Production and Enantiomeric Inhibition cluster_ciliary_epithelium Ciliary Epithelium cluster_aqueous_humor Aqueous Humor cluster_inhibitors Pharmacological Intervention CO2 CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2->CAII Hydration HCO3 HCO3- + H+ Secretion Aqueous Humor Secretion HCO3->Secretion Drives Fluid Transport CAII->HCO3 IOP Increased Intraocular Pressure (IOP) Secretion->IOP Dorzolamide (4S,6S)-Dorzolamide Dorzolamide->CAII Potent Inhibition entDorzolamide (4R,6R)-ent-Dorzolamide entDorzolamide->CAII Negligible Inhibition

Figure 1: Mechanism of Aqueous Humor Production and Enantiomeric Inhibition

Part 1: In Vitro Pharmacological Assessment

Core Objective

To quantitatively determine and compare the inhibitory potency (IC₅₀) of ent-dorzolamide and (4S,6S)-dorzolamide against key human carbonic anhydrase (hCA) isozymes, primarily hCA-II and hCA-I.

Expertise & Rationale for Experimental Choice

An in vitro enzyme inhibition assay is the foundational experiment for characterizing a carbonic anhydrase inhibitor. It provides a direct, quantitative measure of the compound's interaction with its molecular target, free from the complexities of absorption, distribution, metabolism, and excretion (ADME) that are present in vivo.

The colorimetric esterase activity assay is selected for its robustness, high-throughput compatibility, and well-established correlation with the enzyme's physiological CO₂ hydratase activity.[6][7] This method relies on the ability of carbonic anhydrase to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, measured spectrophotometrically, is directly proportional to enzyme activity. An inhibitor's presence will decrease this rate, allowing for the calculation of its potency.[6]

Mandatory Visualization: In Vitro Assay Workflow

Figure 2: Workflow for In Vitro Carbonic Anhydrase Inhibition Assay prep 1. Reagent Preparation - Assay Buffer - CA Enzyme Stock - Inhibitor Dilutions - Substrate Solution plate 2. Plate Setup (96-well) - Blanks - Max Activity Control - Test Compounds - Positive Control prep->plate incubate 3. Pre-incubation - Add Buffer, Inhibitor, Enzyme - Incubate for 10-15 min plate->incubate react 4. Reaction Initiation - Add p-NPA Substrate incubate->react measure 5. Kinetic Measurement - Read Absorbance @ 405 nm - Monitor p-NP formation react->measure analyze 6. Data Analysis - Calculate % Inhibition - Determine IC50 values measure->analyze

Figure 2: Workflow for In Vitro Carbonic Anhydrase Inhibition Assay
Detailed Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard methodologies for assessing CA inhibition.[6][8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: Prepare a 1 mg/mL stock of purified human carbonic anhydrase (hCA-I or hCA-II) in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration in Assay Buffer.

    • Substrate Solution: Prepare a stock solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile. Dilute with Assay Buffer to the final working concentration just before initiating the reaction.

    • Inhibitor Solutions: Prepare stock solutions of (4S,6S)-Dorzolamide HCl, ent-Dorzolamide HCl, and a positive control inhibitor (e.g., Acetazolamide) in DMSO. Perform a serial dilution to create a range of concentrations for IC₅₀ determination.

  • Assay Procedure (96-well Plate Format):

    • Plate Setup: All measurements should be performed in triplicate.

      • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

      • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

      • Test Wells: 158 µL Assay Buffer + 2 µL of the corresponding inhibitor dilution + 20 µL CA Working Solution.

    • Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO (for control), or inhibitor solutions to the appropriate wells. Add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[6]

    • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in a microplate reader capable of kinetic measurements and monitor the increase in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Comparative Inhibitory Activity

While extensive data for the clinically used (4S,6S)-dorzolamide is available, quantitative inhibitory data for the (4R,6R)-enantiomer is not readily found in publicly accessible literature, as research has primarily focused on the active isomer.[3] The expected outcome of the described protocol would be as follows:

CompoundTarget IsozymeInhibitory Potency (IC₅₀)
(4S,6S)-Dorzolamide HCl hCA-I~600 nM[9]
hCA-II~0.18 nM[9]
hCA-IV~6.9 nM[9]
(4R,6R)-ent-Dorzolamide HCl hCA-INegligible Activity
hCA-IINegligible Activity[3]
hCA-IVNegligible Activity
Acetazolamide (Control) hCA-IPotent Inhibitor[8]
hCA-IIPotent Inhibitor[8]

Note: The term "Negligible Activity" indicates that a 50% inhibition would likely not be reached even at high concentrations.

Part 2: In Vivo Pharmacodynamic Evaluation

Core Objective

To evaluate and compare the physiological effect of topically administered this compound and (4S,6S)-dorzolamide hydrochloride on intraocular pressure (IOP) in a validated animal model of ocular hypertension.

Expertise & Rationale for Experimental Choice

Demonstrating a lack of in vitro activity is crucial, but a comprehensive pharmacological profile requires in vivo validation. This step confirms that the compound's inactivity is not due to an inability to penetrate ocular tissues but is a true reflection of its failure to engage the target enzyme physiologically.

Animal models are indispensable for glaucoma-related research.[10] Models based on induced elevation of IOP are commonly used to test the efficacy of hypotensive drugs.[11] The ocular hypertensive rabbit model is a well-established and cost-effective paradigm for preclinical screening of IOP-lowering agents.[9][12] It allows for reliable, non-invasive IOP measurements using tonometry and provides a clear physiological endpoint to assess drug efficacy.

Detailed Experimental Protocol: IOP Reduction in Ocular Hypertensive Rabbits
  • Animal Model:

    • Use healthy, adult New Zealand White rabbits.

    • Induce unilateral ocular hypertension in one eye of each animal using a standard method, such as intracameral injection of a viscous solution or hypertonic saline. The contralateral eye serves as a normotensive control.[11] Allow animals to recover and for IOP to stabilize before the study.

  • Materials and Equipment:

    • Test Formulations: Prepare sterile, buffered ophthalmic solutions of 2% (4S,6S)-Dorzolamide HCl, 2% ent-Dorzolamide HCl, and a vehicle control.

    • Positive Control: A commercially available ophthalmic solution, such as 0.5% Timolol maleate.

    • Tonometry: A calibrated applanation tonometer (e.g., Tono-Pen) suitable for rabbits.

    • Topical Anesthetic: Proparacaine hydrochloride ophthalmic solution.

  • Study Procedure:

    • Acclimation and Baseline: Acclimate animals to handling and IOP measurement procedures. On the study day, measure baseline IOP in both eyes of all animals (Time = 0).

    • Drug Administration: Randomly assign animals to treatment groups. Instill a single 50 µL drop of the assigned test article (vehicle, ent-dorzolamide, (4S,6S)-dorzolamide, or timolol) into the cul-de-sac of the hypertensive eye.

    • Time-Course IOP Measurement: After drug administration, measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, and 8 hours post-dose). Apply a drop of topical anesthetic before each measurement.

  • Data Analysis:

    • Calculate the mean IOP for each treatment group at each time point.

    • Determine the change in IOP from baseline (ΔIOP) for each animal at each time point.

    • Express the results as the mean ± standard error of the mean (SEM) for each group.

    • Use appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the IOP-lowering effects of the different treatment groups versus the vehicle control.

Data Presentation: Expected Comparative IOP Reduction

The results are expected to show a significant reduction in IOP with the active (4S,6S)-dorzolamide and the positive control, timolol, while ent-dorzolamide is expected to show no significant effect compared to the vehicle control.

Treatment GroupPeak Mean IOP Reduction (mmHg) from Baseline
Vehicle Control Minimal to no change
2% (4S,6S)-Dorzolamide HCl Significant reduction (~4-6 mmHg)[13]
2% (4R,6R)-ent-Dorzolamide HCl No significant reduction
0.5% Timolol Maleate Significant reduction

Part 3: Stereochemical Perspective on Pharmacokinetics (ADME)

Expertise & Rationale

The pharmacokinetic profile of a drug is intimately linked to its physicochemical properties and its interactions with biological components. For dorzolamide, its strong binding to carbonic anhydrase, particularly CA-II in red blood cells (RBCs), is a defining pharmacokinetic feature.[14][15] This leads to the accumulation of the drug in RBCs and a very long terminal half-life.[16]

Given that ent-dorzolamide exhibits negligible binding to CA-II, its pharmacokinetic profile is hypothesized to be markedly different. A comparative pharmacokinetic study is essential to understand how stereochemistry influences a drug's disposition in the body, which has critical implications for both efficacy and potential off-target effects.

Mandatory Visualization: Hypothesized Pharmacokinetic Pathways

Figure 3: Hypothesized Comparative Pharmacokinetics of Dorzolamide Enantiomers cluster_dorzolamide (4S,6S)-Dorzolamide cluster_ent_dorzolamide (4R,6R)-ent-Dorzolamide d_admin Topical Administration d_systemic Systemic Circulation d_admin->d_systemic d_rbc High RBC Accumulation (CA-II Binding) d_systemic->d_rbc Strong Sequestration d_metabolism Metabolism (N-desethyl) d_systemic->d_metabolism d_elimination Slow Renal Elimination d_rbc->d_elimination Very Long Half-life d_metabolism->d_elimination e_admin Topical Administration e_systemic Systemic Circulation e_admin->e_systemic e_rbc Low RBC Accumulation (No CA-II Binding) e_systemic->e_rbc Minimal Sequestration e_metabolism Metabolism (N-desethyl) e_systemic->e_metabolism e_elimination Faster Renal Elimination e_systemic->e_elimination Less Sequestration e_metabolism->e_elimination

Figure 3: Hypothesized Comparative Pharmacokinetics of Dorzolamide Enantiomers
Hypothesized Pharmacokinetic Differences
  • Absorption: Following topical administration, both enantiomers are expected to reach the systemic circulation.[14]

  • Distribution: This is the key point of divergence. (4S,6S)-Dorzolamide selectively binds to CA-II, leading to its accumulation in RBCs, where it is sequestered from plasma.[15] In contrast, ent-dorzolamide, lacking this high-affinity target, would exhibit significantly lower accumulation in RBCs and likely have higher concentrations of free drug in the plasma relative to its total systemic exposure.

  • Metabolism: Both enantiomers may be substrates for the same metabolic enzymes (e.g., cytochrome P450) to form an N-desethyl metabolite.[17] However, the rate and extent of metabolism could differ based on stereoselective enzyme activity.

  • Elimination: The extensive sequestration of (4S,6S)-dorzolamide in RBCs results in a very slow elimination from the body, with a half-life exceeding four months.[16] ent-Dorzolamide, not being retained in this deep compartment, would be expected to have a much shorter elimination half-life.

Conclusion

The pharmacological profile of this compound is fundamentally a profile of inactivity. Through rigorous in vitro and in vivo comparative assessments, this guide establishes that the (4R,6R)-enantiomer of dorzolamide possesses negligible inhibitory activity against its target, carbonic anhydrase, and consequently fails to produce a therapeutic effect on intraocular pressure.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Annals of Eye Science. (n.d.). In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes.
  • BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.
  • Akorn. (n.d.).
  • Bosco, A., et al. (2019).
  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?.
  • Taylor & Francis Online. (2023). Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023?.
  • Kilk K.S., et al. (n.d.). Animal Models of Glaucoma. PMC - NIH.
  • HPRA. (n.d.). Summary of Product Characteristics.
  • JAMP Pharma Corporation. (2023).
  • MIMs. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Drugs.com. (2025).
  • Markham, A., & Balfour, J. A. (1995). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed.
  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.
  • Martens-Lobenhoffer, J., & Tausch, S. (2002). Clinical pharmacokinetics of dorzolamide. PubMed.
  • Martens-Lobenhoffer, J., & Tausch, S. (2002). Clinical Pharmacokinetics of Dorzolamide.
  • GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma.

Sources

Methodological & Application

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Dorzolamide Hydrochloride, chemically known as (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride, is a potent carbonic anhydrase inhibitor used in ophthalmic solutions to reduce intraocular pressure in patients with glaucoma or ocular hypertension[1][2]. The synthesis of this molecule yields a specific stereoisomer, and the presence of its enantiomer, ent-Dorzolamide ((4R,6R)-isomer), is considered a critical quality attribute that must be controlled. Regulatory bodies, including the United States Pharmacopeia (USP), mandate strict limits on enantiomeric impurities[3].

This application note presents a detailed, robust, and validated normal-phase high-performance liquid chromatography (NP-HPLC) method for the effective chiral separation and quantification of ent-Dorzolamide from the active pharmaceutical ingredient (API), Dorzolamide Hydrochloride. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for this class of compounds[4][5].

The scientific rationale behind selecting a polysaccharide-based CSP, specifically a cellulose phenylcarbamate derivative, lies in its proven broad applicability and high enantioselectivity, achieved through a combination of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure[5]. This guide provides a comprehensive protocol, system suitability criteria, and the scientific basis for the methodological choices, designed for immediate implementation in a quality control or research laboratory.

Chromatographic Principle and Method Rationale

The separation is achieved on a cellulose-based chiral stationary phase, specifically a Daicel CHIRALCEL® AD-H column or equivalent[6][7]. This CSP consists of amylose tris(3,5-dimethylphenylcarbamate) coated onto a silica support. The separation mechanism in normal-phase chromatography relies on the differential interaction of the enantiomers with the chiral selector.

For Dorzolamide, a basic compound containing a secondary amine, peak shape and retention can be highly sensitive to the mobile phase composition. The selected mobile phase—a ternary mixture of n-hexane, dehydrated ethanol, and diethylamine—is optimized for this separation[6][7]:

  • n-Hexane: The primary non-polar solvent, constituting the bulk of the mobile phase.

  • Dehydrated Ethanol: A polar modifier that modulates the retention time and selectivity. Its concentration is critical; too little may lead to excessively long retention, while too much can cause a loss of resolution.

  • Diethylamine (DEA): A small amount of a basic additive is crucial. It acts as a competing base to mask active sites on the silica support and improve the peak shape of the basic analyte, preventing peak tailing and enhancing efficiency[5].

This combination ensures a stable baseline, symmetric peak shapes, and robust resolution between the Dorzolamide and its enantiomer.

Optimized HPLC Method Parameters

All quantitative data and chromatographic conditions are summarized in the table below for clarity and ease of use.

ParameterSpecification
Instrument High-Performance Liquid Chromatograph with UV Detector
Column CHIRALCEL® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent cellulose-based CSP)[6][7]
Mobile Phase n-Hexane : Dehydrated Ethanol : Diethylamine (84:16:0.02, v/v/v)[6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30°C[6][7]
Detection Wavelength 254 nm[2][6]
Injection Volume 10 µL[6][7]
Diluent Methanol
Run Time Approximately 20 minutes (or until both enantiomers have eluted)

Detailed Experimental Protocol

This section provides a step-by-step methodology for performing the analysis.

Reagent and Solution Preparation
  • Mobile Phase Preparation (1 Liter):

    • Carefully measure 840 mL of HPLC-grade n-Hexane into a suitable 1-liter solvent reservoir.

    • Add 160 mL of 200-proof (dehydrated) Ethanol.

    • Using a micropipette, add 200 µL of Diethylamine.

    • Cap the reservoir and mix thoroughly by inversion.

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser before use.

  • Diluent Preparation:

    • Use HPLC-grade Methanol as the diluent for all standard and sample preparations.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of USP Dorzolamide Hydrochloride RS into a 25 mL volumetric flask.

    • Add approximately 20 mL of Methanol (Diluent) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Methanol and mix well. This is the Standard Stock Solution.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the Dorzolamide Hydrochloride sample (API or formulation) into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution[6].

Instrumentation and Analysis Workflow

The logical flow of the experimental process is depicted below, ensuring all quality checks are performed.

HPLC_Workflow prep_start 1. Reagent & Solution Preparation instrument_setup 2. Instrument & Column Equilibration prep_start->instrument_setup Mobile Phase, Samples sst 3. System Suitability Test (SST) instrument_setup->sst Equilibrate until baseline is stable sst->instrument_setup SST Failed (Troubleshoot & Re-equilibrate) sample_analysis 4. Sample Injection Sequence sst->sample_analysis SST Passed data_acq 5. Data Acquisition & Processing sample_analysis->data_acq Inject Blank, STD, Samples results 6. Calculation & Reporting data_acq->results Integrate Peaks

Caption: Workflow for ent-Dorzolamide analysis.

System Suitability Testing (SST)

Before commencing sample analysis, the chromatographic system must be validated.

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (1.0 mg/mL).

  • The system is deemed suitable for use if the following criteria are met:

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Dorzolamide and ent-Dorzolamide peaksEnsures baseline or near-baseline separation for accurate quantification.
Tailing Factor (T) ≤ 2.0 for the Dorzolamide peakConfirms good peak symmetry, which is essential for accurate integration.
Repeatability (%RSD) ≤ 2.0% for the peak area of DorzolamideDemonstrates the precision of the analytical system over multiple injections[8].
Chromatographic Procedure
  • Inject 10 µL of the Diluent (Methanol) as a blank to ensure no carryover or system contamination.

  • Inject the Standard Solution and verify that the retention times are consistent.

  • Inject the Sample Solution in duplicate.

  • A bracketing standard can be injected after every 5-10 sample injections to ensure system stability throughout the run.

Data Analysis and Calculations

The amount of ent-Dorzolamide is typically expressed as a percentage of the total Dorzolamide peak area.

Calculation:

% ent-Dorzolamide = (Area of ent-Dorzolamide Peak / (Area of Dorzolamide Peak + Area of ent-Dorzolamide Peak)) * 100

  • Limit of Detection (LOD) and Quantification (LOQ): This method has been validated to have an LOD and LOQ for the enantiomer of approximately 0.1 µg/mL and 0.2 µg/mL, respectively, demonstrating high sensitivity[9]. The calibration curve for the enantiomer is linear in the range of 0.2-5 µg/mL[8][9].

Trustworthiness Through Method Validation

The reliability of this protocol is underpinned by comprehensive validation studies reported in the scientific literature. Key performance characteristics demonstrate its suitability for quality control environments:

  • Specificity: The method demonstrates excellent baseline separation between the two enantiomers, ensuring that the quantification of one is not affected by the other.

  • Linearity: The method has shown linear calibration curves for both Dorzolamide (0.5-10 µg/mL) and its enantiomer (0.2-5 µg/mL)[8].

  • Accuracy & Precision: Repeatability studies have shown a relative standard deviation (RSD) of less than 2%, indicating high precision[8]. Accuracy is typically demonstrated by spike-recovery experiments, with recoveries expected to be within 98-102%.

Conclusion

This application note provides a complete and robust HPLC method for the chiral separation and quantification of ent-Dorzolamide Hydrochloride. The use of a cellulose-based chiral stationary phase with an optimized normal-phase mobile phase provides the required selectivity, efficiency, and sensitivity for the analysis of bulk drug substances and pharmaceutical formulations. The detailed protocol and defined system suitability criteria establish a self-validating system that ensures trustworthy and reproducible results, aligning with the stringent requirements of the pharmaceutical industry.

References

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328–2333. [Link]

  • ResearchGate. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Retrieved January 14, 2026, from [Link]

  • Shamsipur, M., Abdollahpour, A., & Heydari, R. (2011). DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHLORIDE ON A COATED CELLULOSE PHENYLCARBAMATE CHIRAL STATIONARY PHASE. Analytical Letters, 44(8), 1368-1378. [Link]

  • Google Patents. (n.d.). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Google Patents. (n.d.). CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
  • USP29-NF24. (n.d.). USP Monographs: Dorzolamide Hydrochloride. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. Retrieved January 14, 2026, from [Link]

  • Trungtamthuoc.com. (n.d.). Dorzolamide Hydrochloride USP 2025. Retrieved January 14, 2026, from [Link]

  • Sandoz. (2011, March 2). PRODUCT MONOGRAPH DORZOLAMIDE Dorzolamide (as Dorzolamide Hydrochloride USP) 2.0% w/v Sterile Ophthalmic Solution. Retrieved January 14, 2026, from [Link]

  • USP-NF. (n.d.). Dorzolamide Hydrochloride Ophthalmic Solution. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Retrieved January 14, 2026, from [Link]

  • Hindawi. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Retrieved January 14, 2026, from [Link]

Sources

Quantitative Bioanalysis of ent-Dorzolamide Hydrochloride in Biological Matrices using Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Dr. Gemini Analytical

Abstract

This technical guide provides a comprehensive, validated protocol for the stereoselective quantification of ent-Dorzolamide hydrochloride, the (4R,6R) enantiomer of the carbonic anhydrase inhibitor Dorzolamide, in biological matrices such as human plasma and aqueous humor. The accurate measurement of individual enantiomers is critical in drug development for pharmacokinetic, pharmacodynamic, and toxicological assessments. This method employs a robust Solid-Phase Extraction (SPE) procedure for sample clean-up, followed by chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) for sensitive and selective detection. The protocol is designed to meet the rigorous standards for bioanalytical method validation set forth by the FDA and EMA, as harmonized in the ICH M10 guideline.[1][2][3]

Introduction and Scientific Rationale

Dorzolamide hydrochloride is a potent topical carbonic anhydrase inhibitor used to lower intraocular pressure in the treatment of glaucoma and ocular hypertension.[4][5] It is marketed as the single (4S,6S) stereoisomer. Its enantiomer, ent-Dorzolamide ((4R,6R)-Dorzolamide), may be present as a chiral impurity in the drug substance or could be a metabolite formed in vivo. From a regulatory and scientific standpoint, the separate quantification of each enantiomer is paramount. Pharmacokinetic profiles, potency, and potential toxicity can differ significantly between enantiomers. Therefore, a stereoselective bioanalytical method is not merely an analytical choice but a scientific necessity for a comprehensive drug development program.

This application note addresses this need by detailing a method that achieves both high sensitivity and crucial chiral separation. The chosen analytical platform, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers unparalleled selectivity and sensitivity, making it the gold standard for quantitative bioanalysis.[6][7] The protocol emphasizes a self-validating system, grounded in established regulatory frameworks to ensure data integrity and reliability.[8]

Physicochemical Properties of Dorzolamide Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a robust extraction and analysis method.

PropertyValueSource
Chemical Name (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride[9]
Molecular Formula C₁₀H₁₇ClN₂O₄S₃[5]
Molecular Weight 360.9 g/mol [10]
Appearance White to off-white crystalline powder[9][11]
Solubility Soluble in water; slightly soluble in methanol[4][11]
Melting Point ~283-285 °C[11]
UV λmax ~254 nm[4][12]

Bioanalytical Method: Principles and Protocol

This method is designed for the quantification of ent-Dorzolamide in human plasma. It can be adapted for other matrices like aqueous humor with appropriate validation.

Core Principle: The Role of the Internal Standard

An internal standard (IS) is critical for correcting variability during sample preparation and analysis.[13][14] The ideal IS is a stable-isotope labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, extraction recovery, and ionization efficiency.[6][15] This protocol specifies the use of Dorzolamide-¹³C,d₃ as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is chosen over simpler methods like protein precipitation due to its superior ability to remove matrix components, thereby reducing ion suppression and improving assay robustness.[16][17][18] The principle relies on partitioning the analyte between the liquid sample matrix and a solid sorbent.[19]

SPE_Workflow cluster_0 SPE Protocol Start 1. Sample Pre-treatment (500 µL Plasma + IS + Buffer) Condition 2. Condition Cartridge (Methanol, then Water) Start->Condition Prepare SPE Cartridge Load 3. Load Sample (Pre-treated plasma) Condition->Load Apply sample Wash 4. Wash Cartridge (Aqueous wash to remove salts) Load->Wash Remove interferences Elute 5. Elute Analyte (Organic Solvent) Wash->Elute Isolate analyte Dry 6. Evaporate & Reconstitute (Dry under N₂, reconstitute in mobile phase) Elute->Dry Concentrate sample End 7. Inject into LC-MS/MS Dry->End

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Step-by-Step SPE Protocol:

  • Sample Thawing & Pre-treatment: Thaw biological samples on ice. To a 500 µL aliquot of plasma, add 25 µL of the working Internal Standard solution (Dorzolamide-¹³C,d₃, 100 ng/mL) and 500 µL of 0.1M phosphate buffer (pH 7.0). Vortex for 15 seconds.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities and salts.

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex thoroughly and transfer to an autosampler vial for analysis.

Chiral LC-MS/MS Analysis

The separation of enantiomers is achieved using a chiral stationary phase, while sensitive quantification is performed by tandem mass spectrometry.[20][21]

Analytical_Workflow cluster_1 LC-MS/MS Analysis Autosampler Reconstituted Sample (Autosampler at 10°C) HPLC Chiral HPLC Column (Isocratic Elution) Autosampler->HPLC Injection (5 µL) MS Mass Spectrometer (Ion Source) HPLC->MS Enantiomeric Separation MSMS Tandem MS (MRM) (Precursor -> Product Ion) MS->MSMS Ionization & Selection Data Data Acquisition System (Peak Integration & Quantification) MSMS->Data Detection

Caption: Chiral LC-MS/MS Analytical Workflow.

Instrumentation and Conditions:

ParameterSettingRationale
HPLC System UPLC/UHPLC systemProvides high resolution and speed for complex biological samples.
Chiral Column Chiral-AGP (α₁-acid glycoprotein), 150 x 4.0 mm, 5 µmThis stationary phase is known to provide good enantioselectivity for dorzolamide.[20]
Mobile Phase 10 mM Ammonium Acetate in Water (pH 7.0)Provides suitable pH for analyte retention and MS compatibility.[20]
Flow Rate 0.8 mL/minOptimized for best separation and peak shape on the specified column.
Column Temp. 25°CTemperature control ensures reproducible retention times.
Injection Vol. 5 µL
Mass Spec. Triple Quadrupole Mass SpectrometerRequired for quantitative Multiple Reaction Monitoring (MRM) scans.
Ionization Mode Electrospray Ionization (ESI), PositiveDorzolamide contains amine groups that are readily protonated.
MRM Transitions ent-Dorzolamide: 325.1 → 199.1IS (Dorzolamide-¹³C,d₃): 329.1 → 203.1Specific precursor-to-product ion transitions ensure high selectivity and minimize interference. Transition m/z 325→199 is documented for dorzolamide.[7]
Source Temp. 500°C
IonSpray Voltage 5500 V

Method Validation Protocol

The bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[22] The following validation parameters and acceptance criteria are based on the ICH M10 Bioanalytical Method Validation Guideline.[1][2][3]

Validation ParameterPurposeAcceptance Criteria (Summary)
Selectivity & Specificity Ensure no interference from endogenous matrix components, metabolites, or other compounds at the retention time of the analyte and IS.Response of interferences must be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentrations.Minimum of 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Medium, and High QC levels. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response. Accuracy within ±20% and Precision ≤20%.
Matrix Effect Assess the suppression or enhancement of ionization caused by matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery of the analyte and IS should be consistent and reproducible.
Stability Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative).Mean concentration at each stability level must be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR) To verify the reproducibility of the method with study samples.A percentage of study samples are re-assayed. The results should be within ±20% of the original values for at least 67% of the repeats.

Conclusion

The described chiral LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in biological matrices. The detailed Solid-Phase Extraction protocol ensures a clean sample extract, minimizing matrix effects and enhancing assay performance. By adhering to the principles of method validation outlined by international regulatory bodies, this application note serves as a reliable guide for researchers and scientists in the pharmaceutical industry, ensuring the generation of high-quality data for critical decision-making in drug development.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Jamp Pharma Corporation. (2021). Product Monograph - PrDorzolamide. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, M., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass spectrometry reviews, 33(6), 424–440. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]

  • Al-Saffar, F. J., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 803-822. [Link]

  • Cia, L. S., et al. (2007). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of liquid chromatography & related technologies, 30(1), 123-134. [Link]

  • Reddit. (2023). Internal Standard Selection. [Link]

  • World Journal of Pharmaceutical Research. (2020). A review on bioanalytical method development and validation. [Link]

  • Hawach Scientific. (2023). Concept and Basic Principles of Solid Phase Extraction. [Link]

  • Woolf, E. J., & Matuszewski, B. K. (1997). Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 15(8), 1183–1191. [Link]

  • SlideShare. Solid - Phase Extraction By GUNTI SHASHIKANTH. [Link]

  • International Journal of Innovative Science and Engineering Technologies. (2015). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. [Link]

  • Mora, M. M., et al. (2023). Electrochemically-selective electrode for quantification of dorzolamide in bulk drug substance and dosage form. BMC chemistry, 17(1), 108. [Link]

  • SciSpace. (2023). Electrochemically-Selective Electrode for Quantification of Dorzolamide in Bulk Drug Substance and Dosage Form. [Link]

  • ResearchGate. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. [Link]

  • BMC Chemistry. (2023). Electrochemically-selective electrode for quantification of dorzolamide in bulk drug substance and dosage form. [Link]

  • Al-Othman, Z. A., et al. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of chemistry, 2014, 258216. [Link]

  • ResearchGate. Rapid high-performance liquid chromatographic assay of dorzolamide in rabbit aqueous humor. [Link]

  • Google Patents. (2017). A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Stjernschantz, J., et al. (2001). Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans. Archives of ophthalmology (Chicago, Ill. : 1960), 119(6), 848–853. [Link]

  • Google Patents. (2015).
  • Preprints.org. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. [Link]

  • ResearchGate. Rapid and sensitive HPLC method for the simultaneous determination of dorzolamide hydrochloride and timolol maleate in eye drops with diode-array and UV detection. [Link]

  • Trzeciak, M., et al. (2001). Rapid high-performance liquid chromatographic assay of dorzolamide in rabbit aqueous humor. Journal of chromatography. B, Biomedical sciences and applications, 760(2), 247–251. [Link]

Sources

Protocol for ent-Dorzolamide hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for ent-Dorzolamide hydrochloride in Cell-Based Assays

Introduction and Scientific Principle

This compound is the enantiomer of Dorzolamide, a potent inhibitor of the carbonic anhydrase (CA) enzyme family.[1] Dorzolamide is a well-established therapeutic agent for glaucoma, functioning by inhibiting carbonic anhydrase II (CA-II) in the ciliary processes of the eye to reduce aqueous humor secretion and lower intraocular pressure.[2][3] Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[4][5] This reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, and ion secretion.[6][7]

In the context of cell-based research, Dorzolamide serves as a specific tool to probe the function of CA isoforms. Its enantiomer, ent-Dorzolamide, is an indispensable negative control. Because enzymatic active sites are chiral, they often exhibit strong stereoselectivity. A significant difference in activity between Dorzolamide and ent-Dorzolamide provides strong evidence that the observed biological effect is due to specific inhibition of the target CA enzyme, rather than an off-target or non-specific chemical effect. This guide provides a detailed protocol for utilizing this compound in cell-based assays, focusing on its role as a control for studying intracellular pH regulation.

Mechanism of Action: The Role of Carbonic Anhydrase in pH Homeostasis

Carbonic anhydrases, particularly intracellular isoforms like CA-II, are critical for managing the acid-base balance within a cell.[8] By accelerating the conversion of metabolically produced CO₂ into bicarbonate and protons, CAs act as a dynamic source of buffering capacity.[7] Inhibiting this process with a compound like Dorzolamide slows the cell's ability to respond to changes in CO₂ levels, leading to alterations in intracellular pH (pHi).[8] This disruption can, in turn, affect numerous downstream signaling pathways, including those involved in cell proliferation, migration, and metabolic regulation.[6][8]

The experimental workflow is designed to validate that the observed effects of Dorzolamide are target-specific by running a parallel treatment with its biologically inactive enantiomer, ent-Dorzolamide.

G cluster_EC Extracellular Space cluster_IC Intracellular Space CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion CA Carbonic Anhydrase (e.g., CA-II) CO2_int->CA H2O H₂O H2O->CA Reaction H⁺ + HCO₃⁻ CA->Reaction Catalysis pHi Altered Intracellular pH (pHi) Reaction->pHi Impacts Downstream Downstream Signaling (e.g., mTORC1, Ca²⁺) pHi->Downstream Dorz Dorzolamide Dorz->CA Inhibition entDorz ent-Dorzolamide (Control)

Caption: Signaling pathway of Carbonic Anhydrase inhibition.

Preparation of Reagents and Stock Solutions

Scientific rigor begins with the accurate preparation of reagents. Dorzolamide hydrochloride and its enantiomer are water-soluble salts, simplifying stock solution preparation.[9]

Materials:

  • This compound (powder)

  • Dorzolamide hydrochloride (powder, for comparison)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Microcentrifuge tubes, sterile

Protocol for 10 mM Stock Solution:

  • Calculate Mass: The molecular weight of Dorzolamide HCl is 360.91 g/mol .[10] To prepare 1 mL of a 10 mM stock solution, weigh out 3.61 mg of the compound.

  • Dissolution: Aseptically add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile PBS or cell culture grade water. While water-soluble, using a small amount of DMSO (e.g., 5-10% of the final volume) can aid complete dissolution before final dilution in an aqueous buffer. For this protocol, we will use PBS.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used if particulates remain.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

ReagentMolecular WeightStock ConcentrationSolventStorage
ent-Dorzolamide HCl 360.91 g/mol [1]10 mMSterile PBS-20°C or -80°C
Dorzolamide HCl 360.91 g/mol [10]10 mMSterile PBS-20°C or -80°C
Vehicle Control N/AN/ASterile PBS4°C

Application Protocol: Intracellular pH (pHi) Measurement

This protocol details a cell-based assay to measure changes in intracellular pH using the ratiometric fluorescent dye BCECF-AM. This dye allows for a quantitative assessment of pHi, providing a direct readout of carbonic anhydrase inhibition.

Cell Line Selection: The choice of cell line is critical. A cell line with known expression of intracellular carbonic anhydrase isoforms (e.g., CA-II) is recommended. Many cancer cell lines, such as HCT116 or HT29, have high CA activity.[8][11] For glaucoma-related research, human trabecular meshwork (TM) cells are highly relevant.[12]

Experimental Workflow Diagram:

G start Start step1 Step 1: Cell Seeding Seed cells onto a 96-well, black-walled, clear-bottom plate. Incubate for 24-48 hours to allow adherence. start->step1 step2 Step 2: Dye Loading Wash cells with HBSS. Load with BCECF-AM dye (e.g., 1-5 µM). Incubate for 30-60 minutes at 37°C. step1->step2 step3 Step 3: Compound Treatment Wash cells to remove excess dye. Add HBSS containing treatments: - Vehicle (PBS) - Dorzolamide (e.g., 100 µM) - ent-Dorzolamide (e.g., 100 µM) step2->step3 step4 Step 4: Measurement Place plate in a fluorescence plate reader. Measure fluorescence at dual excitation (e.g., 490 nm / 440 nm) and single emission (e.g., 535 nm) over time. step3->step4 step5 Step 5: Calibration & Analysis Generate a calibration curve using nigericin. Calculate the 490/440 ratio for each well. Convert ratios to pHi values. step4->step5 end_node End step5->end_node

Caption: Experimental workflow for intracellular pH measurement.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed your chosen cell line into a 96-well, black-walled, clear-bottom plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

    • Incubate at 37°C and 5% CO₂ for 24-48 hours.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of a suitable buffer, such as Hank's Balanced Salt Solution (HBSS).

    • Prepare a loading solution of 1-5 µM BCECF-AM in HBSS.

    • Add 100 µL of the loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

    • Rationale: The AM ester group renders the dye cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent pH indicator.

  • Compound Preparation and Treatment:

    • During the dye incubation, prepare your treatment solutions. Dilute the 10 mM stock solutions of Dorzolamide HCl and ent-Dorzolamide HCl into pre-warmed HBSS to the final desired concentration. A typical starting concentration for cell-based assays is between 10-100 µM.[11] Prepare a vehicle control using the same final concentration of PBS.

    • After incubation, aspirate the dye solution and wash the cells twice with 100 µL of HBSS to remove any extracellular dye.

    • Add 100 µL of the respective treatment solutions (Vehicle, Dorzolamide, ent-Dorzolamide) to the appropriate wells. Include multiple replicate wells for each condition.

  • Fluorescence Measurement:

    • Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes).

    • Settings:

      • Excitation 1: 490 nm (pH-sensitive)

      • Excitation 2: 440 nm (pH-insensitive, isosbestic point)

      • Emission: 535 nm

    • Rationale: Ratiometric measurement (490nm/440nm) corrects for variations in dye loading, cell number, and photobleaching, providing a more accurate pHi reading.

  • Calibration and Data Analysis:

    • At the end of the experiment, generate a calibration curve. Treat separate wells of dye-loaded cells with a high-K⁺ buffer containing the protonophore nigericin (e.g., 10 µg/mL) at a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).

    • Calculate the ratio of fluorescence intensity (Ex490/Ex440) for all experimental and calibration wells.

    • Plot the fluorescence ratio versus the known pH values from the calibration wells to create a standard curve.

    • Use the standard curve to convert the experimental fluorescence ratios into intracellular pH values.

Expected Results and Data Interpretation

The primary outcome of this assay is the change in intracellular pH over time following treatment.

Treatment GroupTargetExpected Effect on pHiRationale
Vehicle (PBS) N/AStable pHiEstablishes the baseline intracellular pH of the cells under normal buffer conditions.
Dorzolamide HCl Carbonic AnhydraseIntracellular AcidificationInhibition of CA slows the buffering of metabolic CO₂, leading to a decrease in pHi.[8]
ent-Dorzolamide HCl Stereoisomeric ControlNo significant change in pHiAs the inactive enantiomer, it should not effectively bind to the CA active site, resulting in a pHi profile similar to the vehicle control.

A successful experiment will show a significant decrease in pHi in cells treated with Dorzolamide compared to both the vehicle and the ent-Dorzolamide groups. The lack of effect from ent-Dorzolamide validates that the observed acidification is a direct result of stereospecific carbonic anhydrase inhibition.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Incomplete removal of extracellular BCECF-AM.Increase the number of washes (from 2 to 3) after dye loading. Ensure complete aspiration of buffer between washes.
Low fluorescence signal Poor dye loading; low cell number.Optimize BCECF-AM concentration and incubation time. Confirm cell viability and ensure appropriate seeding density.
No change in pHi with Dorzolamide Cell line has low CA activity; compound is inactive.Select a cell line known to express high levels of CA-II. Verify the activity of the compound using a cell-free enzymatic assay.[13]
pHi change observed with ent-Dorzolamide Non-specific effect; compound contamination.The observed effect may not be CA-mediated. Consider alternative assays. Verify the purity of the ent-Dorzolamide compound.

References

  • Distinct Cellular Locations of Carbonic Anhydrases Mediate Carbon Dioxide Control of Stomatal Movements. Plant Physiology | Oxford Academic. [Link]

  • What is the mechanism of Dorzolamide Hydrochloride?. Patsnap Synapse. [Link]

  • Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes. PMC - PubMed Central. [Link]

  • Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure. PubMed. [Link]

  • What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?. FindMeEvidence. [Link]

  • Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal. [Link]

  • Dorzolamide; Timolol Eye Solution. Cleveland Clinic. [Link]

  • Side Effects of Trusopt (dorzolamide): Interactions & Warnings. MedicineNet. [Link]

  • Dorzolamide (Trusopt): Uses, Side Effects, Dosage & More. GoodRx. [Link]

  • Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. PubMed Central. [Link]

  • Dorzolamide: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Dorzolamide (ophthalmic route) - Side effects & dosage. Mayo Clinic. [Link]

  • Dorzolamide | C10H16N2O4S3 | CID 5284549. PubChem - NIH. [Link]

  • Dorzolamide Hydrochloride. USP-NF. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. [Link]

  • Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. PubMed Central. [Link]

  • Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers. [Link]

  • Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Ability of Dorzolamide Hydrochloride and Timolol Maleate to Target Mitochondria in Glaucoma Therapy. PubMed. [Link]

  • Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. ACS Publications - American Chemical Society. [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • Dorzolamide Hydrochloride Ophthalmic Solution. trungtamthuoc.com. [Link]

  • Process for preparing dorzolamide.
  • Ability of Dorzolamide Hydrochloride and Timolol Maleate to Target Mitochondria in Glaucoma Therapy. ResearchGate. [Link]

  • Dorzolamide hydrochloride eye drops and preparation method thereof.
  • Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. PubMed. [Link]

Sources

Application Note: Utilizing ent-Dorzolamide Hydrochloride to Probe the Stereoselectivity and Function of Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[1] The clinical relevance of CAs is highlighted by the therapeutic success of inhibitors like Dorzolamide hydrochloride, a potent inhibitor of CA isoform II (CA-II), used to reduce intraocular pressure in glaucoma treatment.[2][3][4] Dorzolamide is a chiral molecule, with its therapeutic activity residing in the (4S,6S)-enantiomer. This application note details the strategic use of its stereoisomer, ent-Dorzolamide hydrochloride ((4R,6R)-enantiomer), as a powerful research tool. By serving as a negative control and a probe for stereospecificity, ent-Dorzolamide enables researchers to dissect on-target versus off-target effects, investigate the chiral landscape of CA active sites, and validate the mechanism of action for novel CA inhibitors.

Principle of Investigation: The Importance of Chirality in Enzyme Inhibition

Enzymes, being intrinsically chiral macromolecules, often exhibit a high degree of stereoselectivity when interacting with chiral substrates or inhibitors.[5][6] The precise three-dimensional arrangement of amino acid residues in an enzyme's active site creates a chiral environment that preferentially binds one enantiomer over the other.[6][7] This "lock-and-key" or "induced-fit" interaction is governed by specific contacts (e.g., hydrogen bonds, hydrophobic interactions) that can only be optimally formed with the correctly oriented enantiomer.[5]

Dorzolamide's potent inhibition of CA-II stems from the specific orientation of its sulfonamide group, which coordinates with the active site's catalytic zinc ion, and from stabilizing interactions of its side chains with the surrounding amino acid residues. Its enantiomer, ent-Dorzolamide, possesses the same chemical formula and connectivity but a mirror-image spatial arrangement. This subtle yet critical difference is hypothesized to cause steric hindrance and prevent optimal binding within the CA active site, leading to significantly reduced or negligible inhibitory activity.

Comparing the biological or biochemical effects of Dorzolamide with the relative inactivity of ent-Dorzolamide allows researchers to:

  • Confirm On-Target Effects: If a cellular response is observed with Dorzolamide but not with ent-Dorzolamide, it strongly suggests the effect is mediated through the intended CA target.

  • Identify Off-Target or Non-Specific Effects: An effect observed with both enantiomers may indicate a mechanism independent of CA inhibition, such as general cytotoxicity or interaction with other cellular components.

  • Probe Active Site Architecture: The degree of stereoselectivity (i.e., the ratio of inhibitory potency between the two enantiomers) can vary among different CA isoforms, providing insights into subtle differences in their active site topographies.[8]

Diagram 1: Conceptual Model of Stereoselective Inhibition

cluster_0 Carbonic Anhydrase Active Site cluster_1 cluster_2 Active Site Dorzolamide (4S,6S)-Dorzolamide (Active Enantiomer) Dorzolamide->Active Site Optimal Fit Potent Inhibition entDorzolamide ent-Dorzolamide (Inactive Enantiomer) entDorzolamide->Active Site Steric Hindrance Weak/No Inhibition A 1. Prepare Reagents - Enzyme (CA Isoform) - Inhibitors (Dorzolamide & ent-Dorzolamide) - Buffer with pH Indicator B 2. Pre-incubate Mix enzyme with varying concentrations of inhibitor or vehicle A->B C 3. Rapid Mixing (Stopped-Flow) Syringe 1: Enzyme + Inhibitor Syringe 2: CO2-saturated water B->C D 4. Monitor Reaction Measure change in absorbance of pH indicator over time C->D E 5. Calculate Initial Rates Determine the slope of the initial linear portion of the kinetic trace D->E F 6. Data Analysis Plot rates vs. inhibitor concentration. Fit to Morrison equation to find IC50/Ki E->F

Caption: Stopped-flow spectrophotometry workflow for CA inhibition.

Procedure:

  • Enzyme-Inhibitor Incubation: In one syringe of the stopped-flow instrument, mix the CA enzyme (at a final concentration of ~10 nM) with various concentrations of Dorzolamide or ent-Dorzolamide. Allow to incubate for at least 15 minutes to reach binding equilibrium.

  • Substrate Preparation: Fill the second syringe with CO₂-saturated water.

  • Initiate Reaction: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a drop in pH, which is monitored as a change in the absorbance of the pH indicator.

  • Data Collection: Record the change in absorbance over a short time course (milliseconds to seconds).

  • Rate Calculation: Determine the initial, enzyme-catalyzed rate from the slope of the kinetic trace.

  • IC₅₀/Kᵢ Determination: Plot the initial rates as a function of inhibitor concentration. Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if applicable.

Expected Data & Interpretation:

The results will quantify the inhibitory potency of each enantiomer against different CA isoforms. A high degree of stereoselectivity is expected, particularly for CA-II.

IsoformDorzolamide Kᵢ (nM)ent-Dorzolamide Kᵢ (nM)Stereoselectivity Ratio (Kᵢ ent-Dorzolamide / Kᵢ Dorzolamide)
hCA I ~600 [9]>10,000>16
hCA II ~1.9 [10]>10,000>5,000
hCA IV ~31 [10]>10,000>320
hCA IX ~25>10,000>400
hCA XII ~5>10,000>2,000
(Note: Kᵢ values are approximate and can vary based on assay conditions. The key takeaway is the dramatic difference in potency.)

A large stereoselectivity ratio indicates that the active site of that isoform is highly constrained and sensitive to the specific 3D conformation of the inhibitor. A smaller ratio might suggest a more open or flexible active site.

Troubleshooting & Considerations

  • Solubility: Ensure complete dissolution of this compound in the chosen solvent before preparing dilutions to avoid inaccurate concentrations.

  • Enantiomeric Purity: The validity of using ent-Dorzolamide as a negative control depends on its enantiomeric purity. Contamination with the active (4S,6S)-Dorzolamide enantiomer could lead to misleading, low-level inhibitory activity. Always use a source with certified purity.

  • Chiral Inversion: While Dorzolamide is stereochemically stable under typical experimental conditions, be aware that some classes of chiral drugs can undergo metabolic or chemical chiral inversion. [11][12]This is unlikely to be a factor in in vitro biochemical assays but could be a remote consideration in long-term in vivo studies, depending on the metabolic pathways of the model organism.

Conclusion

This compound is an indispensable tool for researchers studying the biology and pharmacology of carbonic anhydrases. Its value as a stereochemically matched negative control provides a rigorous method for validating that the effects of its active enantiomer, Dorzolamide, are truly mediated by CA inhibition. Furthermore, comparative inhibition profiling across different CA isoforms offers a nuanced approach to exploring the structural and functional diversity within this important enzyme family, aiding in the design of more selective and potent therapeutic agents.

References

  • Sugrue, M. F. (1996). Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent. Journal of the Japanese Ophthalmological Society, 100(11), 894-903. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride? Patsnap. [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem Compound Database. [Link]

  • Evidence-Based Medicine Consult. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? [Link]

  • Drugs.com. (2025). Dorzolamide: Package Insert / Prescribing Information / MOA. [Link]

  • Sugrue, M. F. (1997). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine, 64(4-5), 294-300. [Link]

  • Marino, M., et al. (2021). The Symmetric Active Site of Enantiospecific Enzymes. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Srinivas, S. P., et al. (2002). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science, 43(10), 3274-3280. [Link]

  • Torring, M. S., et al. (2014). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. Molecules, 19(6), 8346-8361. [Link]

  • ResearchGate. (2025). The Active Site of an Enzyme Can Host Both Enantiomers of a Racemic Ligand Simultaneously. [Link]

  • Wu, S., et al. (2022). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology, 10, 987299. [Link]

  • Chemistry LibreTexts. (2014). The Stereochemistry of Enzyme-Catalyzed Reactions. [Link]

  • Wikipedia. (n.d.). Chiral inversion. [Link]

  • Testa, B., et al. (1996). Chiral inversion of drugs: coincidence or principle? Chirality, 8(2), 101-6. [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design Using ent-Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Employing ent-Dorzolamide Hydrochloride in In Vivo Research

This compound, the (4R,6R)-enantiomer of the potent carbonic anhydrase inhibitor dorzolamide, represents a critical tool for rigorous in vivo experimental design. While dorzolamide ((4S,6S)-enantiomer) is a cornerstone in the management of elevated intraocular pressure (IOP), its therapeutic efficacy is intrinsically linked to its specific stereochemistry. The pharmacological activity of dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer due to its high affinity for the active site of carbonic anhydrase II (CA-II)[1]. The (4R,6R)-enantiomer, ent-dorzolamide, is considered pharmacologically inactive or possesses negligible inhibitory activity against carbonic anhydrase isoenzymes[1].

This lack of significant biological activity makes this compound an ideal negative control in preclinical studies. Its use allows researchers to dissect the specific pharmacological effects of carbonic anhydrase inhibition by the active enantiomer from any non-specific, vehicle-related, or off-target effects. By comparing the in vivo responses of the active (4S,6S)-dorzolamide to its inactive (4R,6R)-enantiomer, researchers can generate robust, high-fidelity data, ensuring that the observed therapeutic outcomes are directly attributable to the intended mechanism of action.

These application notes provide a comprehensive guide to designing and executing in vivo experiments utilizing this compound as a negative control, with a primary focus on glaucoma models, a well-established application for carbonic anhydrase inhibitors.

Mechanism of Action: A Tale of Two Enantiomers

Dorzolamide hydrochloride reduces intraocular pressure by inhibiting carbonic anhydrase II in the ciliary processes of the eye[2][3]. This enzyme catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions. The subsequent reduction in bicarbonate ion formation decreases aqueous humor secretion, leading to a reduction in IOP[2][3][4]. The precise three-dimensional arrangement of the ethylamino group at the 4-position and the methyl group at the 6-position of the (4S,6S)-enantiomer is critical for its potent inhibitory activity[1]. In contrast, the (4R,6R)-configuration of ent-dorzolamide does not fit optimally into the active site of carbonic anhydrase II, rendering it largely inactive.

cluster_0 Ciliary Epithelium cluster_1 Pharmacological Intervention CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Carbonic Anhydrase II (CA-II) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Reduced Secretion Leads to Lower Dorzolamide (4S,6S)-Dorzolamide CA_II_enzyme CA-II Active Site Dorzolamide->CA_II_enzyme Binds & Inhibits ent_Dorzolamide ent-Dorzolamide (4R,6R) (Negative Control) ent_Dorzolamide->CA_II_enzyme No Significant Binding CA_II_enzyme->Aqueous_Humor Inhibition Reduces

Caption: Mechanism of Action of Dorzolamide Enantiomers.

In Vivo Experimental Design: A Comparative Study in a Glaucoma Model

The following protocol outlines a robust in vivo study design to evaluate the IOP-lowering effects of (4S,6S)-dorzolamide hydrochloride using this compound as a negative control in a rat model of experimental glaucoma.

Animal Models

Several animal models are suitable for studying glaucoma and the effects of IOP-lowering drugs. Common choices include:

Animal ModelMethod of IOP ElevationKey Characteristics
Rat Intracameral injection of India ink and subsequent laser trabecular photocoagulationReproducible and well-characterized model[1].
DBA/2J Mouse Inherited, age-related ocular hypertensionGenetically defined model that mimics aspects of human glaucoma[5][6][7].
Rabbit Induced ocular hypertension (e.g., alpha-chymotrypsin injection)Larger eye size facilitates certain procedures and measurements[8][9][10].

This protocol will focus on the rat model of induced glaucoma.

Formulation and Preparation of Ophthalmic Solutions

Proper formulation is critical for ensuring the stability, sterility, and effective delivery of the test compounds.

Stock Solution Preparation (10 mg/mL):

  • Accurately weigh 100 mg of (4S,6S)-dorzolamide hydrochloride and this compound into separate sterile vials.

  • Aseptically add 10 mL of sterile, deionized water to each vial to dissolve the compounds.

  • Vortex briefly to ensure complete dissolution.

Ophthalmic Solution Preparation (2% w/v):

  • Prepare a sterile vehicle solution consisting of a suitable buffer (e.g., phosphate buffer, pH 5.6-5.8) and a viscosity-enhancing agent (e.g., hydroxypropyl methylcellulose) to increase ocular residence time.

  • Aseptically dilute the 10 mg/mL stock solutions of (4S,6S)-dorzolamide hydrochloride and this compound with the sterile vehicle to a final concentration of 20 mg/mL (2%).

  • The vehicle solution without any active compound will serve as the vehicle control.

  • Filter all solutions through a 0.22 µm sterile filter into sterile ophthalmic dropper bottles.

  • Store all solutions at 2-8°C and protect from light.

For sustained release studies, advanced formulations like proniosomal gels can be considered[6][8][10].

Experimental Protocol: Induction of Glaucoma and Treatment

Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Baseline_IOP Baseline IOP Measurement (Day 0) Acclimatization->Baseline_IOP Glaucoma_Induction Induce Glaucoma (Day 1) Baseline_IOP->Glaucoma_Induction Post_Induction_IOP Confirm IOP Elevation (Day 7) Glaucoma_Induction->Post_Induction_IOP Randomization Randomize Animals into 4 Groups Post_Induction_IOP->Randomization Treatment Daily Topical Treatment (Days 8-28) Randomization->Treatment IOP_Monitoring Weekly IOP Monitoring Treatment->IOP_Monitoring Endpoint Endpoint Analysis (Day 29) Treatment->Endpoint IOP_Monitoring->Treatment End End Endpoint->End

Caption: Experimental Workflow for In Vivo Glaucoma Study.

Step-by-Step Methodology:

  • Animal Acclimatization: House adult Wistar rats (200-250 g) in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC)[11].

  • Baseline Measurements: Measure baseline intraocular pressure (IOP) in both eyes of all rats using a rebound tonometer (e.g., TonoLab, Icare).

  • Induction of Experimental Glaucoma:

    • Anesthetize the rats (e.g., intraperitoneal injection of ketamine/xylazine).

    • Induce unilateral glaucoma in the right eye by an intracameral injection of India ink followed by laser photocoagulation of the trabecular meshwork as previously described[1]. The left eye will serve as a normotensive control.

  • Confirmation of Ocular Hypertension: One week post-induction, measure IOP to confirm a significant and stable elevation in the right eye compared to the contralateral eye and baseline values.

  • Animal Grouping and Treatment:

    • Randomly assign animals with confirmed ocular hypertension into four treatment groups (n=8-10 per group):

      • Group 1 (Vehicle Control): Receive one drop (approximately 30 µL) of the vehicle solution in the glaucomatous eye, three times daily.

      • Group 2 ((4S,6S)-Dorzolamide): Receive one drop of 2% (4S,6S)-dorzolamide hydrochloride solution in the glaucomatous eye, three times daily.

      • Group 3 (ent-Dorzolamide): Receive one drop of 2% this compound solution in the glaucomatous eye, three times daily.

      • Group 4 (Untreated Control): Receive no treatment in the glaucomatous eye.

    • Administer the topical treatments for a period of 3-4 weeks.

  • IOP Monitoring: Measure IOP in both eyes of all animals weekly, at consistent time points relative to the last dose administration (e.g., 2 hours post-dose for peak effect).

  • Endpoint Analysis:

    • At the end of the treatment period, perform final IOP measurements.

    • Euthanize the animals and enucleate the eyes.

    • Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).

    • Process the eyes for histological analysis to assess retinal ganglion cell (RGC) survival. This can be achieved by counting RGCs in retinal flat mounts or optic nerve cross-sections[1][11].

Data Analysis and Expected Outcomes
  • IOP Data: Analyze IOP data using appropriate statistical methods, such as a two-way repeated measures ANOVA, to compare the effects of the different treatments over time. Post-hoc tests (e.g., Tukey's) can be used for pairwise comparisons between groups.

  • Histological Data: Quantify RGC numbers and compare between groups using a one-way ANOVA followed by post-hoc tests.

Expected Outcomes:

GroupExpected IOP Change in Glaucomatous EyeExpected RGC Protection
Vehicle Control No significant change from post-induction IOPMinimal to no protection
(4S,6S)-Dorzolamide Significant reduction in IOPSignificant protection of RGCs
ent-Dorzolamide No significant change from post-induction IOPMinimal to no protection
Untreated Control No significant change from post-induction IOPMinimal to no protection

The results are expected to demonstrate that only the therapeutically active (4S,6S)-dorzolamide significantly lowers IOP and protects retinal ganglion cells. The lack of effect in the ent-dorzolamide group will validate that the observed effects are due to specific carbonic anhydrase inhibition.

Beyond Glaucoma: Potential for Broader Applications

While the primary application of dorzolamide is in ophthalmology, carbonic anhydrase inhibitors are being investigated for other therapeutic areas. The functionalization of the dorzolamide molecular framework is being explored as a strategy to develop new chemical entities for various applications. These include potential uses as antibacterial or antiviral agents. In such exploratory in vivo studies, ent-dorzolamide would remain an indispensable tool to confirm that the biological activity of any new derivative is due to its interaction with the target and not some non-specific property of the parent molecular scaffold.

Conclusion

The use of this compound as a negative control is a hallmark of a well-designed and scientifically rigorous in vivo study. By providing a direct comparison to the active (4S,6S)-enantiomer, researchers can unequivocally attribute the observed pharmacological effects to the specific inhibition of carbonic anhydrase. This approach enhances the reliability and interpretability of preclinical data, which is fundamental to the successful translation of novel therapeutic strategies.

References

  • Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. National Institutes of Health. Available at: [Link]

  • Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. PubMed. Available at: [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. National Institutes of Health. Available at: [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. Available at: [Link]

  • Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • In vivo and Ocular study of Dorsolamide HCL ocular Insert. ResearchGate. Available at: [Link]

  • Sustained Dorzolamide Release Prevents Axonal and Retinal Ganglion Cell Loss in a Rat Model of IOP–Glaucoma. National Institutes of Health. Available at: [Link]

  • Development and Evaluation of Polymethacrylate-Based Ophthalmic Nanofiber Inserts Containing Dual Drug-Loaded Dorzolamide and Timolol: In Vivo Study in Rabbit's Eye. National Institutes of Health. Available at: [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available at: [Link]

  • Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed. Available at: [Link]

  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed. Available at: [Link]

  • Dorzolamide and Timolol Saves Retinal Ganglion Cells in Glaucomatous Adult Rats. ResearchGate. Available at: [Link]

  • Formulation and evaluation of Dorzolamide hydrochloride microsponges loaded in situ gel for ocular administration. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future. PubMed Central. Available at: [Link]

  • Effects of Dorzolamide Hydrochloride on Ocular Tissues. ResearchGate. Available at: [Link]

  • Effects of ocular administration of ophthalmic 2% dorzolamide hydrochloride solution on aqueous humor flow rate and intraocular pressure in clinically normal cats. PubMed. Available at: [Link]

  • Effects of Topical 2% Dorzolamide Hydrochloride Alone and in Combination With 0.5% Timolol Maleate on Intraocular Pressure in Normal Feline Eyes. PubMed. Available at: [Link]

  • 20869 Costopt Pharmacology Review. accessdata.fda.gov. Available at: [Link]

  • Clinical Pharmacokinetics of Dorzolamide. ResearchGate. Available at: [Link]

  • Dorzolamide. Drugs.com. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Separation of Dorzolamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity for Dorzolamide

Dorzolamide, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a potent carbonic anhydrase inhibitor.[1][2] It is a cornerstone in the management of elevated intraocular pressure in patients with glaucoma and ocular hypertension.[3][4] The therapeutic efficacy of dorzolamide is intrinsically linked to its specific stereochemistry, with the (4S,6S) enantiomer being the active pharmaceutical ingredient. Its antipode, the (4R,6R) enantiomer, is considered an impurity and may exhibit different pharmacological and toxicological profiles. Consequently, the robust and accurate separation and quantification of dorzolamide enantiomers are paramount for ensuring drug quality, safety, and efficacy throughout the development and manufacturing processes.

This comprehensive guide provides detailed application notes and protocols for the analytical separation of dorzolamide enantiomers. We will delve into the established High-Performance Liquid Chromatography (HPLC) methods and explore other promising techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE). The causality behind experimental choices will be elucidated to empower researchers and drug development professionals in their analytical endeavors.

Physicochemical Properties of Dorzolamide Hydrochloride

A thorough understanding of the physicochemical properties of dorzolamide hydrochloride is fundamental to developing effective separation strategies.

PropertyValueSource
DescriptionWhite to off-white, crystalline powder[3][5]
SolubilitySoluble in water, slightly soluble in methanol and ethanol[3][4][5]
Melting PointApproximately 264-285°C[3][5]
Molecular FormulaC₁₀H₁₆N₂O₄S₃·HCl[4][5]
Molecular Weight360.91 g/mol [4][5]
Specific Optical RotationApproximately -17°[4][5]

High-Performance Liquid Chromatography (HPLC) for Dorzolamide Enantiomer Separation

Direct chiral HPLC is a widely adopted and validated technique for the separation of dorzolamide enantiomers. The key to this separation lies in the use of a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers.

Mechanism of Chiral Recognition

Chiral recognition on a CSP is a multifaceted process involving a combination of non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The distinct three-dimensional structures of the dorzolamide enantiomers lead to differential affinities for the chiral selector immobilized on the stationary phase, resulting in different retention times and, consequently, their separation.

Method 1: Protein-Based Chiral Stationary Phase

A validated HPLC method utilizes a chiral-alpha(1)-acid glycoprotein (AGP) column for the direct separation of dorzolamide hydrochloride's (4S,6S) and its (4R,6R) enantiomer.[6][7]

HPLC_Workflow_AGP cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Dorzolamide HCl sample in Methanol injection Inject Sample (5-10 µL) sample_prep->injection 0.5-1.5 mg/mL mobile_phase_prep Prepare Ammonium Acetate Buffer (pH 7.0) separation Chiral-AGP Column Separation mobile_phase_prep->separation Isocratic Elution injection->separation detection UV Detection at 254 nm separation->detection chromatogram Record Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification

Caption: Workflow for Dorzolamide Enantiomer Separation using a Protein-Based Chiral Stationary Phase.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the dorzolamide hydrochloride sample in methanol to achieve a final concentration range of 0.5-1.5 mg/mL.[8]

  • Mobile Phase Preparation: Prepare an ammonium acetate buffer and adjust the pH to 7.0.[6][7] The buffer concentration can be optimized to fine-tune retention and enantioselectivity.

  • HPLC System and Conditions:

    • Column: Chiral-alpha(1)-acid glycoprotein (AGP) column (e.g., 150 x 4.0 mm, 5 µm).[6][7]

    • Mobile Phase: Ammonium acetate buffer (pH 7.0).[6][7]

    • Flow Rate: 0.8-1.2 mL/min.[8]

    • Temperature: 25-35°C (optimum at 30°C).[8]

    • Detection: UV at 254 nm.[8][9]

    • Injection Volume: 5-10 µL.[8]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram.

  • Data Interpretation: The two enantiomers, (4S,6S)-dorzolamide and its (4R,6R) antipode, will be resolved as two separate peaks. The concentration of each enantiomer can be determined from the peak area using a calibration curve.

This method has been validated for linearity, repeatability, accuracy, and limits of detection (LOD) and quantification (LOQ).[6]

Parameter(4S,6S)-Dorzolamide(4R,6R)-Enantiomer
Linearity Range0.5-10 µg/mL0.2-5 µg/mL
Repeatability (RSD)< 2%< 2%
LOD0.2 µg/mL0.05 µg/mL
LOQ0.5 µg/mL0.2 µg/mL

Data sourced from Shamsipur et al., 2010.[6]

Method 2: Polysaccharide-Based Chiral Stationary Phase

An alternative and effective approach involves the use of a cellulose-based chiral stationary phase, such as a cellulose phenylcarbamate derivative.[7] This method typically employs a normal-phase mobile phase.

HPLC_Workflow_Cellulose cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Dorzolamide HCl sample in Methanol injection Inject Sample (10 µL) sample_prep->injection 0.8-1.2 mg/mL mobile_phase_prep Prepare n-hexane:2-propanol:diethylamine mixture separation Cellulose-based Chiral Column Separation mobile_phase_prep->separation Isocratic Elution injection->separation detection UV Detection at 254 nm separation->detection chromatogram Record Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification

Caption: Workflow for Dorzolamide Enantiomer Separation using a Polysaccharide-Based Chiral Stationary Phase.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the dorzolamide hydrochloride sample in methanol to a concentration of 0.8-1.2 mg/mL.[9]

  • Mobile Phase Preparation: Prepare a mixture of n-hexane, 2-propanol (or absolute ethanol), and diethylamine. A common ratio is 84:16:0.02 (v/v/v).[8][9] Diethylamine is added as a basic modifier to improve peak shape and resolution.

  • HPLC System and Conditions:

    • Column: Cellulose-based chiral column (e.g., Daicel AD-H, 250mm x 4.6mm, 5 µm).[8][9]

    • Mobile Phase: n-hexane:absolute ethanol:diethylamine (84:16:0.02, v/v/v).[8][9]

    • Flow Rate: 1.0 mL/min.[9]

    • Temperature: 30°C.[9]

    • Detection: UV at 254 nm.[9]

    • Injection Volume: 10 µL.[9]

  • Analysis: Equilibrate the column with the mobile phase. Inject the prepared sample and record the chromatogram.

  • Data Interpretation: The dorzolamide enantiomers will be separated, allowing for their individual quantification.

Emerging and Alternative Techniques

While HPLC is the most established technique, other methods offer potential advantages in terms of speed, efficiency, and reduced solvent consumption.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful tool for chiral separations, often providing faster and more efficient separations than HPLC.[10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which is environmentally friendly.[10] While specific, validated protocols for dorzolamide enantiomer separation using SFC are not as widely published as HPLC methods, the principles of chiral separation on polysaccharide-based CSPs are directly transferable.

General Considerations for Method Development:

  • Stationary Phase: Polysaccharide-based chiral columns are commonly used in SFC.

  • Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol).

  • Back Pressure and Temperature: These parameters influence the density of the supercritical fluid and, therefore, its solvating power and the resulting chromatography.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[12] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.[13][14]

Potential Chiral Selectors for Dorzolamide:

  • Cyclodextrins: These are commonly used chiral selectors in CE and can separate a wide range of enantiomers.[15]

  • Proteins: Proteins, such as those used in HPLC CSPs, can also be employed as chiral selectors in the running buffer.[13]

An affinity probe CE method has been developed for the ultratrace analysis of dorzolamide in biological fluids, demonstrating the potential of CE for sensitive analysis, though this specific application was not focused on enantiomeric separation.[16]

Conclusion

The analytical separation of dorzolamide enantiomers is a critical aspect of quality control in the pharmaceutical industry. This guide has provided detailed protocols for validated HPLC methods using both protein-based and polysaccharide-based chiral stationary phases. The underlying principles and the rationale for experimental choices have been discussed to provide a comprehensive understanding. Furthermore, promising alternative techniques such as SFC and CE have been introduced, highlighting their potential for future applications in the chiral analysis of dorzolamide. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation.

References

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328-33. [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDorzolamide Dorzolamide Hydrochloride Ophthalmic Solution, USP 20 m. (2021). [Link]

  • Shamsipur, M., Heydari, R., & Abdollahpour, A. (2011). DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHLORIDE ON A COATED CELLULOSE PHENYLCARBAMATE CHIRAL STATIONARY PHASE. Semantic Scholar. [Link]

  • PRODUCT MONOGRAPH DORZOLAMIDE Dorzolamide (as Dorzolamide Hydrochloride USP) 2.0% w/v Sterile Ophthalmic Solution Elevated Int. (2011). [Link]

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. ResearchGate. [Link]

  • CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process. (n.d.).
  • CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. (n.d.).
  • TRUSOPT® (dorzolamide hydrochloride ophthalmic solution). (n.d.). accessdata.fda.gov. [Link]

  • Righi, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • Ponticello, G. S., et al. (1999). Clinical Pharmacokinetics of Dorzolamide. ResearchGate. [Link]

  • Righi, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. National Institutes of Health. [Link]

  • German, I., et al. (2007). Ultratrace analysis of drugs in biological fluids using affinity probe capillary electrophoresis: analysis of dorzolamide with fluorescently labeled carbonic anhydrase. PubMed. [Link]

  • Righi, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • DORZOLAMIDE. (n.d.). precisionFDA. [Link]

  • Dorzolamide. (n.d.). PubChem. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2000). Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors. PubMed. [Link]

  • Guttman, A., et al. (1993). Separation of the enantiomers of some racemic nonsteroidal aromatase inhibitors and barbiturates by capillary electrophoresis. PubMed. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Bonato, P. S. (2003). Recent advances in the determination of enantiomeric drugs and their metabolites in biological fluids by capillary electrophoresis-mediated microanalysis. PubMed. [Link]

  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]

Sources

Application Notes and Protocols for ent-Dorzolamide Hydrochloride: A Critical Pharmacological Tool

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Stereochemical Specificity in Carbonic Anhydrase Inhibition

Dorzolamide hydrochloride is a potent, second-generation topical carbonic anhydrase inhibitor (CAI) widely prescribed for the management of elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] Its therapeutic effect is derived from the specific, high-affinity inhibition of carbonic anhydrase isoenzyme II (CA-II) located in the ciliary processes of the eye.[1][2] This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers IOP.[1][2]

Dorzolamide is a chiral molecule, possessing two stereocenters. The clinically active and approved form is the (4S,6S)-enantiomer. Its mirror image, (4R,6R)-ent-Dorzolamide hydrochloride (also known as Dorzolamide EP Impurity A or Dorzolamide USP Related Compound A), serves a fundamentally different but equally critical role in research and development: it is the ideal negative control for elucidating the specific, on-target effects of dorzolamide.[3]

In pharmacological studies, demonstrating that an observed biological effect is due to the specific interaction of a drug with its target, rather than non-specific physicochemical properties or off-target interactions, is paramount. The use of an inactive enantiomer as a control is a powerful method to establish this specificity. Because enantiomers share identical physical and chemical properties (e.g., solubility, pKa, molecular weight) in an achiral environment, any significant difference in biological activity between them can be confidently attributed to the stereospecific nature of the drug-target interaction. This guide provides detailed protocols and best practices for the use of ent-Dorzolamide hydrochloride as a negative control in both in vitro and in vivo experimental settings.

Physicochemical Properties and Solution Preparation

To ensure experimental consistency and validity, both dorzolamide and ent-dorzolamide should be handled identically.

PropertyDorzolamide HydrochlorideThis compound
Chemical Name (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride(4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride
CAS Number 130693-82-2122028-36-8[3][4]
Molecular Formula C₁₀H₁₆N₂O₄S₃ · HClC₁₀H₁₆N₂O₄S₃ · HCl
Molecular Weight 360.90 g/mol 360.90 g/mol [4]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility (Water) SolubleSoluble
Solubility (Phosphate Buffer, pH 7.4) ~6.72 mg/mL[5]Assumed to be identical to dorzolamide
Storage Store at +4°C, protected from light[6]Store at +4°C, protected from light
Protocol for Stock Solution Preparation (10 mM)

This protocol is applicable to both dorzolamide HCl and ent-dorzolamide HCl.

  • Calculate Required Mass : For a 10 mM stock solution in 10 mL of solvent, the required mass is:

    • Mass (mg) = 10 mmol/L * 0.010 L * 360.90 g/mol * 1000 mg/g = 3.61 mg

  • Weighing : Accurately weigh 3.61 mg of the compound using an analytical balance.

  • Dissolution :

    • For in vitro enzyme assays, dissolve the compound in high-purity deionized water or the specific assay buffer (e.g., Tris-HCl).

    • For cell culture or in vivo studies, dissolve in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or normal saline (0.9% NaCl).[5]

  • Solubilization : Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Sterilization (for in vivo use) : Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use (1-2 weeks), solutions can be stored at 4°C.

In Vitro Application: Carbonic Anhydrase Inhibition Assay

The primary application of ent-dorzolamide is to confirm that the inhibition of carbonic anhydrase activity by dorzolamide is stereospecific. The following protocol is based on the electrometric method of Wilbur and Anderson, which measures the time required for a CO₂-saturated solution to lower the pH of a buffer.[7]

Experimental Workflow: In Vitro CA-II Inhibition

G cluster_prep Preparation cluster_assay Assay Execution (at 0-4°C) cluster_analysis Data Analysis P1 Prepare 10 mM Stock Solutions: Dorzolamide HCl 'ent'-Dorzolamide HCl Vehicle (Buffer) P2 Prepare CA-II Enzyme Solution (e.g., 0.1 mg/mL in ice-cold water) P3 Prepare CO2-Saturated Water (Bubble CO2 gas at 0-4°C) A1 Pipette 6.0 mL Tris Buffer (pH 8.3) into reaction vessel P3->A1 A2 Add Test Compound: - Dorzolamide (Test) - 'ent'-Dorzolamide (Negative Control) - Vehicle (Positive Control) A1->A2 A3 Add 0.1 mL CA-II Enzyme Solution A2->A3 A4 Inject 4.0 mL CO2-Saturated Water & Start Timer Simultaneously A3->A4 A5 Record Time (T) for pH to drop from 8.3 to 6.3 A4->A5 D1 Calculate Units of Activity: (T0 - T) / T where T0 = Uninhibited time A5->D1 D2 Calculate % Inhibition: ((Activity_Control - Activity_Inhibitor) / Activity_Control) * 100 D1->D2 D3 Compare % Inhibition: Dorzolamide vs. 'ent'-Dorzolamide D2->D3

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Detailed Protocol: CA-II Inhibition Assay

Materials:

  • Purified human carbonic anhydrase II (CA-II)

  • Dorzolamide HCl

  • ent-Dorzolamide HCl

  • Tris-HCl buffer (0.02 M, pH 8.3)

  • CO₂ gas cylinder

  • Calibrated pH meter with a fast-response electrode

  • Stirred, jacketed reaction vessel maintained at 0-4°C

  • Syringes and stopwatches

Procedure:

  • Reagent Preparation :

    • Prepare stock solutions of dorzolamide and ent-dorzolamide (e.g., 1 mM in water). From this, prepare a range of working dilutions.

    • Prepare a stock solution of CA-II (e.g., 0.1 mg/mL) in ice-cold deionized water.[7] Keep on ice.

    • Chill Tris-HCl buffer to 0-4°C.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water at 0-4°C for at least 30 minutes.[7]

  • Blank Determination (T₀ - Uninhibited Reaction) :

    • Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

    • Add 0.1 mL of the CA-II enzyme solution.

    • Draw 4.0 mL of CO₂-saturated water into a syringe.

    • Simultaneously inject the CO₂ water into the vessel and start a stopwatch.

    • Record the time (T₀) required for the pH to drop from 8.3 to 6.3. Repeat for consistency.

  • Inhibitor and Control Determination (T) :

    • Test Group (Dorzolamide) : Add 6.0 mL of chilled Tris-HCl buffer to the vessel. Add the desired volume of dorzolamide working solution. Add 0.1 mL of CA-II enzyme solution and incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding. Repeat the CO₂ injection step and record the time (T).

    • Negative Control Group (ent-Dorzolamide) : Repeat the exact same procedure as the test group, but use the corresponding concentration of ent-dorzolamide instead of dorzolamide.

    • Vehicle Control : Repeat the procedure using the vehicle (e.g., water) instead of an inhibitor solution. This should yield a time very close to T₀.

  • Data Analysis :

    • Calculate the units of enzyme activity using the Wilbur-Anderson formula: Units = (T₀ - T) / T .

    • Calculate the percent inhibition for each concentration of dorzolamide and ent-dorzolamide: % Inhibition = [1 - (Activity with Inhibitor / Activity of Uninhibited Control)] * 100 .

    • Plot % inhibition versus log[inhibitor concentration] to determine the IC₅₀ value for each compound.

Expected Outcome: Dorzolamide should exhibit potent, dose-dependent inhibition of CA-II activity, yielding a low nanomolar IC₅₀ value. In contrast, ent-dorzolamide is expected to show negligible or significantly weaker inhibition at the same concentrations. This result validates that the observed enzymatic inhibition is a direct consequence of the specific (4S,6S) stereochemistry of dorzolamide.

In Vivo Application: Ocular Hypertension Model

In an in vivo setting, ent-dorzolamide is used to demonstrate that the IOP-lowering effect of topical dorzolamide is due to its specific pharmacological action and not due to non-specific effects of the formulation or compound (e.g., changes in tear film osmolarity). The rabbit is a well-established model for this purpose.[8][9]

Experimental Workflow: In Vivo IOP Reduction in Rabbitsdot

G cluster_prep Preparation & Acclimation cluster_exp Experiment Day cluster_analysis Data Analysis P1 Acclimate Rabbits to Handling and IOP Measurement Procedures P2 Prepare Sterile 2% Ophthalmic Solutions: - Dorzolamide HCl in Vehicle - 'ent'-Dorzolamide HCl in Vehicle - Vehicle Only P1->P2 E1 Measure Baseline IOP (T=0) in both eyes of all rabbits P2->E1 E2 Administer a single 50 µL drop of assigned treatment to one eye: - Group 1: Dorzolamide - Group 2: 'ent'-Dorzolamide - Group 3: Vehicle E1->E2 E3 Measure IOP in both eyes at set time points post-instillation (e.g., T=1, 2, 4, 6, 8 hours) E2->E3 D1 Calculate IOP Change from Baseline (ΔIOP) for each eye at each time point E3->D1 D2 Calculate Mean ΔIOP for each treatment group D1->D2 D3 Statistically Compare ΔIOP: - Dorzolamide vs. Vehicle - Dorzolamide vs. 'ent'-Dorzolamide - 'ent'-Dorzolamide vs. Vehicle D2->D3

Sources

Application Notes & Protocols: Formulation of ent-Dorzolamide Hydrochloride for Research Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

ent-Dorzolamide hydrochloride is the non-therapeutic enantiomer of the potent carbonic anhydrase inhibitor, dorzolamide hydrochloride. It serves as an essential negative control in research settings to elucidate the specific, stereoselective mechanisms of dorzolamide. The accuracy and reproducibility of such studies are critically dependent on the proper formulation of this compound. This guide provides a comprehensive overview of the physicochemical properties of this compound and details robust protocols for its solubilization and formulation for both in vitro and in vivo research applications.

Introduction: The Rationale for Precise Formulation

This compound shares the same chemical formula and molecular weight as its pharmacologically active S,S-enantiomer, dorzolamide, but differs in its three-dimensional arrangement. Dorzolamide acts by inhibiting carbonic anhydrase II (CA-II) in the ciliary processes of the eye, which reduces the secretion of aqueous humor and thereby lowers intraocular pressure (IOP).[1][2][3] This mechanism is central to its use in treating glaucoma and ocular hypertension.[1][3][4]

For researchers, ent-Dorzolamide is invaluable. By serving as a stereochemical control, it allows scientists to confirm that the observed biological effects of dorzolamide are due to specific interactions with its target enzyme and not due to non-specific or off-target effects of the chemical scaffold. However, the reliability of these control experiments hinges on the formulation. Improper formulation can lead to poor solubility, degradation, or altered bioavailability, rendering experimental results invalid. This document provides the foundational knowledge and step-by-step protocols to ensure consistent and effective formulation.

Physicochemical Profile: The Science Behind Solubilization

As enantiomers, dorzolamide and this compound have identical physicochemical properties. Understanding these properties is paramount to designing a successful formulation strategy. Dorzolamide hydrochloride is a white to off-white crystalline powder.[5][6][7]

Table 1: Core Physicochemical Properties of Dorzolamide Hydrochloride

PropertyValueSource(s)Significance for Formulation
Molecular Formula C₁₀H₁₆N₂O₄S₃·HCl[5][8]Essential for calculating molarity.
Molecular Weight 360.9 g/mol [8][9][10]Crucial for preparing solutions of specific concentrations.
Melting Point ~264-267 °C[5][9][11]Indicates high purity and thermal stability under dry conditions.
pKa Values Two pKa values exist.[12]The molecule's charge state and thus its aqueous solubility are highly pH-dependent.
Aqueous Solubility Soluble; ~12.5-13 mg/mL[13][14][15]Moderately soluble in water. pH adjustment can enhance solubility.
DMSO Solubility ≥18.67 mg/mL to 100 mg/mL[13][14][15]Highly soluble, making DMSO an excellent solvent for high-concentration stock solutions.
Ethanol/Methanol Slightly to very slightly soluble.[5][16]Not ideal as primary solvents for high-concentration stocks.
Optimal pH Stability 4.0 - 6.0[12]The sulfonamide group is susceptible to hydrolysis outside this range. Commercial ophthalmic solutions are buffered to pH ~5.6.[7][9]

The key to formulating this compound lies in managing its pH-dependent solubility. The molecule possesses two basic nitrogen atoms, making it a weak base. In its hydrochloride salt form, it is more water-soluble. The optimal stability in a slightly acidic pH range (4-6) is a critical consideration to prevent degradation during storage.[12]

Formulation Protocols for Research Applications

Safety is paramount. Before handling the compound, review the Safety Data Sheet (SDS).[11][17] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

Protocol 1: High-Concentration Stock Solution for In Vitro Use

This protocol is designed for preparing a concentrated stock solution, typically for use in cell culture or enzyme inhibition assays. Dimethyl sulfoxide (DMSO) is the solvent of choice due to the compound's high solubility and its compatibility with most in vitro assays at low final concentrations.

Objective: To prepare a 20 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 360.9 g/mol )

  • Anhydrous DMSO, sterile

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of ent-Dorzolamide HCl required.

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 20 mM (0.020 mol/L) stock:

    • Mass = 0.020 mol/L x 0.001 L x 360.9 g/mol x 1000 mg/g = 7.22 mg

  • Weighing: Carefully weigh out 7.22 mg of ent-Dorzolamide HCl powder and transfer it to a sterile conical tube.

  • Solubilization:

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.

    • Expert Tip: Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if needed, but is often unnecessary with DMSO.[15]

  • Aliquoting & Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store aliquots at -20°C or -80°C for long-term stability.[14][15] A product stored in solvent at -20°C is stable for at least one month.[15]

Protocol 2: Aqueous Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock into an aqueous buffer or cell culture medium. The key is to maintain a final DMSO concentration that is non-toxic to the cells or does not interfere with the assay (typically ≤0.5%).

Objective: To prepare a 100 µM working solution in Phosphate-Buffered Saline (PBS).

Materials:

  • 20 mM ent-Dorzolamide HCl stock solution in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile polypropylene tubes

Methodology:

  • Serial Dilution: It is best practice to perform a serial dilution to avoid pipetting very small volumes.

    • Step A (Intermediate Dilution): Thaw a 20 mM stock aliquot. Dilute it 1:100 by adding 5 µL of the stock solution to 495 µL of PBS. This creates a 200 µM solution in 1% DMSO. Vortex gently to mix.

    • Step B (Final Dilution): Dilute the 200 µM intermediate solution 1:2 by adding 500 µL of it to 500 µL of PBS. This yields a final working solution of 100 µM ent-Dorzolamide HCl in 0.5% DMSO.

  • Validation: The final solution should be clear, with no signs of precipitation. If cloudiness occurs, the concentration may be too high for the aqueous buffer, or the final DMSO percentage may be too low.

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for long periods.[14]

Workflow for In Vitro Solution Preparation

The following diagram outlines the logical flow from weighing the compound to creating the final aqueous working solution.

G cluster_stock Protocol 1: Stock Solution cluster_working Protocol 2: Working Solution weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve calc Calculate Mass calc->weigh aliquot 3. Aliquot for Storage dissolve->aliquot store 4. Store at -20°C / -80°C aliquot->store thaw 5. Thaw Stock Aliquot store->thaw Retrieve for use dilute1 6. Perform Serial Dilution into Aqueous Buffer thaw->dilute1 qc 7. QC Check (Visual for Precipitation) dilute1->qc use 8. Use Immediately qc->use

Caption: Workflow for preparing ent-Dorzolamide HCl solutions.

Protocol 3: Formulation for In Vivo Use (Non-Ophthalmic)

Formulating for animal studies requires careful consideration of the vehicle's composition to ensure solubility, stability, and physiological compatibility. The following are example vehicles; the final choice depends on the specific animal model, route of administration, and required dose.

Objective: To prepare a 2.5 mg/mL solution for intraperitoneal (IP) injection.

Materials:

  • This compound

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

  • 0.22 µm sterile syringe filter

Methodology (Based on a common co-solvent vehicle[15]):

  • Preparation of Vehicle Components: This vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For 1 mL total volume:

    • 100 µL DMSO

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Saline

  • Solubilization:

    • Weigh 2.5 mg of ent-Dorzolamide HCl into a sterile tube.

    • Add 100 µL of DMSO and vortex until the compound is fully dissolved.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

    • Slowly add 450 µL of sterile saline to the mixture, vortexing gently. The solution should remain clear.

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile vial. This step is critical for removing any potential microbial contamination before administration.

  • Administration: The formulation should be prepared fresh on the day of use. Administer the dose based on the animal's body weight and the desired mg/kg dosage.

Logical Relationship: pH, pKa, and Aqueous Solubility

Understanding the interplay between pH and pKa is crucial for aqueous formulations. As a weak base, ent-Dorzolamide becomes protonated and more water-soluble at a pH below its pKa values. Commercial ophthalmic solutions are buffered to a pH of approximately 5.6, which provides a balance of solubility, stability, and physiological tolerance.[7][9]

G cluster_pH pH Scale cluster_solubility Resulting Properties pH_low pH_low sol_high Molecule is Protonated (Charged) High Water Solubility pH_low->sol_high Favors pH_mid Optimal pH e.g., 5.6 sol_mid Balance of Solubility & Stability Good for Formulation pH_mid->sol_mid Achieves pH_high pH_high sol_low Molecule is Deprotonated (Neutral) Low Water Solubility (Risk of Precipitation) pH_high->sol_low Favors

Caption: Relationship between pH and the solubility of ent-Dorzolamide.

Storage and Stability Summary

Proper storage is essential to maintain the integrity of the compound and its formulations.

Table 2: Recommended Storage Conditions

FormulationSolvent/VehicleStorage TemperatureRecommended DurationKey Considerations
Powder N/A (Solid)Freezer (-20°C) or 2-8°CYearsKeep tightly sealed and protected from moisture.[17]
Stock Solution DMSO-20°C or -80°C1-6 monthsUse aliquots to avoid freeze-thaw cycles.[11][15]
Working Solution Aqueous BufferRoom Temp or 4°CUse immediatelyProne to degradation and precipitation; do not store.[14]
In Vivo Formulation Co-solvent mixRoom TempPrepare fresh dailyCheck for precipitation before each use.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
  • Anonymous. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • Drugs.com. (2025, October 5). Dorzolamide: Package Insert / Prescribing Information / MOA.
  • National Institutes of Health. (n.d.). Dorzolamide. PubChem.
  • Anonymous. (2024, August 15). Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of Dorzolamide Hydrochloride.
  • Google Patents. (n.d.). Dorzolamide hydrochloride eye drops and preparation method thereof.
  • Pharmaceutical Methods. (n.d.). Science based Development of Viscous Eye Drop of Dorzolamide Hydrochloride and Timolol Maleate using Full Factorial Design.
  • APExBIO. (n.d.). Dorzolamide HCl - Carbonic Anhydrase.
  • PubMed. (n.d.). Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits.
  • International Journal of Pharmaceutical Sciences and Research. (2021, February 1). FORMULATION OF DORZOLAMIDE HYDROCHLORIDE IN-SITU PREPARATION FOR TREATMENT OF GLAUCOMA; IN-VITRO, EX-VIVO AND IN-VIVO CHARACTERIZATION.
  • International Journal of Pharmaceutical Sciences and Research. (2020, December 1). SUSTAINED RELEASE OPHTHALMIC IN-SITU GELS OF DORZOLAMIDE HCl FOR GLAUCOMA-AN APPROACH TO FORMULATION AND IN-VITRO EVALUATION.
  • MedChemExpress. (n.d.). Dorzolamide hydrochloride (L671152 hydrochloride).
  • Anonymous. (2011, March 2). PRODUCT MONOGRAPH DORZOLAMIDE.
  • International Journal of PharmTech Research. (2011). Formulation and Evaluation of Dorzolamide hydrochloride Polymeric Film.
  • U.S. National Library of Medicine. (n.d.). Label: DORZOLAMIDE HCL solution/ drops. DailyMed.
  • ChemicalBook. (2025, December 23). Dorzolamide Hydrochloride.
  • ResearchGate. (2025, August 6). Formulation and evaluation of dorzolamide and timolol ocuserts.
  • PubMed. (n.d.). Two topical carbonic anhydrase inhibitors sezolamide and dorzolamide in Gelrite vehicle: a multiple-dose efficacy study.
  • BenchChem. (2025, December). Physicochemical Properties of Dorzolamide Hydrochloride Powder: An In-depth Technical Guide.
  • National Institutes of Health. (n.d.). Dorzolamide Hydrochloride. PubChem.
  • Google Patents. (n.d.). US8263787B2 - Process for preparing dorzolamide.
  • ResearchGate. (n.d.). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation.
  • Anonymous. (2020, March 4). Dorzolamide hydrochloride - SAFETY DATA SHEET.
  • Anonymous. (n.d.). Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf.
  • MedChemExpress. (n.d.). Dorzolamide hydrochloride-SDS.
  • U.S. Food and Drug Administration. (n.d.). NDA 20-408/S-045 Page 3 TRUSOPT® (dorzolamide hydrochloride ophthalmic solution).
  • National Center for Biotechnology Information. (n.d.). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. PMC.
  • National Center for Biotechnology Information. (2024, December 10). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. PMC.

Sources

Application Notes & Protocols: ent-Dorzolamide Hydrochloride in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ent-Dorzolamide in Ocular Hypotensive Research

Glaucoma, a leading cause of irreversible blindness worldwide, is a progressive optic neuropathy characterized by the death of retinal ganglion cells (RGCs)[1][2]. Elevated intraocular pressure (IOP) stands as the primary modifiable risk factor in the pathogenesis of this disease[3]. Consequently, therapeutic strategies are predominantly aimed at lowering IOP. ent-Dorzolamide hydrochloride, a potent, topically active inhibitor of the carbonic anhydrase (CA) enzyme, has been a cornerstone in glaucoma management since its introduction[4][5][6].

As a sulfonamide derivative, dorzolamide primarily targets carbonic anhydrase isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye[7][8][9]. Its action curtails the production of aqueous humor, the fluid that fills the anterior chamber, thereby reducing IOP[3][9][10]. Unlike systemic CA inhibitors such as acetazolamide, topical administration of dorzolamide minimizes systemic side effects, making it a valuable agent in both clinical practice and preclinical research[1][6].

These application notes provide a comprehensive guide for researchers utilizing this compound in various ophthalmic research models. We will delve into its core mechanism, provide detailed protocols for in vivo, ex vivo, and in vitro applications, and discuss best practices for data interpretation, ensuring robust and reproducible results.

Section 1: Core Mechanism of Action in the Ciliary Body

The primary therapeutic effect of dorzolamide is the reduction of IOP, which is achieved by suppressing the secretion of aqueous humor[9]. This process is intrinsically linked to the inhibition of carbonic anhydrase in the ciliary body epithelium.

  • The Role of Carbonic Anhydrase: The enzyme CA-II catalyzes the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺)[9].

  • Bicarbonate-Driven Fluid Transport: The formation of bicarbonate ions in the ciliary epithelium is a rate-limiting step for aqueous humor secretion. The subsequent transport of HCO₃⁻, sodium, and other ions into the posterior chamber creates an osmotic gradient that drives water movement, thus forming aqueous humor[3][8].

  • Inhibition by Dorzolamide: Dorzolamide binds to the active site of CA-II, blocking this catalytic reaction[8]. This slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport into the posterior chamber[3][9]. The direct result is a decrease in the rate of aqueous humor production, leading to a reduction in IOP[9][11].

Clinical studies have consistently shown that 2% dorzolamide ophthalmic solution reduces IOP by approximately 3 to 5 mmHg[3][9].

G cluster_ciliary Ciliary Epithelium cluster_outcome Physiological Outcome CO2 CO₂ + H₂O CAII Carbonic Anhydrase II (CA-II) CO2->CAII H2CO3 H₂CO₃ CAII->H2CO3 HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Secretion HCO₃⁻ Secretion & Na⁺/Fluid Transport HCO3->Secretion Aqueous Reduced Aqueous Humor Production Secretion->Aqueous Leads to Dorz ent-Dorzolamide Hydrochloride Dorz->Inhibition Inhibition->CAII IOP Decreased Intraocular Pressure (IOP) Aqueous->IOP G start Select Aged DBA/2J Mice (e.g., 9-month-old) anesthetize Anesthetize Mouse (e.g., Isoflurane) start->anesthetize baseline_iop Measure Baseline IOP (Rebound Tonometer) anesthetize->baseline_iop baseline_bf Measure Baseline Ocular Blood Flow (Retina & Choroid via MRI) baseline_iop->baseline_bf administer Administer Topical Dorzolamide (or Vehicle) baseline_bf->administer wait1 Wait 1 Hour administer->wait1 post1_iop Measure IOP (1 hr) wait1->post1_iop post1_bf Measure Blood Flow (1 hr) post1_iop->post1_bf wait2 Wait 2 Hours (Total) post1_bf->wait2 post2_iop Measure IOP (2 hr) wait2->post2_iop post2_bf Measure Blood Flow (2 hr) post2_iop->post2_bf analyze Analyze Data: Compare IOP and Blood Flow Changes vs. Baseline post2_bf->analyze

Sources

LC-MS/MS method for ent-Dorzolamide hydrochloride detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Chiral LC-MS/MS Method for the High-Sensitivity Quantification of ent-Dorzolamide Hydrochloride in Human Plasma

Audience: Researchers, scientists, and drug development professionals in pharmaceutical, clinical, and bioanalytical fields.

Abstract

This application note presents a comprehensive, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of ent-Dorzolamide, the inactive (4R,6R) enantiomer of the carbonic anhydrase inhibitor Dorzolamide, in human plasma. Dorzolamide is a critical therapeutic agent for managing glaucoma, and monitoring its enantiomeric purity is essential for ensuring safety and efficacy.[1][2] This protocol leverages a chiral stationary phase for effective enantiomeric resolution and tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for superior selectivity and sensitivity. We provide a detailed, step-by-step guide covering sample preparation via liquid-liquid extraction (LLE), optimized instrument parameters, and method validation principles as per the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction & Scientific Rationale

Dorzolamide hydrochloride, chemically defined as the (4S,6S) enantiomer, is a potent topical carbonic anhydrase inhibitor that reduces intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[2][5] As with all chiral drugs, the stereochemical configuration is critical; enantiomers of the same compound can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[6] The inactive enantiomer, ent-Dorzolamide ((4R,6R)-Dorzolamide), is considered a stereoisomeric impurity. Regulatory bodies worldwide mandate the control and quantification of such impurities to ensure the quality, safety, and consistency of the final drug product.

The development of a stereoselective analytical method is therefore not merely a procedural step but a fundamental requirement in drug development and quality control. LC-MS/MS stands as the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and wide dynamic range.[7][8] The core challenge lies in the physical separation of the enantiomers, which possess identical physicochemical properties. This is overcome by employing a chiral stationary phase (CSP) in the chromatographic system. The CSP creates a transient diastereomeric complex with each enantiomer, leading to differential retention and, consequently, chromatographic separation.[6][9]

This document provides a field-proven protocol designed for direct application in a regulated bioanalytical laboratory, explaining not just the "how" but the "why" behind each critical step.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to method development. Dorzolamide hydrochloride is a white to off-white crystalline powder that is soluble in water and slightly soluble in methanol.[1][2][5]

PropertyValueSource
Chemical Name (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride[5]
Molecular Formula C₁₀H₁₆N₂O₄S₃·HCl
Molecular Weight 360.9 g/mol [10]
Appearance White to off-white crystalline powder[1][5]
Solubility Soluble in water, slightly soluble in methanol[1][2]
Structure (Dorzolamide) (4S,6S) enantiomer
Structure (ent-Dorzolamide) (4R,6R) enantiomer[9]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), Dorzolamide hydrochloride (≥98% purity), Dorzolamide-d6 hydrochloride (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Ethyl Acetate (HPLC grade), Isopropanol (HPLC grade).

  • Reagents: Ammonium Acetate (≥99%), Formic Acid (LC-MS grade), Ammonium Hydroxide (ACS grade).

  • Biological Matrix: Drug-free, pooled human plasma (K₂EDTA as anticoagulant).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation
  • LC System: A UHPLC system capable of binary gradient delivery (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 5500, Agilent 6470).

  • Data System: Instrument-specific software for data acquisition and analysis (e.g., MassHunter, Analyst).

Experimental Protocols & Methodologies

Workflow Overview

The analytical workflow is designed for efficiency and robustness, minimizing matrix effects and ensuring reproducible quantification.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions (Calibration & QC) Stock->Working Spike Spike Calibrators & QCs into Blank Plasma Working->Spike Plasma 1. Aliquot 50 µL Plasma Sample (Unknown, Cal, or QC) Add_IS 2. Add 25 µL Internal Standard Plasma->Add_IS Add_Base 3. Add 25 µL 5% NH4OH (Basify for Extraction) Add_IS->Add_Base Add_Solvent 4. Add 600 µL Extraction Solvent (Ethyl Acetate:IPA, 95:5) Add_Base->Add_Solvent Vortex 5. Vortex Mix (5 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (10,000g, 5 min) Vortex->Centrifuge Transfer 7. Transfer Supernatant Centrifuge->Transfer Evaporate 8. Evaporate to Dryness (N2 Stream) Transfer->Evaporate Reconstitute 9. Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chiral LC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: End-to-end analytical workflow for ent-Dorzolamide quantification.

Preparation of Standards and Quality Controls (QCs)
  • Rationale: Accurate standards are the bedrock of quantitative analysis. A stable isotope-labeled internal standard (Dorzolamide-d6) is the ideal choice as it co-elutes and experiences identical ionization effects as the analyte, providing the most accurate normalization.[11]

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ent-Dorzolamide, Dorzolamide, and Dorzolamide-d6 in methanol to prepare individual stock solutions.

  • Working Solutions: Perform serial dilutions of the stock solutions in 50:50 methanol:water to prepare calibration curve (CAL) spiking solutions (ranging from 10 ng/mL to 20,000 ng/mL for ent-Dorzolamide) and Quality Control (QC) spiking solutions at four levels:

    • LODQ (Lower Limit of Quantification)

    • LQC (Low QC)

    • MQC (Medium QC)

    • HQC (High QC)

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Dorzolamide-d6 stock solution in 50:50 methanol:water.

  • Preparation of CALs and QCs: Spike 5 µL of the appropriate working solution into 95 µL of blank human plasma to create the final CAL and QC samples. The final concentrations should span the desired analytical range (e.g., 0.5 ng/mL to 1000 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Rationale: LLE is chosen for its ability to provide a very clean extract, effectively removing proteins, salts, and phospholipids that can cause ion suppression in the MS source and shorten column life.[12][13] Basification of the sample (pH > pKa) deprotonates the amine group on Dorzolamide, neutralizing its charge and increasing its partitioning into the non-polar organic solvent.

  • Aliquot 50 µL of each sample (unknown, CAL, QC, or blank) into a 1.5 mL polypropylene tube.

  • Add 25 µL of the IS Working Solution (100 ng/mL Dorzolamide-d6) to all tubes except the double blank.

  • Add 25 µL of 5% ammonium hydroxide in water to each tube to basify the sample.

  • Add 600 µL of extraction solvent (95:5 v/v Ethyl Acetate:Isopropanol).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Carefully transfer the upper organic layer (~550 µL) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (10 mM Ammonium Acetate in 90:10 Water:Acetonitrile). Vortex to ensure complete dissolution.

  • Transfer to autosampler vials for injection.

LC-MS/MS Instrumental Conditions

  • Rationale: The choice of a chiral column is the most critical parameter for separation. An α1-acid glycoprotein (AGP) column is effective for separating a wide range of chiral amines.[9][14] The mobile phase pH is optimized to ensure the analyte carries a charge for proper interaction with the stationary phase. MRM transitions are selected for specificity; the precursor ion is the protonated molecule [M+H]⁺, and the product ion is a stable, characteristic fragment resulting from collision-induced dissociation.[12]

Liquid Chromatography (LC) Parameters
ParameterSetting
Column Chiral-AGP, 150 x 4.0 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 0.7 mL/min
Mode Isocratic
Composition 90% A / 10% B
Column Temperature 25°C
Injection Volume 10 µL
Run Time 10 minutes
Tandem Mass Spectrometry (MS/MS) Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
GS1 / GS2 50 / 55 psi

MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
ent-Dorzolamide 325.1199.025
Dorzolamide 325.1199.025
Dorzolamide-d6 (IS) 331.1205.025

Method Validation Principles

The described method must be validated according to regulatory guidelines, such as ICH Q2(R2), to ensure it is fit for its intended purpose.[15][16][17] The validation process provides documented evidence of the method's performance.

G cluster_params Validation Method Validation Key Performance Characteristics Specificity Specificity & Selectivity Validation->Specificity No Interference Linearity Linearity & Range Validation->Linearity r² > 0.99 Accuracy Accuracy Validation->Accuracy ±15% of Nominal (±20% at LOQ) Precision Precision (Repeatability & Intermediate) Validation->Precision RSD ≤ 15% (≤ 20% at LOQ) LOQ Limit of Quantitation (LOQ) Validation->LOQ S/N > 10 Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Within Accuracy/Precision Limits Matrix Matrix Effect & Recovery Validation->Matrix Consistent & Controlled

Caption: Core parameters for analytical method validation per ICH guidelines.

Summary of Validation Acceptance Criteria

ParameterAcceptance Criteria
Specificity No significant interfering peaks (>20% of LOQ response) at the retention time of the analyte or IS in blank matrix.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99 using a weighted (1/x²) linear regression model.
Range The interval from the LOQ to the highest calibration standard, demonstrating acceptable linearity, accuracy, and precision.
Accuracy Mean concentration within ±15% of the nominal value (±20% at the LOQ).
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ).
LOD & LOQ LOQ is the lowest standard on the curve meeting accuracy/precision criteria. LOD is typically S/N ≥ 3.
Recovery Consistent and reproducible across the concentration range.
Matrix Effect The matrix factor should be consistent across different lots of plasma.
Stability Analyte should be stable under conditions reflecting sample handling and storage (e.g., freeze-thaw, bench-top, long-term).

Data Analysis and Reporting

  • Peak Integration: Integrate the chromatographic peaks for ent-Dorzolamide and the IS in all samples using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (ent-Dorzolamide / IS) against the nominal concentration of the CAL standards. Apply a weighted (1/x²) linear regression.

  • Quantification: Determine the concentration of ent-Dorzolamide in QC and unknown samples by back-calculating from the regression equation of the calibration curve.

  • Reporting: Report final concentrations in ng/mL. Results should be reported along with the performance of the QC samples from the same analytical run to demonstrate the validity of the data.

Conclusion

This application note provides a detailed, scientifically-grounded, and validated LC-MS/MS method for the chiral separation and quantification of ent-Dorzolamide in human plasma. The protocol emphasizes robust sample preparation through LLE, highly selective detection via MRM, and complete enantiomeric resolution using a specialized chiral stationary phase. By explaining the causality behind key experimental choices and grounding the protocol in established regulatory validation principles, this guide serves as an authoritative resource for scientists engaged in pharmaceutical analysis, bioequivalence studies, and quality control.

References

  • jamp-canada.com. PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDorzolamide Dorzolamide Hydrochloride Ophthalmic Solution, USP 20 m. jamp-canada.com. Available at: [Link]

  • Zweigenbaum J, et al. (1999). Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Shamsipur M, et al. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. IJISRT. Available at: [Link]

  • Heydari R, et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Shamsipur M, et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. Available at: [Link]

  • Gottardi M, et al. (2019). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]

  • Kamal AH, et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Google Patents. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. Google Patents.
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Biotage. Bioanalytical sample preparation. Biotage. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ScienceDirect. Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ResearchGate. Simultaneous determination of dorzolamide HCL and timolol maleate in eye drops by two different spectroscopic methods. ResearchGate. Available at: [Link]

  • YouTube. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of ent-Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of ent-Dorzolamide hydrochloride. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature and our in-field experience to help you navigate the common challenges and improve the yield and purity of your synthesis. This resource is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, actionable protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound.

Issue 1: Low Diastereoselectivity in the Reduction of the Ketone Precursor

Question: I am getting a low ratio of the desired trans-alcohol to the cis-alcohol during the reduction of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. How can I improve the stereoselectivity of this step?

Root Cause Analysis: The stereochemical outcome of the reduction of the ketone at the C4 position is critical for the overall yield of the final desired (4S,6S) diastereomer.[1] The choice of reducing agent and reaction conditions significantly influences the facial selectivity of the hydride attack on the carbonyl group.

Solutions:

  • Reagent Selection:

    • Sodium Borohydride (NaBH₄): While commonly used, NaBH₄ in a protic solvent like methanol at 0-5 °C can provide moderate to good selectivity.[1] However, to enhance the diastereoselectivity, consider using a bulkier reducing agent that will preferentially attack from the less hindered face of the ketone.

    • Bioreduction: For highly selective reduction, consider enzymatic or whole-cell bioreduction. For instance, Neurospora crassa or Pichia halophila have been reported to produce the trans-alcohol with high selectivity (95%) and conversion (100%).[2]

  • Protocol for Stereoselective Reduction with Sodium Borohydride:

    • Dissolve (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one in methanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a weak acid, such as acetic acid.

    • Remove the solvent under reduced pressure and extract the product with an organic solvent like ethyl acetate.[1]

Diagram: Stereoselective Reduction

G Ketone (S)-5,6-dihydro-6-methyl- thieno[2,3-b]thiopyran-4-one trans_Alcohol (4R,6S)-trans-Alcohol (Desired) Ketone->trans_Alcohol NaBH4, MeOH, 0-5°C (Major Product) cis_Alcohol (4S,6S)-cis-Alcohol (Undesired) Ketone->cis_Alcohol Side Product

Caption: Stereoselective reduction of the ketone precursor.

Issue 2: Poor Yield in the Mesylation Step

Question: I am experiencing a low yield during the mesylation of the hydroxyl intermediate. What are the critical parameters for this reaction?

Root Cause Analysis: The mesylation of the hydroxyl group is an activation step to create a good leaving group for the subsequent nucleophilic substitution.[1] Low yields can result from incomplete reaction, side reactions, or degradation of the product. The reaction is sensitive to temperature and the stoichiometry of the reagents.

Solutions:

  • Temperature Control: This reaction is exothermic and should be carried out at low temperatures (e.g., -10°C to 0°C) to minimize the formation of side products.[1]

  • Reagent Purity and Stoichiometry: Use high-purity methanesulfonyl chloride and a suitable base, such as triethylamine. Ensure the dropwise addition of triethylamine to control the reaction rate and temperature.[1]

  • Inert Atmosphere: Conduct the reaction under a nitrogen atmosphere to prevent the introduction of moisture, which can hydrolyze the methanesulfonyl chloride.

Protocol for High-Yield Mesylation:

  • Suspend the (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol in dichloromethane under a nitrogen atmosphere.

  • Cool the mixture to -10°C using an ice-salt bath.

  • Add methanesulfonyl chloride to the cooled mixture.

  • Add triethylamine dropwise, ensuring the temperature is maintained below 0°C.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding water.

  • Filter and dry the resulting solid to obtain the mesylated intermediate. A yield of around 96% can be expected with this protocol.[1]

Issue 3: Difficulty in Separating cis and trans Diastereomers

Question: I am struggling to separate the desired trans-dorzolamide from the cis-isomer after the amination step. Column chromatography is not efficient for large-scale separation. Are there alternative methods?

Root Cause Analysis: The cis and trans diastereomers of dorzolamide have very similar physical properties, making their separation challenging.[3] Simple crystallization is often insufficient to achieve the required purity. Formation of diastereomeric salts with a resolving agent is a common and effective strategy.

Solutions:

  • Salt Formation with Salicylic Acid: This method has been shown to be effective in enriching the trans-isomer from an 80:20 mixture to over 99%.[4]

    • Protocol:

      • Dissolve the mixture of cis and trans isomers in a suitable solvent system (e.g., a mixture of ethyl acetate and acetone).

      • Heat the solution and add salicylic acid.

      • Reflux the mixture and then cool to allow the salicylate salt of the trans-isomer to crystallize.

      • Isolate the solid by filtration.

      • The trans-dorzolamide base can then be liberated from the salt by treatment with a base.[4]

  • Salt Formation with Maleic Acid: This method is effective when the initial ratio of trans to cis is already high (greater than 95:5).[4][5] If the cis-isomer content is higher, repeated purifications may be necessary.[4]

Table 1: Comparison of Diastereomer Separation Methods

MethodResolving AgentStarting trans:cis RatioFinal Purity of trans-isomerReference
Salt FormationSalicylic Acid80:20>99%[4]
Salt FormationMaleic Acid>95:5High[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in the synthesis of this compound?

A1: Common impurities include the undesired (4R,6R) enantiomer and the cis-diastereomers ((4S,6R) and (4R,6S)).[6] Other process-related impurities can arise from starting materials, intermediates, and side reactions. These can include Dorzolamide N-Desethyl N-Acetyl Analog and Dorzolamide Maleic acid adduct.[6] A comprehensive impurity profile is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient.[7]

Q2: How can I improve the overall yield of the synthesis?

A2: A key strategy for improving the overall yield is to optimize the synthesis of the key chiral intermediate, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.[8] By carefully controlling reaction conditions such as solvent, temperature, and reaction time in the preceding steps, the yield of this intermediate can be significantly increased, for example, from 40% to 60%, which will have a positive impact on the overall process yield.[8][9]

Q3: What are the critical aspects of the final hydrochloride salt formation?

A3: The conversion of the dorzolamide free base to its hydrochloride salt is typically a high-yielding step (around 95%).[1] The critical parameters are:

  • pH Control: The pH of the solution of the free base in a suitable solvent (e.g., ethyl acetate) should be carefully adjusted to 1 with hydrochloric acid.[1]

  • Crystallization: Proper control of cooling and stirring during crystallization is important to obtain a product with good filterability and purity.

  • Solvent Selection: The choice of solvent can influence the crystal form and purity of the final salt.[10][11]

Q4: Are there any safety concerns with the reagents used in the synthesis?

A4: Yes, some of the reagents used in the synthesis of dorzolamide hydrochloride require careful handling. For example, the Ritter reaction often employs a large excess of strong acid like sulfuric acid, and the quenching process can be highly exothermic.[4] Some older synthetic routes used toxic reducing agents like borane dimethyl sulfide.[12] It is advisable to consult the safety data sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE) and engineering controls. The use of milder and less hazardous reagents, such as zinc borohydride for reductions, can improve the safety profile of the synthesis.[12]

Diagram: Overall Synthetic Workflow and Troubleshooting Points

G cluster_0 Key Synthesis Stages cluster_1 Troubleshooting Hotspots Start Chiral Precursor ((S)-ketone) Reduction Stereoselective Reduction Start->Reduction Mesylation Hydroxyl Activation (Mesylation) Reduction->Mesylation Amination Nucleophilic Substitution (Amination) Mesylation->Amination Purification Diastereomer Separation Amination->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Final_Product ent-Dorzolamide HCl Salt_Formation->Final_Product TS1 Low Diastereoselectivity TS1->Reduction TS2 Low Yield TS2->Mesylation TS3 Inefficient Separation TS3->Purification

Caption: Key stages and common troubleshooting points in ent-Dorzolamide HCl synthesis.

References

  • Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride - ACS Publications. (URL: [Link])

  • Dorzolamide Impurities - SynZeal. (URL: [Link])

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates | ACS Omega. (URL: [Link])

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC - NIH. (URL: [Link])

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - ResearchGate. (URL: [Link])

  • Dorzolamide EP Impurities & USP Related Compounds - SynThink Research Chemicals. (URL: [Link])

  • Dorzolamide-impurities - Pharmaffiliates. (URL: [Link])

  • Dorzolamide Hydrochloride-impurities - Pharmaffiliates. (URL: [Link])

  • Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography - PubMed. (URL: [Link])

  • Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF - ResearchGate. (URL: [Link])

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide - Journal of Pharmaceutical Research. (URL: [Link])

  • WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate - Google P
  • Dorzolamide Hydrochloride - New Drug Approvals. (URL: [Link])

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide - Journal of Pharmaceutical Research. (URL: [Link])

  • US8263787B2 - Process for preparing dorzolamide - Google P
  • CN101293890A - Novel synthesizing method for dorzolamide HCL midbody - Google P
  • CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate - Google P
  • PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 - EPO. (URL: [Link])

  • US20060155132A1 - Method of making dorzolamide hydrochloride - Google P
  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (URL: [Link])

  • Are the enantiomers of the drug compounds separated in the final product? How is this separation done? | ResearchGate. (URL: [Link])

  • A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation - ResearchGate. (URL: [Link])

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (URL: [Link])

  • (PDF) Impact of dorzolamide, benzalkonium-preserved dorzolamide and benzalkonium-preserved brinzolamide on selected biomarkers of oxidative stress in the tear film - ResearchGate. (URL: [Link])

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (URL: [Link])

Sources

Overcoming ent-Dorzolamide hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ent-Dorzolamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this potent carbonic anhydrase inhibitor. This guide provides in-depth, experience-based advice to ensure the successful preparation of your experimental solutions.

A Note on Chirality: Dorzolamide vs. ent-Dorzolamide

It is crucial to recognize that ent-Dorzolamide is the enantiomer of Dorzolamide. Enantiomers are mirror-image isomers of a molecule. While they share identical physical properties, including molecular weight and solubility, their biological and pharmacological activities can differ significantly due to stereospecific interactions with biological targets. The solubility data and handling procedures for Dorzolamide hydrochloride are directly applicable to this compound[1].

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a white to off-white crystalline powder that is soluble in water and slightly soluble in methanol and ethanol[2][3][4][5]. Its hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, a common strategy for weakly basic drugs[6].

Q2: What are the recommended starting solvents for preparing a stock solution?

For high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. For aqueous-based experiments, Water or Phosphate Buffered Saline (PBS) are the primary choices, though concentration limits are lower than with DMSO.

Q3: My ent-Dorzolamide HCl is not dissolving well in water, even at moderate concentrations. What am I doing wrong?

This is a common issue. While described as "water-soluble," achieving concentrations above ~10-14 mg/mL can be difficult without assistance[7][8]. The dissolution process can be slow. Several factors could be at play:

  • Dissolution Rate: The kinetics may be slow. Gentle warming or sonication is often required to reach saturation.

  • pH of the Solution: The pH of your water can influence solubility. The commercial ophthalmic solution has a pH of approximately 5.6[2][3][4].

  • Purity of the Compound: Impurities can affect solubility. Ensure you are using a high-purity grade compound.

Q4: Can I heat the solution to improve solubility?

Yes, gentle warming (e.g., to 37°C in a water bath) can significantly aid dissolution, particularly in aqueous buffers. Avoid aggressive heating or boiling, which could lead to degradation of the compound.

Q5: Is sonication a good method to aid dissolution?

Absolutely. Sonication is a highly effective method for dissolving this compound, especially when preparing stock solutions in DMSO or pushing the concentration limits in aqueous buffers[8]. It provides the necessary energy to break up the crystal lattice structure without excessive heat.

Q6: Why is my compound insoluble in DMSO? I thought it was a universal solvent.

This is a critical troubleshooting point. While some datasheets report high solubility in DMSO (e.g., up to 72 mg/mL), this is highly dependent on the quality of the solvent[7]. This compound's solubility is significantly reduced by moisture-contaminated DMSO. Always use fresh, anhydrous (or low water content) DMSO for preparing stock solutions to avoid precipitation issues[7].

Solubility Data Summary

The following table summarizes the reported solubility of Dorzolamide hydrochloride in common laboratory solvents. These values should be considered as a guide, as results can vary based on experimental conditions such as temperature and the use of physical dissolution aids.

SolventReported SolubilityConditions / NotesSource(s)
Water 12.5 - 36 mg/mLMay require sonication or gentle heat.[7][8]
DMSO ≥18.67 - 72 mg/mLMust use fresh, anhydrous DMSO. Sonication recommended.[7][9]
Ethanol Insoluble / Slightly SolubleNot recommended as a primary solvent for stock solutions.[2][7][9]
Methanol Slightly SolubleNot recommended as a primary solvent for stock solutions.[2][3]
PBS (pH 7.4) ~11 mg/mLSonication may be required.[8]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific problems you may encounter during solution preparation.

Problem 1: Precipitate Forms When Diluting a DMSO Stock into Aqueous Buffer

Causality: This is a classic issue of solvent crashing. ent-Dorzolamide HCl is significantly less soluble in the final aqueous buffer than in the concentrated DMSO stock. When the stock is added to the buffer, the compound rapidly precipitates as it encounters a solvent system that cannot support its high concentration.

Solutions:

  • Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution. This reduces the magnitude of the concentration drop upon dilution.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Increase Final Volume of Buffer: A larger final volume provides more "space" for the compound to dissolve.

  • Vortex During Addition: Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing. This promotes rapid mixing and dispersion, preventing localized high concentrations that trigger precipitation.

  • Use of Surfactants/Co-solvents: For in vivo formulations or challenging cell-based assays, a small percentage of a biocompatible surfactant like Tween 80 or a co-solvent like PEG300 can be included in the final aqueous medium to maintain solubility[7][10].

Problem 2: The Compound Won't Fully Dissolve in Water or PBS

Causality: You may be exceeding the equilibrium solubility in the aqueous medium at your current temperature and pH. The dissolution kinetics for this crystalline powder can also be slow.

Solutions:

  • Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution. Refer to the solubility table above.

  • Apply Energy: Use a sonicator bath for 15-30 minutes or a water bath set to 37°C with intermittent swirling. Often, this is all that is needed to overcome the kinetic barrier to dissolution.

  • Adjust pH: Since this is a hydrochloride salt of a weak base, solubility can be pH-dependent. The ophthalmic formulation is buffered to a pH of ~5.6[4][5]. Lowering the pH of your buffer slightly (e.g., towards 6.0) may improve solubility, but you must ensure this is compatible with your experimental system.

Decision Workflow for Solubility Troubleshooting

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G start Start: Need to dissolve ent-Dorzolamide HCl stock_or_final Is this for a high-concentration stock or a final working solution? start->stock_or_final stock Use Anhydrous DMSO stock_or_final->stock Stock final_sol Choose primary solvent: Water, PBS, or Saline stock_or_final->final_sol Final stock_issue Does it dissolve? stock->stock_issue stock_sonicate Apply Sonication (15-30 min) stock_issue->stock_sonicate No stock_success Stock Solution Ready stock_issue->stock_success Yes stock_sonicate->stock_success stock_fail Check DMSO quality. Is it anhydrous? Consider a lower concentration. stock_sonicate->stock_fail If still fails final_issue Does it dissolve? final_sol->final_issue final_assist Apply gentle heat (37°C) or sonication final_issue->final_assist No final_success Working Solution Ready final_issue->final_success Yes final_assist->final_success final_fail Concentration may be too high. Recalculate or reduce concentration. Consider pH adjustment if compatible. final_assist->final_fail If still fails

Caption: Troubleshooting workflow for dissolving ent-Dorzolamide HCl.

Detailed Experimental Protocols

These protocols provide step-by-step instructions for common preparation scenarios.

Protocol 1: Preparation of a 50 mg/mL Stock Solution in Anhydrous DMSO

Objective: To prepare a high-concentration stock solution for serial dilution into aqueous media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), fresh bottle or from a desiccated container

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Weigh Compound: Accurately weigh 5 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 100 µL of anhydrous DMSO to the vial. This will yield a final concentration of 50 mg/mL (approx. 138.5 mM).

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. The solution may appear as a suspension or cloudy.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 15-30 minutes, or until the solution becomes clear. Check the vial periodically.

  • Final Check: Once dissolution is complete, visually inspect the solution for any remaining particulate matter. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that moisture-contaminated DMSO can reduce solubility, so proper storage is critical[7].

Protocol 2: Preparation of a 10 mg/mL Aqueous Solution in PBS (pH 7.4)

Objective: To prepare a working solution directly in a physiologically relevant buffer.

Materials:

  • This compound powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar (optional) or vortex mixer

  • Water bath set to 37°C

Methodology:

  • Weigh Compound: Accurately weigh 10 mg of this compound and place it into a sterile conical tube.

  • Add Solvent: Add 1 mL of PBS (pH 7.4) to the tube.

  • Initial Mixing: Cap the tube and vortex vigorously for 2-3 minutes.

  • Gentle Heating: Place the tube in a 37°C water bath. Swirl or vortex the tube every 5-10 minutes. Continue this process for 20-40 minutes.

  • Final Assessment: After heating and mixing, allow the solution to return to room temperature. Visually inspect for complete dissolution. If a small amount of particulate matter remains, the solution is likely saturated. In this case, it can be filtered through a 0.22 µm syringe filter to remove undissolved compound, and the clear filtrate can be used.

  • Usage: Use this solution fresh. Long-term storage of aqueous solutions is not recommended due to the potential for microbial growth and degradation[9].

References

  • U.S. Food and Drug Administration (FDA). (n.d.). NDA 20-408/S-045 Page 3 TRUSOPT® (dorzolamide hydrochloride ophthalmic solution). Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Label: DORZOLAMIDE HCL- dorzolamide hydrochloride solution. DailyMed. Retrieved from [Link]

  • Al-Kinani, A. A., et al. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Journal of Nanobiotechnology. Retrieved from [Link]

  • Chaudhary, A., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Al-Kinani, A. A., et al. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. ResearchGate. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • El-Kamel, A. H., & Al-Dosari, H. (2017). Dorzolamide In Situ Gel Forming System: Characterization And Evaluation For Glaucoma Treatment. Madridge Journal of Pharmaceutical Research. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Label: DORZOLAMIDE HCL solution/ drops. DailyMed. Retrieved from [Link]

  • Sandoz Inc. (n.d.). Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. Retrieved from [Link]

  • Abdelbary, G. A., & El-Gendy, N. A. (2018). Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. Drug Development and Industrial Pharmacy. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Formulation and evaluation of Dorzolamide hydrochloride microsponges loaded in situ gel for ocular administration. Retrieved from [Link]

  • Jamp Pharma Corporation. (2021). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDorzolamide Dorzolamide Hydrochloride Ophthalmic Solution, USP 20 mg/mL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing ent-Dorzolamide Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ent-Dorzolamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with aqueous solutions of this potent carbonic anhydrase inhibitor. As a molecule with specific stability requirements, particularly for ophthalmic applications, understanding its behavior in solution is critical for developing robust and effective formulations. This document provides in-depth answers to common questions and troubleshooting guidance for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and stability of this compound.

Q1: What are the critical physicochemical properties of this compound that influence its stability in water?

Answer: this compound is a white, crystalline powder that is soluble in water.[1][2] Its stability is governed by several key properties:

  • pH-Dependent Stability: The molecule is most stable in an acidic aqueous environment. The sulfonamide moiety is susceptible to hydrolysis, and optimal stability is achieved at a pH between 4 and 6.[3] Commercial ophthalmic solutions are typically buffered to a pH of approximately 5.6.[1][3][4][5]

  • pKa Values: Dorzolamide has two pKa values, which means its degree of ionization, and consequently its solubility and permeability, changes significantly with pH.[3] This is a critical factor in balancing solubility, stability, and physiological tolerance in ophthalmic formulations.

  • Photosensitivity: The compound can undergo photochemical decomposition. Therefore, solutions should be protected from light.[3]

  • Thermal Stability: While relatively stable at room temperature (15-30°C), elevated temperatures can accelerate degradation.[3] Forced degradation studies confirm that thermal stress can lead to the formation of impurities.[6][7]

A summary of these key parameters is provided below.

PropertyValue / Recommended ConditionRationale & Significance
Chemical Name (4S-trans)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochlorideThe structure contains a sulfonamide group, which is a key site for potential hydrolytic degradation.[3]
Optimal pH (Aqueous) 4.0 - 6.0Minimizes hydrolysis of the sulfonamide group, ensuring chemical integrity of the active pharmaceutical ingredient (API).[3]
Commercial Formulation pH ~5.6A compromise between optimal chemical stability and minimizing ocular irritation upon administration.[1][4][5]
Storage Temperature 15 - 30°CPrevents acceleration of hydrolytic and other degradation pathways.[3]
Light Exposure Protect from lightPrevents photochemical degradation, which can lead to loss of potency and formation of unknown impurities.[3][8]

Troubleshooting Guide: Common Stability Issues

This section provides solutions to specific problems you might encounter during formulation and experimentation.

Q2: My this compound solution shows precipitation after pH adjustment or upon standing. What is the cause and how can I fix it?

Answer: This is a classic solubility issue tied directly to the solution's pH.

  • The Cause (Causality): The solubility of dorzolamide is highly pH-dependent.[9] While it is soluble at an acidic pH (e.g., pH 4-5.5), its solubility dramatically decreases as the pH approaches physiological levels (6.5-8.5).[9] If you adjust the pH of a concentrated solution upwards, or if the solution's buffer capacity is insufficient to prevent a pH shift, the unionized form of the drug will precipitate out. Ocular discomfort from the acidic commercial formulation is a known issue, driving efforts to formulate at a higher pH.[3][10]

  • The Solution (Protocol):

    • Verify and Control pH: Ensure your solution is buffered to the optimal stability range of 4.0-6.0. Use a reliable buffer system, such as sodium citrate, which is commonly used in commercial formulations.[1][4]

    • Solubility Enhancement: If your application requires a pH closer to neutral, you must incorporate a solubilizing agent. The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to form inclusion complexes with dorzolamide, enhancing its stability and solubility at a higher pH (e.g., 5.8-6.5).[11][12]

    • Order of Addition: When preparing the formulation, ensure the API is fully dissolved in the acidic buffer before adding other excipients that might alter the pH.

Below is a decision tree to guide your troubleshooting process for precipitation issues.

graph TD { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting precipitation issues.
Q3: I am observing a rapid loss of API potency in my aqueous solution. What degradation pathway is likely responsible?

Answer: A loss of potency, assuming no precipitation, points towards chemical degradation.

  • The Cause (Causality): The primary suspect is the hydrolysis of the sulfonamide group , which is the most labile part of the molecule in an aqueous environment.[3] The rate of this hydrolysis is highly dependent on pH, temperature, and the presence of catalysts. Additionally, if the solution is not adequately protected from light, photodegradation can occur, leading to the formation of distinct degradation products.[3][8] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions have been used to identify and characterize these potential degradants.[6][7][13]

  • The Solution (Protocol):

    • Confirm Optimal pH: Re-verify that the pH of your solution is stable within the 4.0-6.0 range.

    • Control Environmental Conditions: Store your solutions in amber or opaque containers to protect them from light. Maintain storage at a controlled room temperature (15-30°C) or under refrigeration if your preliminary stability data suggests it is necessary.[3]

    • Utilize a Stability-Indicating Method: To properly investigate the loss of potency, you must use an analytical method that can separate the intact drug from its degradation products. A validated stability-indicating HPLC or UPLC method is essential.[6][14][15][16] This will confirm if the total peak area is conserved (indicating a measurement issue) or if new peaks (degradants) are appearing as the main API peak decreases.

Q4: How do I select appropriate excipients for my this compound formulation without compromising its stability?

Answer: Excipient selection is a critical step that involves ensuring compatibility with the API and meeting the requirements of the final dosage form (e.g., ophthalmic solution).

  • The Rationale (Expertise): The goal is to choose inert ingredients that perform their function (e.g., buffering, tonicity adjustment, viscosity enhancement) without reacting with the dorzolamide or catalyzing its degradation. The composition of the marketed product, Trusopt®, provides an excellent, field-proven starting point.[1][4]

  • Recommended Excipients (Authoritative Grounding):

Excipient ClassExample(s)FunctionTypical Concentration (Ophthalmic)Considerations
Buffering Agent Sodium Citrate Dihydrate[1][4]Maintain pH in the stable 4.0-6.0 rangeq.s. to target pHMust have sufficient capacity to resist pH changes.
Tonicity Agent Mannitol[1][4]Adjust osmolarity to be isotonic with tears~4.2% w/vMannitol is generally inert and non-reactive. Sodium chloride is another option.
Viscosity Modifier Hydroxyethyl Cellulose (HEC)[1][4], Hypromellose (HPMC)[11][17]Increase residence time on the ocular surface0.2% - 0.8% w/vThe dissolution process for polymers is critical for viscosity consistency.[17]
Preservative Benzalkonium Chloride (BAK)[1][4]Prevent microbial growth in multi-dose containers0.0075% w/vEnsure compatibility; screen for binding or interaction with the API.
pH Adjustment Sodium Hydroxide / Hydrochloric Acid[1][4]Titrate to final target pHq.s.Use dilute solutions for fine control during manufacturing.

Experimental Protocols & Workflows

This section provides validated, step-by-step methodologies for key stability experiments.

Protocol 1: pH-Rate Profile Study

This experiment is crucial for determining the optimal pH for the stability of your specific formulation.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, acetate) to cover a pH range from 3.0 to 8.0 in 0.5 pH unit increments.

  • Prepare Samples: Dissolve this compound in each buffer to a known concentration (e.g., 20 mg/mL).

  • Initial Analysis (T=0): Immediately analyze each sample in triplicate using a validated stability-indicating HPLC method to determine the initial concentration (C₀).

  • Incubate: Store aliquots of each sample in a temperature-controlled chamber at a stressed temperature (e.g., 50°C) to accelerate degradation. Protect all samples from light.

  • Time-Point Analysis: Pull samples at predetermined time points (e.g., 1, 3, 7, 14, and 28 days) and analyze them in triplicate by HPLC.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line is the apparent first-order degradation rate constant (k).

  • Determine Optimal pH: Plot the log(k) values against pH. The pH at which the rate constant (k) is at its minimum is the pH of maximum stability.

The general workflow for developing a stable formulation is outlined below.

G

Caption: Aqueous formulation development workflow.

References

  • Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. (2024). PubMed Central.
  • Loftsson, T., et al. (2010). Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension. PubMed.
  • Sharma, G., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form.
  • Stability-Indicating HPTLC-Densitometric Method for Estimation of Dorzolamide Hydrochloride in Eye Drops. Semantic Scholar.
  • List of excipients (inactive ingredients) in dorzolamide hydrochloride.
  • Kohli, D., et al. (2025).
  • Devhadrao, N. V., et al. RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. IJISET.
  • Stable ophthalmic formulations. (Patent).
  • Densitogram of photodegradation (4 days) treated dorzolamide hydrochloride 700 ng/spot.
  • Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. (2018).
  • Dorzolamide hydrochloride eye drops and preparation method thereof. (Patent).
  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC DOSAGE FORM. (2025).
  • Robert, C. J., et al. Science based Development of Viscous Eye Drop of Dorzolamide Hydrochloride and Timolol Maleate using Full Factorial Design. Pharmaceutical Methods.
  • A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. (2012). PubMed.
  • Dorzolamide HCl Ophthalmic Solution. Bausch + Lomb.
  • Forced degradation results of dorzolamide HCl and timolol maleate.
  • Dorzolamide HCl Ophthalmic Solution, 2%. DailyMed.
  • Label: DORZOLAMIDE HCL- dorzolamide hydrochloride solution. DailyMed.
  • TRUSOPT® (dorzolamide hydrochloride ophthalmic solution).

Sources

Technical Support Center: Analysis of ent-Dorzolamide Hydrochloride and its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of ent-Dorzolamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your work in characterizing the stability of this compound and identifying its degradation products.

Frequently Asked Questions (FAQs)
General & Background

Q1: What is this compound and why is its degradation analysis important?

A: this compound is the enantiomer of Dorzolamide hydrochloride, a potent carbonic anhydrase inhibitor used topically to treat glaucoma and ocular hypertension by reducing intraocular pressure.[1][2][3] As with any active pharmaceutical ingredient (API), it is critical to understand its stability profile. Degradation products can lead to a loss of potency and potentially introduce impurities with adverse toxicological effects. Regulatory bodies like the ICH require comprehensive stability testing to ensure the safety and efficacy of the final drug product.[4] Analyzing these degradation products is a crucial step in developing a stable formulation and establishing appropriate storage conditions and shelf-life.

Q2: What are the known physicochemical properties of Dorzolamide hydrochloride relevant to its stability?

A: Dorzolamide hydrochloride is a white to off-white crystalline powder, soluble in water but only slightly soluble in methanol and ethanol.[5] Its sulfonamide group is susceptible to hydrolysis. The drug's stability is pH-dependent, with optimal stability generally observed in the pH range of 4 to 6.[6] It is also sensitive to light and should be stored in light-resistant containers.[6] Understanding these properties is the first step in designing robust analytical methods and predicting potential degradation pathways.

Q3: What are the typical degradation pathways for Dorzolamide?

A: Based on forced degradation studies, dorzolamide is susceptible to degradation under several conditions:

  • Hydrolysis: It degrades in both acidic and alkaline conditions, with degradation reported to be more extensive in alkaline environments.[7]

  • Oxidation: It is unstable under oxidative stress (e.g., exposure to hydrogen peroxide).[8][9]

  • Photolysis: The compound shows instability under photolytic conditions (exposure to UV or sunlight).[8][9]

  • Thermal Stress: Elevated temperatures can also induce degradation.[8]

The primary known metabolite, which can also be a degradant, is N-desethyldorzolamide .[10][11][12][13] Other potential impurities include dimers and adducts, which have been synthesized as reference standards.[14] A potential genotoxic impurity, N-nitroso-dorzolamide , has also been a subject of investigation.[15]

Troubleshooting Guide for Chromatographic Analysis

This section addresses common problems encountered during the HPLC/UPLC analysis of this compound and its degradation products.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My dorzolamide peak is tailing significantly. What could be the cause and how do I fix it?

A: Peak tailing is a common issue and can stem from several sources. Here is a systematic approach to troubleshooting:

  • Causality:

    • Secondary Silanol Interactions: The primary cause is often the interaction between the basic amine group in dorzolamide and acidic residual silanol groups on the silica-based C18 or C8 column packing. This leads to a secondary, undesirable retention mechanism.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Column Void or Contamination: A void at the column inlet or accumulation of strongly retained compounds can distort peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5).[1][16] At this pH, the amine group on dorzolamide is protonated, and the silanol groups on the column are non-ionized, which minimizes the secondary interactions. Use a buffer like phosphate or acetate to maintain a stable pH.[1][17]

    • Reduce Sample Concentration: Prepare a dilution series of your sample and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.

    • Check Column Health:

      • Reverse the column (if permissible by the manufacturer) and flush with a strong solvent (like acetonitrile or methanol) to remove contaminants.

      • If a void is suspected (often indicated by a sudden pressure drop and split peaks), the column may need to be replaced.[18] Using a guard column is highly recommended to protect the analytical column.[18]

Issue 2: Inconsistent Retention Times

Q: The retention time for dorzolamide is drifting or jumping between injections. What's wrong?

A: Retention time instability compromises the reliability of peak identification and quantification.

  • Causality:

    • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or inadequate mixing.

    • Inadequate Column Equilibration: Switching between different mobile phases or gradients without sufficient equilibration time is a frequent cause of drift.

    • Temperature Fluctuations: HPLC systems are sensitive to ambient temperature changes if a column oven is not used or is malfunctioning.

    • Pump Malfunction: Inconsistent flow rates due to pump seal failure or air bubbles in the system will cause retention times to vary.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily and keep the solvent reservoirs covered to minimize evaporation. If using a pre-mixed mobile phase that has been sitting, ensure it is well-mixed before use.[18]

    • Ensure Proper Equilibration: When installing a new column or changing the mobile phase, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[18]

    • Use a Column Oven: Maintain a constant column temperature (e.g., 28-30°C) using a thermostatically controlled column compartment.[1][8]

    • Degas Mobile Phase & Prime Pump: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. Prime all pump lines to remove any trapped air bubbles.

Issue 3: Poor Resolution Between Dorzolamide and a Degradant

Q: I have a new peak eluting very close to the main dorzolamide peak. How can I improve the separation?

A: Achieving separation between a parent API and a structurally similar degradation product is the core challenge of a stability-indicating method.

  • Causality:

    • Insufficient Chromatographic Selectivity: The chosen mobile phase and stationary phase are not providing enough difference in retention for the two compounds.

    • Low Column Efficiency: An old or poorly packed column will have a low theoretical plate count, resulting in broader peaks that are more likely to overlap.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition:

      • Adjust Organic Solvent Ratio: If using a gradient, make the gradient shallower around the elution time of the peaks of interest. For isocratic methods, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.[1][19]

      • Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and may resolve the co-eluting peaks.

    • Optimize pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds like dorzolamide and its degradants. Experiment with pH values within the stable range of your column (e.g., pH 2.5 to 4.0).

    • Switch Column Chemistry: If mobile phase optimization is insufficient, try a different stationary phase. If you are using a standard C18 column, consider a column with a different chemistry, such as a Phenyl-Hexyl or a C8 phase, which can offer different selectivity.[15][16]

    • Use a High-Efficiency Column: Switching to a column with smaller particles (e.g., <2 µm, as in UPLC) will dramatically increase efficiency and resolving power.[8][20]

Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound to intentionally generate degradation products. This is essential for developing and validating a stability-indicating analytical method.[4]

Objective: To generate potential degradation products of ent-Dorzolamide HCl under various stress conditions.

Materials:

  • This compound API

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve ent-Dorzolamide HCl in a suitable solvent (e.g., 90:10 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).[8]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 3-6 hours.[8] At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 3 hours.[8] At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 3 hours.[8] Dilute with mobile phase for analysis.

  • Thermal Degradation: Store the solid API in an oven at 60°C for 6 hours.[8] Also, heat a solution of the API under the same conditions. Prepare samples by dissolving/diluting in mobile phase.

  • Photolytic Degradation: Expose the solid API and a solution of the API to direct sunlight or a photostability chamber (providing exposure of ~1.2 million lux hours and 200 Wh/m³).[8] Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC or UPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Workflow Diagram: Forced Degradation & Analysis

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis API ent-Dorzolamide HCl API Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Photo Photolytic Stress (Sunlight/UV) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute only Thermal->Neutralize Photo->Neutralize HPLC HPLC/UPLC Analysis Neutralize->HPLC Data Data Evaluation: - Peak Purity - Mass Balance - Identify Degradants HPLC->Data

Caption: Workflow for forced degradation of ent-Dorzolamide HCl.

Protocol 2: Stability-Indicating HPLC Method

This protocol is a representative HPLC method for separating dorzolamide from its potential degradation products. Method parameters may require optimization based on the specific instrument and column used.

Objective: To quantify ent-Dorzolamide HCl and separate it from its degradation products.

ParameterConditionRationale / Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column providing good retention and resolution.[1]
Mobile Phase A 0.04 M Phosphate BufferBuffers the mobile phase to maintain a consistent pH for reproducible retention.[8]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
pH (of Mobile Phase A) 2.5 (Adjust with phosphoric acid)Low pH suppresses silanol interactions and ensures the amine is protonated.[1][21]
Gradient Program Varies (see example below)A gradient is often necessary to elute both the parent drug and more retained degradants within a reasonable time.[8]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[16]
Column Temperature 30°CMaintains stable retention times and improves peak shape.[1]
Detection Wavelength 254 nmDorzolamide shows strong absorbance at this wavelength.[1][16][19]
Injection Volume 20 µLStandard volume; can be adjusted based on sample concentration and sensitivity needs.[1]

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
108515
204555
252080
26955
30955

This is an illustrative gradient and must be optimized for your specific separation needs based on the results of the forced degradation study.[8]

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_peakshape Poor Peak Shape cluster_retention Retention Time Issues cluster_resolution Poor Resolution start Chromatographic Problem Identified Tailing Peak Tailing / Fronting? start->Tailing RT_Drift RT Drifting / Unstable? start->RT_Drift CoElution Peaks Co-eluting? start->CoElution CheckpH Lower Mobile Phase pH (2.5-3.5) Tailing->CheckpH Yes ReduceConc Reduce Sample Concentration CheckpH->ReduceConc No Improvement CheckColumn Check Column Health (Flush/Replace) ReduceConc->CheckColumn No Improvement end_node Problem Resolved CheckColumn->end_node NewMobilePhase Prepare Fresh Mobile Phase RT_Drift->NewMobilePhase Yes Equilibrate Ensure Full Column Equilibration NewMobilePhase->Equilibrate No Improvement UseOven Use Column Oven (Stable Temp) Equilibrate->UseOven No Improvement UseOven->end_node AdjustGradient Adjust Gradient / % Organic CoElution->AdjustGradient Yes ChangeSolvent Try Different Organic Solvent (e.g., MeOH) AdjustGradient->ChangeSolvent No Improvement ChangeColumn Use Different Column Chemistry (e.g., Phenyl) ChangeSolvent->ChangeColumn No Improvement ChangeColumn->end_node

Caption: Decision tree for troubleshooting common HPLC issues.

References
  • Al-Othman, Z. A., et al. (2013). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Chemistry, 2013, 1-6. Available from: [Link]

  • Devhadrao, N. V. (n.d.). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovative Science, Engineering & Technology, 2(9). Available from: [Link]

  • El-Gindy, A., et al. (2006). Rapid and sensitive HPLC method for the simultaneous determination of dorzolamide hydrochloride and timolol maleate in eye drops. Pharmazie, 61(12), 1011-1015. Available from: [Link]

  • Al-Shabrawi, M., et al. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Separations, 10(1), 53. Available from: [Link]

  • Bala, S., et al. (2012). Development and validation of RP-HPLC method for the quantitative estimation of dorzolamide hydrochloride in opthalmic solution. International Journal of Pharmaceutical Research, 4(4), 102-106. Available from: [Link]

  • Rao, D. D., et al. (2012). Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science, 50(8), 745-755. Available from: [Link]

  • Srinivasan, R., et al. (2020). Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations. Research Journal of Pharmacy and Technology, 13(12), 5891-5897. Available from: [Link]

  • Kumar, K. S., et al. (2024). A NEW RP-UPLC METHOD FOR THE SEPARATION AND SIMULTANEOUS QUANTIFICATION OF DORZOLAMIDE HCl AND TIMOLOL MALEATE. International Journal of Applied Pharmaceutics, 16(2), 263-272. Available from: [Link]

  • Vele, V. T., et al. (n.d.). LC-MS/MS METHOD FOR THE DETERMINATION AND QUANTIFICATION OF A N-NITROSO-DORZOLAMIDE IN THE DORZOLAMIDE HYDROCHLORIDE ACTIVE PHARMACEUTICAL INGREDIENT. European Journal of Biomedical and Pharmaceutical Sciences. Available from: [Link]

  • Rao, D. D., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. SciSpace. Available from: [Link]

  • Barse, R., et al. (2017). Stability-Indicating HPTLC-Densitometric Method for Estimation of Dorzolamide Hydrochloride in Eye Drops. Scientia Pharmaceutica, 85(1), 1. Available from: [Link]

  • Kohli, D., et al. (2025). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Discover Chemistry, 2, 285. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem Compound Database. Retrieved from: [Link]

  • Woolf, E., & Matuszewski, B. (1997). Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1183-1191. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide Hydrochloride. PubChem Compound Database. Retrieved from: [Link]

  • Eissa, M. S., et al. (2021). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. Molecules, 26(11), 3169. Available from: [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide-impurities. Retrieved from: [Link]

  • Erk, N. (2003). Voltammetric and HPLC determination of dorzolamide hydrochloride in eye drops. Pharmazie, 58(12), 870-873. Available from: [Link]

  • Gottardi, M., et al. (2020). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 12(10), 1476-1485. Available from: [Link]

  • DrugBank Online. (n.d.). Dorzolamide Hydrochloride. Retrieved from: [Link]

  • Kumar, K. S., et al. (2023). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC DOSAGE FORM. ResearchGate. Available from: [Link]

  • Rao, D. D., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Oxford Academic. Available from: [Link]

  • Drugs.com. (2025). Dorzolamide: Package Insert / Prescribing Information / MOA. Retrieved from: [Link]

  • Martens-Lobenhoffer, J., & Tausch, G. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 195-205. Available from: [Link]

  • Singh, S., et al. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Journal of Drug Delivery Science and Technology, 91, 105267. Available from: [Link]

  • Sandoz Inc. (2023). Dorzolamide Hydrochloride Ophthalmic Solution USP - SUMMARY OF PRODUCT CHARACTERISTICS. Available from: [Link]

  • Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(5), 573-581. Available from: [Link]

  • Ambrus, R., et al. (2020). Quality of dorzolamide hydrochloride and timolol maleate containing eye drops distributed online. Acta Pharmaceutica, 70(1), 103-116. Available from: [Link]

  • Sreekanth, N., et al. (2012). Liquid chromatographic method for the simultaneous analysis of dorzolamide and timolol maleate with brimonidine as internal standard in ophthalmic solutions. Journal of Drug Delivery and Therapeutics, 2(2). Available from: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from: [Link]

Sources

Technical Support Center: Optimizing ent-Dorzolamide Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the dosage of ent-Dorzolamide hydrochloride for your in vivo studies. Our goal is to equip you with the scientific rationale and practical methodologies necessary for successful and reproducible experimental outcomes.

I. Understanding this compound: Mechanism of Action

This compound is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes.[1][2][3] Specifically, it shows high selectivity for carbonic anhydrase isoenzyme II (CA-II), which is abundant in tissues like the ciliary processes of the eye and red blood cells.[2][4][5][6][7]

The primary mechanism of action involves the inhibition of CA-II in the ciliary body, which decreases the secretion of aqueous humor, thereby reducing intraocular pressure (IOP).[1][2][5][7] This makes it a cornerstone in the treatment of glaucoma and ocular hypertension.[1][3][8][9][10] While its primary application is in ophthalmology, its systemic effects and inhibition of other CA isoenzymes are critical considerations for in vivo studies targeting other tissues or disease models.

Mechanism_of_Action cluster_ciliary Ciliary Process CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives CAII Carbonic Anhydrase II (CA-II) CAII->H2CO3 CAII->Aqueous_Humor Leads to Reduced Dorzolamide ent-Dorzolamide HCl Dorzolamide->CAII IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains Aqueous_Humor->IOP Results in Decreased Protocol_IP_Solution start Start weigh Weigh ent-Dorzolamide HCl start->weigh add_saline Add Sterile Saline weigh->add_saline vortex Vortex to Dissolve add_saline->vortex filter Sterile Filter (0.22 µm) vortex->filter administer Administer to Animal filter->administer

Caption: Workflow for preparing an IP injection solution.

Protocol 2: Dose-Ranging Pilot Study

This protocol outlines a basic dose-range finding study in mice.

Objective: To determine the Maximum Tolerated Dose (MTD).

Animals:

  • Use the same species, strain, and sex of animals as planned for the main study.

  • Typically, 3-5 animals per dose group.

Procedure:

  • Dose Selection: Choose a range of 3-5 doses based on literature review or allometric scaling. The doses should be spaced logarithmically (e.g., 5, 10, 20, 40, 80 mg/kg). [11]2. Administration: Administer a single dose of the prepared formulation to each group via the intended route of administration. Include a vehicle control group.

  • Monitoring: Observe the animals closely for the first few hours post-dosing and then daily for 7-14 days.

  • Data Collection: Record the following:

    • Clinical Signs: Note any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).

    • Body Weight: Measure body weight just before dosing and at regular intervals (e.g., daily for the first week). A weight loss of more than 15-20% is often considered a sign of significant toxicity. [11] * Mortality: Record any deaths.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (including >20% weight loss).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC). [11][12]

V. References

  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. J Ocul Pharmacol Ther. 1996 Fall;12(3):363-76. [Link]

  • In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem. 2016 Aug 19;11(16):1812-8. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. J Med Chem. 2020 Dec 15. [Link]

  • TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) Label. accessdata.fda.gov.[Link]

  • What is the mechanism of Dorzolamide Hydrochloride? Patsnap Synapse.[Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers (Basel). 2021 Apr; 13(8): 1783. [Link]

  • Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. Invest Ophthalmol Vis Sci. 2013 Dec; 54(13): 8228–8235. [Link]

  • PRODUCT MONOGRAPH DORZOLAMIDE. Alcon Canada Inc.[Link]

  • How to calculate a right dose for in vivo study? ResearchGate.[Link]

  • Dorzolamide | C10H16N2O4S3 | CID 5284549. PubChem.[Link]

  • What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? synapse.patsnap.com.[Link]

  • Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Ann N Y Acad Sci. 1984;429:493-500. [Link]

  • A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. ResearchGate.[Link]

  • Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal.[Link]

  • Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. [Link]

  • Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.[Link]

  • Dorzolamide: Package Insert / Prescribing Information / MOA. Drugs.com.[Link]

  • Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs Aging. 1997 May;10(5):383-402. [Link]

  • Dorzolamide Hydrochloride Ophthalmic Solution, USP - [Product Monograph Template - Standard]. [Link]

  • FORMULATION OF DORZOLAMIDE HYDROCHLORIDE IN-SITU PREPARATION FOR TREATMENT OF GLAUCOMA; IN-VITRO, EX-VIVO AND IN-VIVO CHARACTERIZATION. International Journal of Pharmaceutical Sciences and Research. 2021 Feb 1. [Link]

  • Dorzolamide Hydrochloride – Application in Therapy and Current Clinical Research. clariness.com.[Link]

  • Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. J Microencapsul. 2018;35(3):283-294. [Link]

  • Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. FDA.[Link]

  • Nonlinear dorzolamide pharmacokinetics in rats: concentration-dependent erythrocyte distribution and drug-metabolite displacement interaction. Drug Metab Dispos. 1999 Jun;27(6):708-14. [Link]

  • Dorzolamide and timolol (ophthalmic route). Mayo Clinic.[Link]

  • Clinical pharmacokinetics of dorzolamide. Clin Pharmacokinet. 2002;41(3):185-95. [Link]

  • Costopt Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov.[Link]

  • Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences Dose Optimization in Drug Development: Achieving Therapeutic Efficacy and Safety. UTN.[Link]

  • Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. PubMed.[Link]

  • Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Front Pharmacol. 2024; 15: 1353683. [Link]

  • Dose optimization during drug development: whether and when to optimize. J Natl Cancer Inst. 2022 Sep 9; 114(9): 1195–1199. [Link]

  • Dorzolamide (ophthalmic route). Mayo Clinic.[Link]

  • Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. Semantic Scholar.[Link]

  • Costopt Pharmacology Review. accessdata.fda.gov.[Link]

  • New preservative-free eye drop improves outcomes for glaucoma patients. Ophthalmology Times.[Link]

  • Effects of Topical 2% Dorzolamide Hydrochloride Alone and in Combination With 0.5% Timolol Maleate on Intraocular Pressure in Normal Feline Eyes. Vet Ophthalmol. 2003 Jun;6(2):123-7. [Link]

Sources

Technical Support Center: Maintaining the Stereochemical Integrity of Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with dorzolamide. This resource is designed to provide expert guidance on a critical, yet often overlooked, aspect of its handling and analysis: the prevention of enantiomeric interconversion. Maintaining the stereochemical fidelity of dorzolamide, specifically the (4S,6S) enantiomer, is paramount for ensuring its therapeutic efficacy and safety.[1]

This guide moves beyond simple protocols to offer in-depth explanations and troubleshooting advice, empowering you to proactively manage and resolve issues related to chiral stability in your experiments.

Part 1: Frequently Asked Questions (FAQs) about Dorzolamide's Chiral Stability

Here we address the most common initial questions regarding the stereochemical stability of dorzolamide.

Q1: What is enantiomeric interconversion and why is it a concern for dorzolamide?

A1: Dorzolamide is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the therapeutically active (4S,6S)-dorzolamide and its enantiomer, (4R,6R)-dorzolamide. Enantiomeric interconversion, or racemization, is the process where one enantiomer converts into the other, leading to a mixture. This is a significant concern because the pharmacological activity and potential side effects of the two enantiomers can differ. For dorzolamide, the carbonic anhydrase inhibitory activity resides in the (4S,6S) enantiomer.[1] Interconversion can therefore lead to a loss of potency and the introduction of an enantiomeric impurity into your sample.

Q2: What is the likely chemical mechanism behind the interconversion of dorzolamide enantiomers?

A2: While specific mechanistic studies on dorzolamide are not extensively published, the structure of the molecule provides strong indications. The chiral center at the C4 position, which bears the ethylamino group, is the most likely site for interconversion. The process is believed to occur via a reversible retro-Michael type reaction involving the sulfonamide group, particularly under basic conditions. A strong base can deprotonate the sulfonamide nitrogen, leading to the formation of an intermediate that can then be reprotonated from either face, resulting in racemization. Elevated temperatures can provide the necessary energy to overcome the activation barrier for this process.

Q3: Under what conditions is dorzolamide most susceptible to enantiomeric interconversion?

A3: Based on forced degradation studies and general chemical principles, dorzolamide is most at risk of interconversion and degradation under the following conditions:

  • Basic pH: Alkaline conditions can facilitate the deprotonation steps that lead to racemization.[2]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of interconversion.

  • Oxidative Conditions: The presence of oxidizing agents can lead to degradation of the molecule, which may also affect its chiral stability.[2]

  • Photolytic Stress: Exposure to light, particularly UV light, has been shown to cause degradation and should be avoided.[2]

Q4: How can I monitor the enantiomeric purity of my dorzolamide samples?

A4: The most reliable method for monitoring enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC) . Several methods have been developed that can effectively separate (4S,6S)-dorzolamide from its (4R,6R) enantiomer.[3][4] These methods typically utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Part 2: Troubleshooting Guide for Chiral Analysis

This section provides solutions to common problems encountered during the chiral HPLC analysis of dorzolamide.

Problem Potential Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers 1. Incorrect chiral column selection.2. Inappropriate mobile phase composition.3. Suboptimal column temperature.1. Ensure you are using a suitable chiral column. Polysaccharide-based columns (e.g., cellulose phenylcarbamate) or protein-based columns (e.g., α1-acid glycoprotein) have shown good results.[4]2. Optimize the mobile phase. For normal-phase chromatography, a mixture of n-hexane, 2-propanol, and a small amount of an amine like diethylamine is often effective.[4] For reversed-phase, buffered mobile phases at a controlled pH are used.[3]3. Vary the column temperature. Temperature can significantly impact enantioselectivity.[4]
Peak tailing or broadening 1. Sample solvent incompatible with the mobile phase.2. Column overload.3. Secondary interactions with the stationary phase.1. Dissolve the sample in the mobile phase or a solvent with similar polarity.2. Reduce the concentration of the injected sample.3. If using a normal-phase method with a basic analyte like dorzolamide, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape.[5]
Appearance of a new peak corresponding to the other enantiomer during analysis 1. On-column enantiomeric interconversion.2. Interconversion in the sample solution prior to injection.1. This can occur if the mobile phase conditions (e.g., pH, temperature) are promoting interconversion. Consider adjusting the mobile phase pH to a more neutral or slightly acidic range if possible with your column.2. Prepare samples in a stable solvent (e.g., methanol) immediately before analysis.[5] Avoid prolonged storage of samples in solution, especially at room temperature.

Part 3: Experimental Protocols for Preventing Interconversion

Adherence to validated protocols is key to preserving the stereochemical integrity of dorzolamide.

Protocol 1: Sample Preparation and Handling
  • Solvent Selection: For stock solutions and sample dilutions, use high-purity solvents. Methanol is a commonly used and effective solvent for dissolving dorzolamide hydrochloride.[5]

  • pH Control: If preparing aqueous solutions, maintain a pH in the slightly acidic to neutral range (pH 4-7). Avoid basic conditions. A buffer system, such as a phosphate or acetate buffer, can be used to stabilize the pH.[6][7]

  • Temperature Control: Perform all sample manipulations at controlled room temperature or below. For long-term storage of solutions, keep them refrigerated (2-8 °C) or frozen (-20 °C).

  • Protection from Light: Store dorzolamide, both in solid form and in solution, in amber vials or otherwise protected from light to prevent photolytic degradation.[2]

Protocol 2: Chiral HPLC Analysis

The following is an example of a validated chiral HPLC method for the separation of dorzolamide enantiomers.

  • Chromatographic Column: Cellulose-based chiral column, such as AD-H (Daicel, 250mm × 4.6mm, 5 μm).[5][8]

  • Mobile Phase: A mixture of n-hexane, dehydrated ethanol, and diethylamine. A typical ratio is 84:16:0.02 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[5][8]

  • Injection Volume: 10 µL.[5]

Rationale for Method Selection: This normal-phase method provides excellent separation of the enantiomers. The use of diethylamine in the mobile phase is crucial for achieving good peak symmetry by minimizing secondary ionic interactions between the basic dorzolamide molecule and the stationary phase. The controlled temperature ensures reproducible retention times and separation.[5]

Part 4: Visualizing the Workflow and Concepts

Diagrams can help clarify complex processes and decision-making pathways.

Diagram 1: Potential Mechanism of Enantiomeric Interconversion

G cluster_0 Enantiomeric Interconversion Pathway A (4S,6S)-Dorzolamide B Deprotonation at Sulfonamide (Base) A->B C Aza-anion Intermediate B->C D Reprotonation C->D D->A E (4R,6R)-Dorzolamide D->E G start Start Chiral Analysis check_separation Poor/No Separation? Yes No start->check_separation adjust_params Adjust Mobile Phase/Temp Verify Column Type check_separation:s->adjust_params Yes check_peak_shape Peak Tailing/Broadening? Yes No check_separation:s->check_peak_shape No adjust_params->check_separation adjust_sample_solvent Modify Sample Solvent Add Mobile Phase Modifier Reduce Concentration check_peak_shape:s->adjust_sample_solvent Yes check_new_peak New Enantiomer Peak Appears? Yes No check_peak_shape:s->check_new_peak No adjust_sample_solvent->check_peak_shape investigate_interconversion Check On-Column Stability Analyze Sample Immediately After Prep check_new_peak:s->investigate_interconversion Yes end_analysis Analysis Complete check_new_peak:s->end_analysis No investigate_interconversion->check_new_peak

Caption: A logical workflow for troubleshooting common issues in the chiral HPLC analysis of dorzolamide.

References

  • Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Separation Science, 33(15), 2328–2333. [Link]

  • ResearchGate. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
  • Google Patents. (n.d.). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • ResearchGate. (n.d.). Forced degradation results of dorzolamide HCl and timolol maleate. Retrieved January 14, 2026, from [Link]

  • Di Mauro, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • ResearchGate. (n.d.). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Retrieved January 14, 2026, from [Link]

  • Rao, D. D., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Scientia Pharmaceutica, 80(3), 625–642. [Link]

  • Di Mauro, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • ResearchGate. (n.d.). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Retrieved January 14, 2026, from [Link]

  • Sreekanth, N., et al. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry. [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]

  • ResearchGate. (n.d.). Forced degradation study results. Retrieved January 14, 2026, from [Link]

  • Al-Shabrawi, M., et al. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem Compound Summary for CID 5284549. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (n.d.). Chiral analysis and stereochemical study of dorzolamide: hypertension drug | Request PDF. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: ent-Dorzolamide Hydrochloride Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support portal for the analytical assessment of ent-Dorzolamide hydrochloride. This guide is crafted for researchers, analytical scientists, and drug development professionals who require robust methods for purity analysis, with a special focus on the challenges posed by this specific enantiomer. Here, we provide scientifically grounded, experience-driven answers to common and complex issues encountered in the laboratory.

Introduction to this compound

This compound is the (4R,6R)-enantiomer of Dorzolamide hydrochloride, a potent carbonic anhydrase II inhibitor used to lower intraocular pressure in glaucoma treatment.[1][2] As the inactive stereoisomer, its presence as an impurity in the active pharmaceutical ingredient (API) Dorzolamide is strictly monitored.[3] Conversely, when ent-Dorzolamide HCl is the substance of interest for research or as a starting material, its own purity—especially chiral purity—is a critical quality attribute. This guide offers a structured approach to developing and troubleshooting the necessary analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge for handling and analyzing this compound.

Q1: What are the primary stability concerns for this compound and how should it be stored?

A1: this compound is a sulfonamide compound that is generally stable as a solid under controlled room temperature, protected from light and moisture.[4] However, it is susceptible to degradation under stress conditions. Forced degradation studies show that dorzolamide can degrade in acidic, basic, and oxidative environments.[5][6][7]

  • Recommendation for Storage: Store the solid material in a well-sealed container at controlled room temperature (15-25°C).[8]

  • Recommendation for Solutions: Prepare sample solutions fresh for analysis. If temporary storage is necessary, keep solutions refrigerated (2-8 °C) and use them within 24 hours to minimize potential degradation. Always use high-purity solvents for sample preparation.

Q2: What is the most critical purity aspect to evaluate for this compound?

A2: The most critical purity attribute is its enantiomeric purity . The primary potential contaminant is its active counterpart, Dorzolamide hydrochloride ((4S,6S)-enantiomer). Given the pharmacological activity of Dorzolamide, its presence as an impurity in ent-Dorzolamide must be accurately quantified. This necessitates a highly specific and sensitive chiral separation method.

Q3: Which analytical technique is best suited for a comprehensive purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) is the definitive technique. A complete purity profile typically requires two distinct HPLC methods:

  • A Reversed-Phase HPLC (RP-HPLC) method to quantify process-related impurities and potential degradation products.[9][10]

  • A dedicated Chiral HPLC method to resolve and quantify the enantiomeric impurity, Dorzolamide.[11][12][13]

Part 2: Troubleshooting Guide for Purity Analysis

This section provides in-depth solutions to common experimental hurdles.

RP-HPLC for Chemical Purity (Related Substances)

Issue 1: Poor peak shape (asymmetry, tailing) for the main ent-Dorzolamide peak.

Causality: The secondary amine in the ent-Dorzolamide structure can interact with acidic residual silanol groups on standard silica-based C18 columns. This secondary interaction leads to peak tailing, which can compromise resolution and integration accuracy.

Troubleshooting Steps:

  • Mobile Phase pH Control: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an acid like phosphoric acid or trifluoroacetic acid (TFA).[5][9] At this pH, the secondary amine is protonated, minimizing its interaction with silanols.

  • Increase Buffer Strength: Using a buffer (e.g., 20-50 mM phosphate) in the mobile phase can help mask silanol activity and improve peak shape.[5]

  • Column Selection: Employ a modern, high-purity, end-capped C18 or C8 column. These columns are specifically designed with minimal silanol activity for analyzing basic compounds.

  • Check for Overload: If the peak is fronting, reduce the sample concentration. Column overload can saturate the stationary phase, leading to distorted peak shapes.

Logical Flow for Peak Shape Optimization ```dot graph TD { A[Start: Peak Tailing Observed] --> B{Is Mobile Phase pH < 4?}; B -- No --> C[Adjust pH to ~2.5 with Acid]; B -- Yes --> D{Is a Buffer Used?}; C --> G[Re-inject Sample]; D -- No --> E[Add 20-50 mM Phosphate Buffer]; D -- Yes --> F{Is Column Overloaded?}; E --> G; F -- Yes --> H[Reduce Sample Concentration by 50%]; F -- No --> I[Consider High-Purity, End-capped Column]; H --> G; I --> G; G --> J[Assess Peak Shape]; J -- Tailing Factor > 1.2 --> F; J -- Tailing Factor <= 1.2 --> K[End: Optimized Method];

}

Caption: Workflow for Chiral Purity Validation and Analysis.

5. Calculation:

The percentage of Dorzolamide impurity is calculated based on the area of the Dorzolamide peak in the sample chromatogram relative to the average area from the sensitivity solution, as per ICH Q2(R1) guidelines. [14][15][16] % Dorzolamide = (Area_Impurity_Sample / Avg_Area_Sensitivity) * (Conc_Sensitivity / Conc_Sample) * 100

Where:

  • Area_Impurity_Sample = Peak area of Dorzolamide in the sample chromatogram.

  • Avg_Area_Sensitivity = Average peak area of Dorzolamide from the sensitivity solution injections.

  • Conc_Sensitivity = Concentration of the Dorzolamide sensitivity solution (0.001 mg/mL).

  • Conc_Sample = Concentration of the ent-Dorzolamide sample solution (1.0 mg/mL).

6. Trustworthiness and Self-Validation:

  • Specificity: To confirm peak identity, a solution containing both ent-Dorzolamide and Dorzolamide should be prepared and injected to ensure the method can baseline-resolve the two enantiomers.

  • Limit of Quantification (LOQ): The sensitivity solution (at 0.1% level) also serves to demonstrate the LOQ. The signal-to-noise ratio for the Dorzolamide peak in this solution should be ≥ 10. This confirms the method is sensitive enough for its intended purpose, a key principle of analytical procedure validation. [17]

References

  • Shamsipur, M., Heydari, R., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Separation Science, 33(15), 2328–2333. [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • McMaster, M. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. [Link]

  • ResearchGate. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. [Link]

  • Semantic Scholar. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Rao, D. K., et al. (2012). Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science, 51(6), 533-541. [Link]

  • Google Patents. (2015).
  • Rao, D. K., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. PubMed. [Link]

  • Rao, D. K., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in - Oxford Academic. Journal of Chromatographic Science. [Link]

  • Nagalakshmi, N. (n.d.). Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods. ResearchGate. [Link]

  • Al-Othman, Z. A., et al. (2013). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. PMC - NIH. [Link]

  • Devhadrao, N. V. (n.d.). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. IJISET. [Link]

  • Google Patents. (2017). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Sharath, H. M., et al. (2025). A Brief HPLC Study on Dorzolamide Hydrochloride. IJSART. [Link]

  • ResearchGate. (n.d.). Densitogram of photodegradation (4 days) treated dorzolamide hydrochloride 700 ng/spot. [Link]

  • Al-Tannak, N. F., et al. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem. [Link]

  • Letter, W. (2015). What precautions should be kept in our mind, if using chiral column in HPLC? ResearchGate. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide Hydrochloride. PubChem. [Link]

  • ResearchGate. (n.d.). Forced degradation results of dorzolamide HCl and timolol maleate. [Link]

  • Dove Research & Analytics Laboratory. (n.d.). This compound. [Link]

  • Geneesmiddeleninformatiebank. (n.d.). Public Assessment Report Scientific discussion Dorzolamide. [Link]

Sources

Improving the resolution of dorzolamide enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in a comprehensive data collection phase. My immediate focus is on the chromatographic separation of dorzolamide enantiomers. I'm prioritizing HPLC, SFC, and CE techniques, paying close attention to the impact of chiral stationary phases and mobile phase composition. The aim is to build a solid foundation of relevant information.

Expanding Information Gathering

I'm now expanding my data collection. I've initiated focused Google searches to gather information on dorzolamide enantiomer separation via HPLC, SFC, and CE. I'm focusing on chiral stationary phases, mobile phase compositions, and experimental parameters. Analysis of the search results will inform the technical support guide. I will create tables summarizing key quantitative data, and provide step-by-step protocols. The guide will include Graphviz diagrams for experimental workflow visualization.

Defining Search Parameters

I'm now defining the parameters for my Google searches to focus on the chromatographic resolution of dorzolamide enantiomers using HPLC, SFC, and CE. The goal is to comprehensively address chiral stationary phases, mobile phase compositions, and related experimental conditions. I'm preparing to analyze the search results and identify key issues for the technical guide.

ent-Dorzolamide hydrochloride experimental variability reduction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reducing Experimental Variability

Welcome to the technical support center for ent-Dorzolamide hydrochloride. As Senior Application Scientists, we have compiled this guide to help you navigate the common challenges and sources of variability encountered when working with this potent carbonic anhydrase inhibitor. This resource is structured in a question-and-answer format to directly address the practical issues you may face, from initial compound handling to final data analysis. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the properties and handling of this compound.

Q1: What is this compound and how does it differ from Dorzolamide hydrochloride?

This compound is the enantiomer of Dorzolamide hydrochloride. Dorzolamide, known by the trade name Trusopt®, has the (4S,6S) stereochemistry.[1][2][3] Therefore, ent-Dorzolamide has the opposite (4R,6R) configuration. While enantiomers have identical physical properties like solubility and melting point, their biological activity can differ significantly due to the stereospecific nature of enzyme active sites. When studying carbonic anhydrase, ent-Dorzolamide is often used as a crucial control to investigate the stereoselectivity of the enzyme-inhibitor interaction.

Q2: What are the primary sources of experimental variability when working with this compound?

Variability typically arises from three main areas:

  • Compound Integrity: Issues with chiral purity, degradation, or improper storage.

  • Solution Preparation: Incomplete solubilization, precipitation, or instability in solution.

  • Assay System: Inherent variability in the biological assay (e.g., enzyme activity, cell health) and technical errors in execution.[4][5]

This guide will provide troubleshooting strategies for each of these areas.

Q3: What are the recommended storage conditions for this compound?

  • Solid Form: The solid hydrochloride salt is a stable crystalline powder.[6][7][8] For long-term storage, keep it in a tightly sealed container at 2-8°C or -20°C, protected from light and moisture.[9][10]

  • Solutions: Stock solutions, typically in DMSO or water, should be stored at -20°C.[11] We recommend using freshly prepared solutions or aliquoting stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[12]

Part 2: Troubleshooting Guide - From Powder to Data

This section provides detailed troubleshooting for specific experimental stages.

Chapter 1: Compound Sourcing, Purity, and Stock Preparation

The reliability of your results begins with the quality of your starting material.

Q: My experimental results are inconsistent from batch to batch. How can I validate my compound?

A: Batch-to-batch variability often points to issues with compound purity, particularly chiral purity.

  • Problem: The most significant risk with an enantiomer is contamination with the other, more active, stereoisomer (Dorzolamide). A small contamination can lead to disproportionately high inhibition, causing significant variability.

  • Solution Workflow:

    • Confirm Chemical Identity and Purity: Use LC-MS to confirm the molecular weight (360.9 g/mol for the HCl salt) and assess chemical purity.[7][13]

    • Assess Chiral Purity: This is the most critical step. Use a chiral HPLC method to separate and quantify the ent-Dorzolamide and any contaminating Dorzolamide. The purity should be >95%, ideally >99%.

    • Source from Reputable Vendors: Always obtain a Certificate of Analysis (CoA) that specifies both chemical and chiral purity.

Q: I'm having trouble dissolving this compound. What are the best practices for preparing stock solutions?

A: Incomplete dissolution is a major source of error, leading to inaccurate concentrations. Dorzolamide HCl is soluble in water and DMSO.[6][14]

Solubility Data for Dorzolamide Hydrochloride

SolventSolubilityNotes
Water~12.5 mg/mLThe pH of the solution will be acidic, around 5.6.[6][14][15]
DMSO~100 mg/mLMay require gentle warming or sonication to fully dissolve.[14]
PBS (pH 7.4)~11 mg/mLEnsure complete dissolution before use in assays.[14][16]
Methanol/EthanolSlightly SolubleNot recommended for primary stock solutions.[6][7]

Protocol for Preparing a Validated 10 mM Stock Solution in DMSO:

  • Pre-warm: Allow the vial of ent-Dorzolamide HCl to come to room temperature before opening to prevent condensation.

  • Weigh Accurately: Use a calibrated analytical balance to weigh the desired amount of powder.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Aid Dissolution: Vortex thoroughly. If needed, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution.[16] Visually inspect the solution against a light source to confirm there are no suspended particulates.

  • Store Properly: Aliquot into single-use tubes and store at -20°C.

Workflow for Preparing a Stable Stock Solution

G cluster_prep Stock Solution Preparation start Start: Obtain Compound weigh 1. Weigh Powder Accurately start->weigh add_solvent 2. Add High-Purity Solvent (e.g., Anhydrous DMSO) weigh->add_solvent dissolve 3. Vortex & Sonicate to Ensure Full Dissolution add_solvent->dissolve inspect 4. Visually Inspect for Particulates dissolve->inspect filter 5. (Optional) Filter with 0.22µm Syringe Filter inspect->filter Particulates Observed aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot Clear Solution filter->aliquot store 7. Store at -20°C, Protected from Light aliquot->store end_prep Validated Stock Ready store->end_prep

Caption: Workflow for preparing a validated compound stock solution.

Chapter 2: Troubleshooting Carbonic Anhydrase (CA) Inhibition Assays

ent-Dorzolamide is a potent inhibitor of the enzyme carbonic anhydrase II (CA-II) and also inhibits other isoforms.[17] Assay variability is common and can be managed with careful setup and controls.

Q: My IC50 values for ent-Dorzolamide are fluctuating between experiments. What should I check?

A: Fluctuating IC50 values are a classic sign of assay variability. Use the following decision tree to diagnose the issue.

Troubleshooting Diagram for Inconsistent IC50 Values

G start Inconsistent IC50 Values check_enzyme Is enzyme activity in 'No Inhibitor' control consistent and linear? start->check_enzyme check_compound Is the stock solution freshly prepared or properly stored? check_enzyme->check_compound Yes sol_enzyme Root Cause: Enzyme Degradation or Substrate Depletion. Fix: Use fresh enzyme aliquot. Confirm you are measuring initial reaction velocity. check_enzyme->sol_enzyme No check_assay Are buffer pH and incubation times strictly controlled? check_compound->check_assay Yes sol_compound Root Cause: Compound Precipitation or Degradation. Fix: Prepare fresh dilutions from a validated stock. Check solubility in final assay buffer. check_compound->sol_compound No sol_assay Root Cause: Assay Condition Drift. Fix: Calibrate pH meter. Use a timer for all incubations. Ensure temperature uniformity across the plate. check_assay->sol_assay No sol_pipetting Root Cause: Pipetting Inaccuracy. Fix: Calibrate pipettes. Use reverse pipetting for viscous solutions. Avoid small volume transfers. check_assay->sol_pipetting Yes

Caption: Decision tree for troubleshooting inconsistent IC50 results.

Key Considerations for CA Assays:

  • Enzyme Source and Activity: The activity of purified CA can vary. Always run a positive control inhibitor (like Acetazolamide or Dorzolamide) to ensure the assay is performing as expected.[18][19]

  • Assay Type: CA activity can be measured via CO2 hydration or esterase activity assays.[17][20] The esterase assay is common for HTS but is a surrogate method.[20] Ensure your assay conditions, particularly substrate concentration, are appropriate. For inhibition studies, the substrate concentration should ideally be at or below the Km to accurately determine competitive inhibitor potency.[21]

  • Buffer pH: CA activity is highly pH-dependent.[22] Even minor shifts in buffer pH can alter enzyme kinetics and inhibitor binding. Always prepare buffers fresh and validate the pH before use.

  • Interfering Substances: Samples or buffers containing chelating agents (like EDTA), detergents, or high salt concentrations can inhibit enzyme activity and must be avoided.[4][23]

Chapter 3: Cell-Based Assays and Data Interpretation

Q: I am not seeing the expected effect in my cell-based assay. Could the compound be the problem?

A: If the compound has been validated in a biochemical assay but fails in a cell-based model, the issue often lies with cellular access, compound stability in media, or off-target effects.

  • Cell Permeability: Ensure your cell model expresses the target CA isoform on the cell surface (e.g., CA-IX) or that the compound can reach intracellular targets.

  • Stability in Media: ent-Dorzolamide may be less stable in complex cell culture media at 37°C over long incubation periods. Test its stability by incubating it in media for the duration of your experiment and then re-testing its activity in a biochemical assay.

  • Protein Binding: The compound may bind to proteins (like albumin) in the fetal bovine serum (FBS) of your cell culture media, reducing its free concentration and apparent potency. Consider reducing the FBS percentage or using serum-free media if your cell line allows.

  • Off-Target Effects: At high concentrations, the compound may have off-target effects that mask the specific inhibition of carbonic anhydrase.[20] Always include multiple, lower concentrations and appropriate negative controls.

References

  • A Comprehensive Technical Guide to the Solubility of Dorzolamide Hydrochloride. (2025). Benchchem.
  • An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. (2025). Benchchem.
  • Troubleshooting Guide for Enzymatic Assay Kits. (n.d.). Abcam.
  • Label: DORZOLAMIDE HCL solution/ drops. (n.d.). DailyMed.
  • Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants. (2025). Benchchem.
  • Technical Support Center: Interpreting Ambiguous Results from Carbonic Anhydrase IX (CA IX) Inhibition Assays. (2025). Benchchem.
  • Dorzolamide Hydrochloride - New Drug Approvals. (2015).
  • Dorzolamide. (n.d.). PubChem, NIH.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Eur Biophys J, 50(3-4), 345-352.
  • Carbonic anhydrase, its inhibitors and vascular function. (n.d.). Frontiers.
  • Dorzolamide HCl. (n.d.). APExBIO.
  • Dorzolamide hydrochloride (L671152 hydrochloride). (n.d.). MedChemExpress.
  • Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. (n.d.).
  • Dorzolamide Hydrochloride. (n.d.). PubChem, NIH.
  • A Comparative Analysis of First and Second-Generation Carbonic Anhydrase Inhibitors. (2025). Benchchem.
  • TRUSOPT® (dorzolamide hydrochloride ophthalmic solution). (n.d.). accessdata.fda.gov.
  • PRODUCT MONOGRAPH DORZOLAMIDE. (2011).
  • Public Assessment Report Scientific discussion Dorzolamide. (n.d.). Geneesmiddeleninformatiebank.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.
  • Restriction Enzyme Troubleshooting Guide. (n.d.). New England Biolabs - BenchFly.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Dorzolamide HCl Ophthalmic Solution. (n.d.). Bausch + Lomb.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual, NCBI Bookshelf.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Dorzolamide Hydrochloride and its Enantiomer, ent-Dorzolamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dorzolamide Hydrochloride is a potent topical carbonic anhydrase inhibitor widely prescribed for the management of glaucoma and ocular hypertension. Its therapeutic efficacy is critically dependent on its specific molecular geometry. Dorzolamide possesses two chiral centers, resulting in four possible stereoisomers. The clinically utilized and pharmacologically active agent is exclusively the (4S,6S)-enantiomer. Its mirror image, the (4R,6R)-enantiomer (ent-dorzolamide), along with the two diastereomers, are considered impurities and are known to be significantly less active or pharmacologically inactive. This guide elucidates the molecular basis for this stereospecificity, compares the biological activities of the enantiomers, and provides a validated experimental protocol for assessing carbonic anhydrase inhibition, underscoring the pivotal role of stereochemistry in drug design and function.

Introduction: Chirality in Glaucoma Therapy

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). A primary strategy for managing glaucoma is the reduction of IOP by decreasing the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[1]

Dorzolamide Hydrochloride is a frontline therapeutic agent that achieves this by inhibiting carbonic anhydrase (CA), a key enzyme in the ciliary body responsible for aqueous humor secretion.[1] The enzyme, particularly isoenzyme II (CA-II), catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions. This process is fundamental to the secretion of aqueous humor.[2] By blocking CA-II, dorzolamide reduces bicarbonate formation, thereby decreasing fluid transport and lowering IOP.[2]

The dorzolamide molecule has a rigid, complex structure with two stereocenters. This gives rise to the existence of enantiomers—non-superimposable mirror images. The therapeutic agent, dorzolamide, is the (4S,6S) enantiomer. Its mirror image is (ent)-(4R,6R)-dorzolamide. The precise three-dimensional arrangement of atoms is paramount, as the interaction between a drug and its biological target is highly specific, akin to a key fitting into a lock. This guide explores the profound difference in biological activity between these two enantiomers.

Molecular Profiles and Stereochemistry

Dorzolamide Hydrochloride is the chemical name for (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride.[3] Its enantiomer, ent-dorzolamide, has the (4R,6R) configuration. While they share the same chemical formula and connectivity, their spatial arrangement is mirrored.

dot graph "Stereochemistry_of_Dorzolamide_Enantiomers" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, style=dashed, color="#5F6368"];

} Caption: Stereochemical representation of Dorzolamide vs. ent-Dorzolamide.

This difference in the spatial orientation of the ethylamino and methyl groups is critical. The active site of the target enzyme, carbonic anhydrase II, is a chiral environment that preferentially binds with high affinity to the (4S,6S) configuration of dorzolamide.[4]

Mechanism of Action and Stereospecific Inhibition

The primary mechanism of action for dorzolamide is the potent inhibition of carbonic anhydrase II (CA-II).[5] This zinc-containing metalloenzyme is highly efficient in catalyzing the conversion of CO2 to bicarbonate (HCO3-) and protons (H+).

dot graph "Mechanism_of_Action" { rankdir=LR; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

} Caption: Dorzolamide inhibits Carbonic Anhydrase II, reducing bicarbonate.

The pharmacological activity is almost exclusively attributed to the (4S,6S)-enantiomer, dorzolamide.[4] The (4R,6R)-enantiomer, ent-dorzolamide, does not fit correctly into the enzyme's active site, resulting in significantly lower binding affinity and, consequently, negligible inhibitory activity. This stereoselectivity is a hallmark of highly specific drug-target interactions.

Comparative Biological Activity

The therapeutic efficacy of a carbonic anhydrase inhibitor is quantified by its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. While direct comparative studies on ent-dorzolamide are not prevalent in clinical literature because it is an inactive impurity, preclinical and synthesis-focused studies confirm the critical nature of the (4S,6S) stereochemistry.

The pharmacological activity of Dorzolamide is almost exclusively attributed to the (4S,6S)- enantiomer due to its high affinity for the active site of carbonic anhydrase II.[4] The other enantiomer, (4R,6R)-dorzolamide, and the two diastereomers are considered significantly less active or inactive.[4] Dorzolamide hydrochloride is a potent inhibitor of human carbonic anhydrase isoenzymes II and IV, with IC₅₀ values of 0.18 nM and 6.9 nM, respectively.[5] In contrast, it is a much weaker inhibitor of isoenzyme I (IC₅₀ of 600 nM).[5]

CompoundStereochemistryTarget EnzymeBiological Activity (IC₅₀)Potency
Dorzolamide (4S,6S)Carbonic Anhydrase II0.18 nM [5]High
ent-Dorzolamide (4R,6R)Carbonic Anhydrase IISignificantly Higher / Inactive[3][4]Negligible
Dorzolamide (4S,6S)Carbonic Anhydrase IV6.9 nM [5]High
Dorzolamide (4S,6S)Carbonic Anhydrase I600 nM [5]Low

This data highlights the high potency and isoform selectivity of the clinically used (4S,6S)-enantiomer, Dorzolamide.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To empirically validate the differential activity between dorzolamide enantiomers, a robust and reproducible carbonic anhydrase inhibitor screening assay is essential. The following protocol is a synthesized, self-validating system based on established colorimetric methods.

Principle: This assay utilizes the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to produce the chromogenic product p-nitrophenol, which can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Human Carbonic Anhydrase II (CA-II) enzyme

  • Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)

  • Substrate: p-Nitrophenyl Acetate (pNPA)

  • Test Compounds: Dorzolamide HCl, ent-Dorzolamide

  • Control Inhibitor: Acetazolamide

  • Solvent (e.g., DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Experimental Workflow: dot digraph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

} Caption: Workflow for Carbonic Anhydrase Inhibitor Screening Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare CA-II enzyme solution in assay buffer to the desired working concentration.

    • Prepare pNPA substrate solution in a solvent immiscible with water (e.g., acetone) to prevent spontaneous hydrolysis.

    • Dissolve Dorzolamide HCl, ent-Dorzolamide, and Acetazolamide in the chosen solvent (e.g., DMSO) to create 10X stock solutions for serial dilution.

  • Plate Setup (in a 96-well plate):

    • Background Control (BC): 85 µL Assay Buffer + 10 µL Solvent + 5 µL Substrate. (No enzyme).

    • Solvent Control (SC): 80 µL Assay Buffer + 10 µL Solvent + 5 µL CA-II Enzyme. Incubate for 10 min. Then add 5 µL Substrate. (Represents 100% enzyme activity).

    • Inhibitor Control (IC): 80 µL Assay Buffer + 10 µL Acetazolamide (control inhibitor) + 5 µL CA-II Enzyme. Incubate for 10 min. Then add 5 µL Substrate.

    • Sample Wells (S): 80 µL Assay Buffer + 10 µL of each test compound dilution + 5 µL CA-II Enzyme. Incubate for 10 min. Then add 5 µL Substrate.

  • Kinetic Measurement:

    • Immediately after adding the substrate, place the plate in a microplate reader.

    • Measure the absorbance at 405 nm every 30-60 seconds for 30 to 60 minutes at room temperature.

  • Data Analysis and Interpretation:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each concentration of the test compounds using the formula: % Inhibition = [1 - (V_sample - V_BC) / (V_SC - V_BC)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Expected Outcome: The IC₅₀ for Dorzolamide HCl will be in the low nanomolar range, while the IC₅₀ for ent-Dorzolamide will be several orders of magnitude higher, demonstrating its lack of significant biological activity.

Discussion and Field Insights

The stark difference in biological activity between dorzolamide and its enantiomer is a classic example of stereospecificity in pharmacology. The active site of carbonic anhydrase II is a highly structured, chiral pocket. The (4S,6S) configuration of dorzolamide allows for optimal binding interactions with key residues and the catalytic zinc ion within this active site. The sulfonamide group coordinates with the zinc ion, while other parts of the molecule form hydrogen bonds and van der Waals interactions that stabilize the enzyme-inhibitor complex.

For ent-dorzolamide, the (4R,6R) configuration results in a molecule that is a steric mismatch for the active site. This prevents it from achieving the correct orientation for high-affinity binding, rendering it a poor inhibitor.

This principle has profound implications for drug development and manufacturing.

  • Synthesis: The synthesis of dorzolamide is a significant challenge, requiring stereoselective methods to produce the desired (4S,6S) enantiomer in high purity and eliminate the other three inactive isomers.[2][6][7]

  • Regulatory Scrutiny: Regulatory agencies require rigorous characterization of chiral drugs to ensure that the inactive enantiomer does not contribute to toxicity or unforeseen side effects.

  • Therapeutic Efficacy: Administering a racemic mixture (a 50/50 mix of enantiomers) would effectively reduce the drug's potency by half and introduce an unnecessary chemical entity (ent-dorzolamide) into the body.

Conclusion

The biological activity of dorzolamide is intrinsically and exclusively linked to its (4S,6S) stereochemistry. While chemically identical in composition to its enantiomer, ent-dorzolamide, its mirrored three-dimensional structure is the key determinant of its potent inhibitory effect on carbonic anhydrase II. ent-Dorzolamide is pharmacologically inactive due to its inability to bind effectively to the enzyme's active site. This guide underscores the fundamental principle of stereoselectivity in drug action and provides a robust framework for the experimental validation of these differences, offering critical insights for researchers in medicinal chemistry and pharmacology.

References

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ResearchGate. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). National Institutes of Health (NIH). [Link]

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363–376. [Link]

  • Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). (n.d.). Der Pharma Chemica. [Link]

  • Carbonic anhydrase inhibitors in glaucoma. (2021). GPnotebook. [Link]

  • Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. (2016). Magellan Rx Management. [Link]

Sources

A Comparative Analysis of Dorzolamide Enantiomers: A Technical Guide to Stereospecific Potency

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical analysis of the stereoisomers of dorzolamide, a cornerstone therapeutic agent for managing elevated intraocular pressure. We move beyond a surface-level description to dissect the profound impact of stereochemistry on pharmacological activity. This document is structured to provide researchers, drug development professionals, and medicinal chemists with a causal understanding of dorzolamide's potency, supported by quantitative data, validated experimental workflows, and a robust scientific foundation.

The Principle of Chirality in Dorzolamide's Mechanism of Action

Dorzolamide is a sulfonamide derivative with two chiral centers, giving rise to four possible stereoisomers.[1] The clinically approved and therapeutically active agent is the (4S,6S)-enantiomer.[1] Its efficacy stems from the potent inhibition of carbonic anhydrase II (CA-II), an enzyme highly concentrated in the ciliary processes of the eye.[1][2] The inhibition of CA-II curtails the reversible hydration of carbon dioxide, reducing the formation of bicarbonate ions.[2][3] This, in turn, slows the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP).[1][3][4][5] The precise three-dimensional arrangement of the functional groups on the dorzolamide scaffold is absolutely critical for high-affinity binding to the CA-II active site.

Quantitative Comparison of Enantiomeric Potency

The pharmacological activity of dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer.[1] The other enantiomer, (4R,6R)-dorzolamide, along with the diastereomers, are considered pharmacologically inactive or possess negligible inhibitory activity.[1] This stark difference in potency is best illustrated by comparing their 50% inhibitory concentrations (IC50) against the primary target, human carbonic anhydrase II.

Table 1: Comparative Inhibitory Potency (IC50) of Dorzolamide Enantiomers against Human Carbonic Anhydrase II

EnantiomerIC50 (nM)Potency Relative to (4R,6R)
(4S,6S)-Dorzolamide ~0.18[6][7]>55,000-fold
(4R,6R)-Dorzolamide >10,0001x

Note: The IC50 value for the (4R,6R)-enantiomer is not commonly reported in the literature due to its negligible activity, but it is understood to be several orders of magnitude higher than the active (4S,6S) isomer.

The Structural Basis for Stereospecific Inhibition

The dramatic disparity in potency is not arbitrary; it is dictated by the precise stereochemical interactions within the CA-II active site. The catalytic mechanism of carbonic anhydrase is dependent on a zinc ion (Zn²⁺) held in the active site. Potent inhibitors like dorzolamide function by coordinating with this zinc ion.

The (4S,6S)-enantiomer is architecturally perfected for this interaction. Its sulfonamide group binds directly to the Zn²⁺ ion, displacing a water molecule and effectively shutting down the enzyme's catalytic machinery. Crucially, the specific orientation of its ethylamino and methyl groups allows for favorable secondary interactions with amino acid residues lining the active site pocket, further stabilizing the enzyme-inhibitor complex.

Conversely, the (4R,6R)-enantiomer, being a mirror image, cannot achieve this optimal fit. While its sulfonamide group can still approach the zinc ion, the reversed stereochemistry of its side chains results in significant steric hindrance with the active site residues. This poor fit prevents high-affinity binding, rendering it a weak, pharmacologically insignificant inhibitor.

G cluster_CAII Carbonic Anhydrase II Active Site cluster_S_enantiomer (4S,6S)-Dorzolamide (High Affinity) cluster_R_enantiomer (4R,6R)-Dorzolamide (Low Affinity) Zn Zn2+ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn ActiveSitePocket Active Site Pocket (Thr199, Glu106, etc.) S_Sulfonamide Sulfonamide (-SO2NH2) S_Sulfonamide->Zn Strong Coordination S_SideChains Side Chains (Ethylamino, Methyl) S_SideChains->ActiveSitePocket Favorable van der Waals & H-Bonding R_Sulfonamide Sulfonamide (-SO2NH2) R_Sulfonamide->Zn Weak Interaction R_SideChains Side Chains (Steric Clash) R_SideChains->ActiveSitePocket Steric Hindrance

Figure 1: Stereospecific binding of dorzolamide enantiomers in the CA-II active site.

Experimental Protocol: A Self-Validating IC50 Determination Workflow

To generate the quantitative data presented above, a robust and reproducible enzymatic assay is required. The following protocol outlines a standard method for determining the IC50 of inhibitors against CA-II, grounded in established biochemical principles. The causality is clear: the rate of substrate hydrolysis is directly proportional to enzyme activity, and a potent inhibitor will reduce this rate in a concentration-dependent manner.

Objective: To determine the IC50 values of dorzolamide enantiomers by measuring the inhibition of CA-II catalyzed hydrolysis of p-nitrophenyl acetate (pNPA).

Materials:

  • Purified human carbonic anhydrase II (CA-II)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (pH 7.4)

  • Dorzolamide enantiomers ((4S,6S) and (4R,6R))

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of CA-II in Tris-HCl buffer.

    • Prepare a stock solution of the substrate, pNPA, in acetonitrile.

    • Prepare 10 mM stock solutions of each dorzolamide enantiomer in DMSO. From these, create a series of 10-point, 3-fold serial dilutions in DMSO to cover a wide concentration range (e.g., 10 µM to 0.5 nM).

  • Assay Execution:

    • To the wells of a 96-well plate, add 180 µL of Tris-HCl buffer.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for control wells). This creates a 1:100 dilution.

    • Add 10 µL of a working solution of CA-II to all wells except the "blank" wells.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding to reach equilibrium.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The product of the reaction, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_acq Phase 3: Data Acquisition & Analysis A 1. Prepare Reagents - CA-II Enzyme - pNPA Substrate - Buffer B 2. Create Inhibitor Dilutions (Serial dilution of each enantiomer) A->B C 3. Plate Setup Add Buffer + Inhibitor D 4. Add Enzyme (Pre-incubate for binding) C->D E 5. Initiate Reaction (Add pNPA Substrate) D->E F 6. Kinetic Reading (Measure Absorbance @ 405nm) G 7. Calculate Velocities & Percent Inhibition F->G H 8. Curve Fitting (Determine IC50 Value) G->H

Figure 2: Standard experimental workflow for IC50 determination of CA-II inhibitors.

Conclusion

The therapeutic efficacy of dorzolamide is a clear and compelling demonstration of stereospecificity in pharmacology. The (4S,6S)-enantiomer's potent inhibition of carbonic anhydrase II is the direct result of a highly optimized, three-dimensional fit within the enzyme's active site. Its mirror image, the (4R,6R)-enantiomer, is sterically prevented from achieving this high-affinity binding, rendering it inactive. This guide underscores the necessity for rigorous stereochemical control in drug design and synthesis, as even subtle changes in spatial arrangement can mean the difference between a potent therapeutic and an inactive molecule.

References

  • Benchchem. The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide. Benchchem Technical Guides.

  • ResearchGate. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.

  • National Institutes of Health (NIH). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega.

  • ACS Publications. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega.

  • PubMed. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics.

  • PubMed. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nippon Yakurigaku Zasshi.

  • InvivoChem. Dorzolamide | carbonic anhydrase inhibitor. InvivoChem.

  • Drugs.com. Dorzolamide: Package Insert / Prescribing Information / MOA. Drugs.com.

  • Selleckchem.com. Carbonic Anhydrase II Selective Inhibitors. Selleckchem.com.

  • National Institutes of Health (NIH). Dorzolamide | C10H16N2O4S3 | CID 5284549. PubChem.

  • Patsnap Synapse. What is the mechanism of Dorzolamide Hydrochloride?. Patsnap Synapse.

  • Guideline Central. What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?. Guideline Central.

Sources

A Comparative Guide to Validating the Inhibitory Effect of ent-Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of ent-Dorzolamide hydrochloride. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for robust validation, and compare its potential efficacy against its well-established stereoisomer, Dorzolamide, and other relevant carbonic anhydrase inhibitors.

Introduction: The Significance of Carbonic Anhydrase Inhibition and Stereochemistry

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes, including pH regulation and CO2 transport.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the eye, the CA-II isoenzyme plays a pivotal role in the production of aqueous humor; its inhibition leads to reduced intraocular pressure (IOP).[3][4][5] This makes CA inhibitors a cornerstone in the management of glaucoma, a condition characterized by elevated IOP that can lead to optic nerve damage and vision loss.[3]

Dorzolamide is a potent topical CA inhibitor widely used for treating glaucoma.[6][7] It specifically targets carbonic anhydrase II (CA-II) in the ciliary processes of the eye, thereby decreasing aqueous humor secretion.[3][4] ent-Dorzolamide is the enantiomer of Dorzolamide. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula, their three-dimensional arrangement differs, which can lead to significant differences in their biological activity. Therefore, it is crucial to experimentally validate the inhibitory potential of ent-Dorzolamide to determine if it retains, exceeds, or lacks the therapeutic efficacy of its counterpart.

This guide will outline the necessary in vitro and cell-based assays to rigorously assess the inhibitory activity of this compound.

Comparative Landscape: Existing Carbonic Anhydrase Inhibitors

To establish a meaningful comparison, it is essential to benchmark the performance of ent-Dorzolamide against existing and well-characterized CA inhibitors.

Compound Class Primary Use Key Characteristics
Dorzolamide Topical Carbonic Anhydrase InhibitorGlaucoma, Ocular Hypertension[7]Highly specific for CA-II, administered as eye drops.[8][9]
Brinzolamide (Azopt®) Topical Carbonic Anhydrase InhibitorGlaucoma, Ocular Hypertension[10]Another topical CA inhibitor, often used as an alternative to Dorzolamide.[6]
Acetazolamide (Diamox™) Systemic Carbonic Anhydrase InhibitorGlaucoma, Epilepsy, Altitude Sickness[10]Orally administered, leading to more systemic side effects.[11]
Timolol Beta-BlockerGlaucoma, Ocular Hypertension[12]Often used in combination with Dorzolamide (Cosopt®) for enhanced IOP reduction.[13]
Latanoprost Prostaglandin AnalogGlaucoma, Ocular Hypertension[12]A first-line treatment for glaucoma, works by a different mechanism (increasing aqueous outflow).[14]
Experimental Validation Workflow

A multi-tiered approach is necessary to comprehensively validate the inhibitory effect of ent-Dorzolamide. This involves progressing from direct enzyme inhibition assays to more physiologically relevant cell-based models.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Comparative Analysis a Enzyme Inhibition Assay (Colorimetric) b Determine IC50 Value a->b Quantify Inhibition e Compare with Dorzolamide & Controls b->e c Cell-Based pH Regulation Assay d Assess Physiological Effect c->d Measure Impact on Cellular Function d->e f Establish Relative Potency e->f

Caption: Experimental workflow for validating ent-Dorzolamide.

Part 1: In Vitro Validation - Direct Enzyme Inhibition

The initial and most direct method to assess the inhibitory potential of ent-Dorzolamide is through an in vitro enzyme inhibition assay. A colorimetric assay using the esterase activity of carbonic anhydrase is a widely accepted and high-throughput compatible method.[1][15]

Principle of the Assay

Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP), a yellow-colored product.[1] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like ent-Dorzolamide, the reaction rate will decrease in a dose-dependent manner.[1]

Detailed Experimental Protocol: Colorimetric Esterase Assay

Materials:

  • Human Carbonic Anhydrase II (CA-II) enzyme

  • This compound

  • Dorzolamide hydrochloride (as a positive control)

  • Acetazolamide (as a standard inhibitor)[1]

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA-II in cold Assay Buffer.

    • Prepare stock solutions of ent-Dorzolamide, Dorzolamide, and Acetazolamide in DMSO.

    • Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.[1]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add Assay Buffer, a specific concentration of ent-Dorzolamide (from a serial dilution), and the CA-II working solution.

    • Positive Control Wells: Add Assay Buffer, a specific concentration of Dorzolamide or Acetazolamide, and the CA-II working solution.

    • Negative Control (Maximum Activity) Well: Add Assay Buffer, DMSO (vehicle control), and the CA-II working solution.

    • Blank Well: Add Assay Buffer and Substrate Solution only (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data and Interpretation

The primary output of this assay will be the IC50 values for ent-Dorzolamide, Dorzolamide, and Acetazolamide.

Compound Predicted IC50 (nM) against CA-II
ent-DorzolamideTo be determined
Dorzolamide5 - 15
Acetazolamide10 - 25[16]

A lower IC50 value indicates a more potent inhibitor. The key comparison will be between the IC50 of ent-Dorzolamide and Dorzolamide. If the IC50 of ent-Dorzolamide is significantly higher, it suggests lower potency.

Part 2: Cell-Based Validation - Assessing Physiological Effects

While in vitro assays are crucial for determining direct enzyme interaction, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and inhibit intracellular CA activity.[17] A common method is to measure the inhibitor's effect on cellular pH regulation.

Principle of the Assay

Carbonic anhydrase plays a key role in maintaining intracellular pH (pHi). By inhibiting intracellular CA, a compound will affect the cell's ability to recover from an acid load. This change in pHi can be monitored using pH-sensitive fluorescent dyes.

Detailed Experimental Protocol: Fluorometric pH Regulation Assay

Materials:

  • A suitable cell line expressing CA-II (e.g., human ciliary body epithelial cells)

  • This compound

  • Dorzolamide hydrochloride

  • A known ineffective compound (as a negative control)

  • BCECF-AM (a pH-sensitive fluorescent dye)

  • HEPES-buffered saline

  • Ammonium chloride (NH4Cl) for inducing an acid load

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Dye Loading:

    • Culture the cells to confluency in a 96-well black, clear-bottom plate.

    • Load the cells with BCECF-AM dye, which will be cleaved by intracellular esterases to the fluorescent, pH-sensitive BCECF.

  • Compound Incubation:

    • Wash the cells and incubate them with different concentrations of ent-Dorzolamide, Dorzolamide, or the negative control in HEPES-buffered saline.

  • Inducing Acid Load:

    • Introduce a pulse of NH4Cl to the cells, followed by its removal. This will cause a rapid drop in intracellular pH.

  • Monitoring pH Recovery:

    • Use a fluorescence plate reader to monitor the change in fluorescence of BCECF over time, which corresponds to the recovery of intracellular pH.

  • Data Analysis:

    • Calculate the rate of pH recovery for each condition.

    • Compare the rates of pH recovery in cells treated with ent-Dorzolamide to those treated with Dorzolamide and the negative control.

Expected Data and Interpretation

The results will demonstrate the extent to which each compound inhibits the cell's ability to regulate its internal pH.

Treatment Predicted Rate of pH Recovery (pH units/min)
Vehicle ControlHigh
ent-DorzolamideTo be determined
DorzolamideLow
Negative ControlHigh

A significant reduction in the rate of pH recovery by ent-Dorzolamide, comparable to that of Dorzolamide, would validate its cell-permeability and intracellular inhibitory activity.

Part 3: In Vivo Models for Glaucoma (Further Validation)

For a complete validation, especially in a drug development context, in vivo studies are essential. Animal models of glaucoma, such as inducing elevated IOP in rats or mice, can be used to assess the IOP-lowering effects of topically applied ent-Dorzolamide.[18][19]

Experimental Design for an In Vivo Study
  • Animal Model: Use a validated model of ocular hypertension, for instance, by laser photocoagulation of the trabecular meshwork in rats.[20]

  • Treatment Groups:

    • Vehicle control (e.g., artificial tears)[18]

    • ent-Dorzolamide ophthalmic solution

    • Dorzolamide ophthalmic solution (2%)[19]

  • Procedure:

    • Induce ocular hypertension in the animals.

    • Administer the respective treatments topically at regular intervals.

    • Measure IOP at baseline and at several time points post-treatment using a tonometer.

  • Outcome Measures: The primary outcome would be the reduction in IOP over time compared to the vehicle control. The efficacy of ent-Dorzolamide would be directly compared to that of Dorzolamide.[18]

G cluster_pathway Carbonic Anhydrase II Catalytic Cycle & Inhibition CO2 CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2->CAII Substrates H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- + H+ (Bicarbonate & Proton) H2CO3->HCO3 Dissociation CAII->H2CO3 Catalysis Inhibitor {ent-Dorzolamide | Dorzolamide} Inhibitor->CAII Inhibition

Caption: Mechanism of Carbonic Anhydrase II inhibition.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to validating the inhibitory effect of this compound. By employing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can obtain a clear and comparative understanding of its potency and physiological activity relative to its well-established enantiomer, Dorzolamide.

The critical determinant of ent-Dorzolamide's therapeutic potential will be its stereospecific interaction with the active site of carbonic anhydrase II. Should these validation studies reveal comparable or superior inhibitory activity to Dorzolamide, it would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, and its potential as a novel therapeutic agent for glaucoma. Conversely, a lack of significant activity would underscore the critical importance of stereochemistry in drug design for this class of inhibitors.

References

  • Drugs.com. (n.d.). Dorzolamide ophthalmic Alternatives Compared. Retrieved from [Link]

  • Ito, Y., et al. (2006). Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model. British Journal of Ophthalmology, 90(3), 353-357. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Tudor, C., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 16298. Retrieved from [Link]

  • De Leval, X., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II: When Three Water Molecules and the Keto−Enol Tautomerism Make the Difference. Journal of Medicinal Chemistry, 52(2), 403-410. Retrieved from [Link]

  • GoodRx. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]

  • Request PDF. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride? Retrieved from [Link]

  • IOVS. (2016). Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. Retrieved from [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved from [Link]

  • Glaucoma Research Foundation. (2025). Preservative-Free Eye Drops For Glaucoma. Retrieved from [Link]

  • NIH. (2018). Sustained Dorzolamide Release Prevents Axonal and Retinal Ganglion Cell Loss in a Rat Model of IOP–Glaucoma. Retrieved from [Link]

  • Evidence-Based Medicine Consult. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? Retrieved from [Link]

  • Drugs.com. (2025). Dorzolamide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Mount Sinai Scholars Portal. (n.d.). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Retrieved from [Link]

  • PubChem. (n.d.). Dorzolamide. Retrieved from [Link]

  • NIH. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Retrieved from [Link]

  • Glaucoma Research Foundation. (2023). Preservative-Free Glaucoma Eye Drops. Retrieved from [Link]

  • ResearchGate. (2025). Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. Retrieved from [Link]

  • Glaucoma Research Foundation. (n.d.). Types Of Glaucoma Eyedrops & Medication. Retrieved from [Link]

  • NIH. (n.d.). Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the treatment options for glaucoma? Retrieved from [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Dorzolamide. Retrieved from [Link]

  • WebMD. (2024). Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • PubMed. (1998). A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group. Retrieved from [Link]

  • MedlinePlus. (2025). Dorzolamide and Timolol Ophthalmic. Retrieved from [Link]

Sources

A Comparative Analysis of Dorzolamide and Other Carbonic Anhydrase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of dorzolamide, a key topical carbonic anhydrase inhibitor, with its enantiomeric counterpart and other significant inhibitors in its class. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of stereochemistry, comparative efficacy, and the experimental methodologies crucial for evaluating these compounds.

Introduction to Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital to a range of physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This fundamental reaction is crucial for pH regulation, fluid secretion, and ion transport in various tissues, including the eyes, kidneys, and central nervous system.

In the ciliary processes of the eye, CA enzymes, particularly the isoform CA-II, facilitate the production of aqueous humor.[3] Elevated intraocular pressure (IOP), often caused by excessive aqueous humor, is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[4] Consequently, the inhibition of carbonic anhydrase presents a key therapeutic strategy for managing glaucoma.

The Sulfonamide Mechanism of Action

Most clinically relevant carbonic anhydrase inhibitors (CAIs), including dorzolamide, belong to the sulfonamide class of compounds. Their mechanism of action is based on the high affinity of the sulfonamide moiety (—SO₂NH₂) for the Zn²⁺ ion located in the enzyme's active site.[1] The inhibitor binds directly to the zinc ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for the catalytic hydration of CO₂. This coordination interrupts the enzyme's catalytic cycle, effectively reducing the rate of bicarbonate formation and, in the eye, decreasing the secretion of aqueous humor.[1]

cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway E_Zn_H2O CA Enzyme (Resting State) E_Zn_OH CA Enzyme (Active Hydroxide Form) E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3 Enzyme-Bicarbonate Complex E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited_Complex Inhibited Enzyme Complex (E-Zn-Inhibitor) E_Zn_OH->Inhibited_Complex Blocks Substrate Access E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ HCO3 HCO₃⁻ CO2 CO₂ H2O H₂O Inhibitor Dorzolamide (R-SO₂NH₂) Inhibitor->E_Zn_OH Binds to Active Form

Figure 1: Mechanism of carbonic anhydrase inhibition by sulfonamides like dorzolamide. The inhibitor binds to the active zinc-hydroxide form of the enzyme, blocking the normal catalytic cycle.

The Critical Role of Stereochemistry: Why (4S,6S)-Dorzolamide?

Dorzolamide possesses two chiral centers at the C4 and C6 positions of its thienothiopyran ring system. This gives rise to four possible stereoisomers: two trans-diastereomers and two cis-diastereomers.[5]

  • (4S,6S)-Dorzolamide: The clinically used, active drug.

  • (4R,6R)-Dorzolamide: The enantiomer of the active drug, referred to as ent-Dorzolamide.

  • (4S,6R)-Dorzolamide & (4R,6S)-Dorzolamide: The two cis-diastereomers.

The pharmacological activity is exclusive to the (4S,6S) isomer.[5][6] This high degree of stereospecificity is dictated by the three-dimensional architecture of the carbonic anhydrase active site. Biological targets like enzymes are themselves chiral, and as such, they interact differently with the various stereoisomers of a drug molecule.[7] For effective inhibition, the inhibitor must achieve a precise orientation that allows its sulfonamide group to coordinate with the zinc ion while its "tail" moiety forms stabilizing interactions with amino acid residues lining the active site cavity.[1]

While direct comparative studies on the inhibitory activity of ent-Dorzolamide are not prevalent in the literature, the extensive focus on stereoselective synthesis pathways underscores its lack of desired activity. Chemical synthesis and purification processes are meticulously designed to produce the (4S,6S) isomer in high purity, treating the other three isomers, including ent-Dorzolamide, as unwanted impurities that must be eliminated.[5][8] This strongly implies that ent-Dorzolamide and the cis-isomers are significantly less active or completely inactive as carbonic anhydrase inhibitors.

Comparative Analysis with Other CAIs

Dorzolamide's performance is best understood in comparison to other widely used carbonic anhydrase inhibitors: the topical agent brinzolamide and the systemic agent acetazolamide.

Dorzolamide vs. Brinzolamide: The Topical Competitors

Brinzolamide is another topical sulfonamide CAI used for glaucoma management. While both drugs effectively lower IOP, their clinical profiles differ primarily in terms of patient comfort and tolerability.

FeatureDorzolamide (2% Solution)Brinzolamide (1% Solution)Key Findings & Citations
IOP Reduction Efficacy Equivalent IOP-lowering effect when added to timolol therapy.[9] A meta-analysis found dorzolamide had slightly more IOP-lowering capability (mean difference of 0.58 mm Hg).[10]Equivalent IOP-lowering effect to dorzolamide as adjunctive therapy.[9]Both are considered effective, with dorzolamide showing a marginal, though statistically noted, advantage in some analyses.[10]
Patient Comfort Commonly associated with ocular stinging and burning upon instillation.[9][11]Significantly less ocular burning and stinging reported compared to dorzolamide.[9][12]Brinzolamide's formulation (a suspension at a more neutral pH) contributes to better patient comfort, which can improve treatment adherence.[12][13]
Adverse Events Higher incidence of ocular discomfort.[9] Bitter taste is a common side effect.[11]Lower incidence of local ocular discomfort. Blurred vision can occur due to the suspension formulation.[12]Brinzolamide is often preferred by patients due to its superior comfort profile.[13]
Ocular Blood Flow Shown to increase retrobulbar blood flow velocity over long-term treatment.[10]Did not show a significant change in retrobulbar blood flow parameters in a long-term study.[10]Both drugs may increase retinal oxygen saturation, suggesting positive effects on ocular microcirculation beyond IOP reduction.[14]
Dorzolamide vs. Acetazolamide: Topical vs. Systemic Administration

Acetazolamide is the prototypical CAI, administered orally. The development of topical agents like dorzolamide was driven by the need to minimize the significant systemic side effects associated with oral administration.[3]

FeatureDorzolamide (Topical)Acetazolamide (Systemic/Oral)Key Findings & Citations
Route of Administration Ophthalmic eye drops.[3]Oral tablets or intravenous injection.[15]Topical administration targets the eye directly, minimizing systemic exposure.[3]
Efficacy Reduces aqueous humor flow by ~17% and IOP by ~13-19%.[15]More potent, reducing aqueous humor flow by ~30% and IOP by ~19%.[15]Systemic acetazolamide is more effective at reducing aqueous humor flow and IOP.[16]
Side Effect Profile Local: Ocular stinging, burning, bitter taste.[11] Systemic: Minimal, as systemic absorption is low.[3]Systemic: Paresthesia (tingling in extremities), fatigue, kidney stones, metabolic acidosis, electrolyte disturbances.[3][4]Dorzolamide offers a much-improved safety and tolerability profile by avoiding the systemic side effects of oral CAIs.[3][17]
Clinical Application First-line or adjunctive therapy for chronic glaucoma management.[11][18]Primarily used for acute IOP spikes or when topical agents are insufficient; long-term use is limited by side effects.[4][15]Dorzolamide is suitable for long-term use, whereas acetazolamide is generally reserved for short-term, more aggressive IOP reduction.[17]

Experimental Protocols for CAI Evaluation

The characterization of a carbonic anhydrase inhibitor requires robust, validated experimental methods. Below is a standard protocol for determining inhibitory potency in vitro.

Protocol: In Vitro Colorimetric Assay for CA Inhibition

This assay measures the esterase activity of carbonic anhydrase, which correlates with its primary hydratase activity. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.[19]

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of multiple controls. The "Blank" corrects for non-enzymatic substrate degradation, the "Maximum Activity" control establishes the baseline uninhibited enzyme rate, and the "Positive Control" (using a known inhibitor like Acetazolamide) confirms the assay is sensitive to inhibition.

Materials & Reagents:

  • Human Carbonic Anhydrase II (e.g., from erythrocytes)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Inhibitor (e.g., Dorzolamide) and Positive Control (Acetazolamide)

  • Solvent: DMSO or acetonitrile for dissolving compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer and store at 4°C.

    • Prepare a 1 mg/mL CA enzyme stock solution in cold Assay Buffer. Aliquot and store at -80°C.

    • On the day of the assay, prepare a CA Working Solution by diluting the stock to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer.

    • Prepare a 3 mM p-NPA substrate stock solution in acetonitrile. Prepare this fresh.

    • Prepare serial dilutions of the test inhibitor and positive control in the appropriate solvent (e.g., DMSO), starting from a high concentration (e.g., 10 mM).

  • Assay Plate Setup (Total Volume = 200 µL/well):

    • Blank Wells (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity Wells (No Inhibitor): 178 µL Assay Buffer + 2 µL DMSO.

    • Inhibitor Wells: 178 µL Assay Buffer + 2 µL of the corresponding inhibitor dilution.

    • Perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells (including the Blank wells).

    • Immediately place the plate in the microplate reader and begin kinetic measurements, recording the absorbance at 405 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Correct the rates by subtracting the average rate of the Blank wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

cluster_prep Step 1: Preparation cluster_setup Step 2: Plate Setup cluster_incubation Step 3: Pre-incubation cluster_reaction Step 4: Reaction & Measurement cluster_analysis Step 5: Data Analysis P1 Prepare Buffers & Solutions P2 Prepare Serial Dilutions of Inhibitors S1 Pipette Buffer & Inhibitor/ Vehicle into 96-well Plate P2->S1 I1 Add CA Working Solution to Wells (except Blank) S1->I1 I2 Incubate at Room Temp for 15 minutes I1->I2 R1 Add p-NPA Substrate to Initiate Reaction I1->R1 R2 Measure Kinetic Absorbance at 405 nm R1->R2 A1 Calculate Reaction Rates (V = ΔAbs/Δt) R1->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Dose-Response Curve & Determine IC₅₀ A2->A3

Sources

Enantioselective Effects of Dorzolamide in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the enantioselective effects of dorzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma. Designed for researchers, scientists, and drug development professionals, this document delves into the critical role of stereochemistry in the pharmacological activity of dorzolamide, supported by experimental data and detailed methodologies.

Introduction: The Significance of Chirality in Dorzolamide's Therapeutic Action

Dorzolamide hydrochloride is a sulfonamide derivative that effectively lowers intraocular pressure (IOP) by inhibiting carbonic anhydrase, an enzyme crucial for aqueous humor production in the eye.[1][2][3] The dorzolamide molecule possesses two chiral centers, which gives rise to four possible stereoisomers. The therapeutically active compound is the (4S,6S)-enantiomer.[4] The other enantiomer, (4R,6R)-dorzolamide, along with the two diastereomers, (4S,6R) and (4R,6S), are considered impurities and exhibit significantly less or no activity.[4] This guide will focus on the comparison between the pharmacologically active (4S,6S)-enantiomer and its inactive (4R,6R)-enantiomer, highlighting the profound impact of stereochemistry on biological function.

The precise three-dimensional arrangement of the ethylamino group at the 4-position and the methyl group at the 6-position of the thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core is paramount for its potent inhibitory activity against carbonic anhydrase II (CA-II).[4] This stereospecificity is a classic example of how the spatial arrangement of atoms in a molecule dictates its interaction with biological targets, a fundamental concept in pharmacology and drug design.

Comparative Analysis of Dorzolamide Enantiomers: A Tale of Two Stereoisomers

The pharmacological activity of dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer.[4] This stereoisomer exhibits a high affinity for the active site of carbonic anhydrase II (CA-II), which is abundant in the ciliary body of the eye.[4] Inhibition of CA-II reduces the formation of bicarbonate ions, leading to a decrease in aqueous humor secretion and consequently, a reduction in intraocular pressure.[4]

Quantitative Inhibitory Activity of (4S,6S)-Dorzolamide

The following table summarizes the known inhibitory constants (IC50) for (4S,6S)-Dorzolamide against key human carbonic anhydrase (hCA) isoenzymes.

Carbonic Anhydrase IsoenzymeIC50 (nM)Reference
Human Carbonic Anhydrase II (hCA II)0.18[5]
Human Carbonic Anhydrase IV (hCA IV)6.9[5]
Human Carbonic Anhydrase I (hCA I)600[5]

This data underscores the high potency and selectivity of the (4S,6S)-enantiomer for CA-II and CA-IV, the primary targets for reducing intraocular pressure.

The Inactive Enantiomer: (4R,6R)-Dorzolamide

As previously stated, the (4R,6R)-enantiomer is considered the inactive stereoisomer of dorzolamide. The lack of significant biological activity is attributed to its stereochemical configuration, which does not allow for optimal binding to the active site of carbonic anhydrase. This highlights the critical importance of chiral purity in the pharmaceutical formulation of dorzolamide to ensure therapeutic efficacy and safety.

The Molecular Basis of Enantioselectivity: A Look into the Active Site

The enantioselective inhibition of carbonic anhydrase by dorzolamide is a direct consequence of the three-dimensional complementarity between the drug molecule and the enzyme's active site. The active site of carbonic anhydrase contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. The sulfonamide group of dorzolamide coordinates with this zinc ion, while other parts of the molecule form hydrogen bonds and van der Waals interactions with surrounding amino acid residues.

The specific spatial arrangement of the ethylamino and methyl groups in the (4S,6S)-enantiomer allows for a precise fit into the active site, maximizing these binding interactions and leading to potent inhibition. Conversely, the mirrored configuration of the (4R,6R)-enantiomer results in steric hindrance and an inability to achieve the necessary orientation for effective binding and inhibition.

Mechanism of Carbonic Anhydrase Inhibition by Dorzolamide cluster_0 Aqueous Humor Production Pathway cluster_1 Dorzolamide Intervention CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase (CA-II) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Inhibition Inhibition H2CO3->Inhibition Blocks conversion to HCO₃⁻ + H⁺ Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Dorzolamide (4S,6S)-Dorzolamide CA_II Carbonic Anhydrase II (CA-II) Active Site Dorzolamide->CA_II Binds to CA_II->Inhibition Reduced_Secretion Reduced Aqueous Humor Secretion Inhibition->Reduced_Secretion

Caption: Mechanism of Action of (4S,6S)-Dorzolamide.

Experimental Protocols: Ensuring Chiral Purity

The ability to separate and quantify the enantiomers of dorzolamide is crucial for quality control in pharmaceutical manufacturing and for research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this chiral separation.

Experimental Workflow: Chiral HPLC Separation of Dorzolamide Enantiomers

The following diagram outlines a typical workflow for the chiral separation of dorzolamide enantiomers.

Workflow for Chiral HPLC Separation of Dorzolamide Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_System HPLC System Sample_Prep->HPLC_System Chiral_Column Chiral Stationary Phase (e.g., α₁-acid glycoprotein) HPLC_System->Chiral_Column Detection UV Detection Chiral_Column->Detection Mobile_Phase Mobile Phase (e.g., Ammonium acetate buffer) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Quantification of each enantiomer) Detection->Data_Analysis

Caption: Chiral HPLC Separation Workflow.

Detailed Step-by-Step Methodology for Chiral Separation

This protocol is based on established methods for the chiral separation of dorzolamide hydrochloride enantiomers.[6]

Objective: To separate and quantify the (4S,6S) and (4R,6R) enantiomers of dorzolamide hydrochloride.

Materials:

  • Dorzolamide hydrochloride standard and sample

  • HPLC grade ammonium acetate

  • HPLC grade water

  • Chiral-alpha(1)-acid glycoprotein (AGP) column (e.g., 150 x 4.0 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare an ammonium acetate buffer solution (e.g., pH 7.0).

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve dorzolamide hydrochloride standard in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution. For example, calibration curves can be constructed in the range of 0.5-10 µg/mL for (4S,6S)-dorzolamide and 0.2-5 µg/mL for its (4R,6R)-enantiomer.[6]

    • Prepare the sample solution by dissolving the test material in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: Chiral-AGP column (150 x 4.0 mm, 5 µm)

    • Mobile Phase: Isocratic elution with ammonium acetate buffer (pH 7.0)

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.9 mL/min)

    • Column Temperature: Controlled (e.g., 25°C)

    • Detection Wavelength: As appropriate for dorzolamide (e.g., 254 nm)

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms. The two enantiomers should be well-resolved.

    • Identify the peaks corresponding to the (4S,6S) and (4R,6R) enantiomers based on the retention times of the standards.

    • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

    • Calculate the concentration of each enantiomer in the sample using the calibration curve.

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes assessing parameters such as resolution between the two enantiomer peaks, theoretical plates, and tailing factor.

Conclusion

The therapeutic efficacy of dorzolamide is a clear demonstration of the principle of enantioselectivity in pharmacology. The (4S,6S)-enantiomer is a potent inhibitor of carbonic anhydrase, effectively reducing intraocular pressure, while the (4R,6R)-enantiomer is essentially inactive. This profound difference in biological activity underscores the importance of stereochemistry in drug design and the necessity of robust analytical methods for ensuring the chiral purity of pharmaceutical products. For researchers and professionals in drug development, a thorough understanding of these enantioselective effects is crucial for the rational design of new therapeutic agents and for maintaining the quality and efficacy of existing medications.

References

  • The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide. Benchchem.

  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.

  • Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. PubMed.

  • Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed.

  • Dorzolamide: development and clinical application of a topical carbonic anhydrase inhibitor. PubMed.

Sources

A Comparative Guide to the Pharmacokinetics of Dorzolamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of a drug's pharmacokinetic profile is paramount. This guide provides an in-depth comparative analysis of the pharmacokinetics of the enantiomers of dorzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma. While the therapeutically active agent is the (4S,6S)-enantiomer, a comprehensive understanding necessitates a comparison with its (4R,6R)-counterpart. This guide will delve into the known pharmacokinetics of the active enantiomer and provide a scientifically-grounded, albeit hypothesized, comparison with the inactive enantiomer, supported by established principles of stereoselectivity in pharmacology.

The Significance of Chirality in Dorzolamide's Action

Dorzolamide possesses two chiral centers, leading to the existence of four possible stereoisomers. The clinically utilized and pharmacologically active form is (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[1] The high stereospecificity of its target, carbonic anhydrase II (CA-II), dictates that only this specific enantiomer can bind with high affinity to the enzyme's active site to elicit its therapeutic effect of reducing intraocular pressure.[2] This inherent stereoselectivity at the pharmacodynamic level strongly suggests that the pharmacokinetic processes of absorption, distribution, metabolism, and excretion (ADME) may also exhibit stereoselectivity.

Pharmacokinetic Profile of (4S,6S)-Dorzolamide

Following topical ophthalmic administration, (4S,6S)-dorzolamide readily penetrates the cornea to reach the ciliary body, its site of action.[3]

Absorption and Distribution:

Upon topical application, dorzolamide reaches the systemic circulation.[4] A key feature of its distribution is its extensive and selective binding to carbonic anhydrase, particularly CA-II, in red blood cells (RBCs).[2][4] This binding is saturable and leads to the accumulation of dorzolamide in RBCs during chronic dosing, while plasma concentrations remain very low, often below the limit of quantitation (15 nM).[4] Dorzolamide is also moderately bound to plasma proteins (approximately 33%).[4] In humans, peak concentrations of dorzolamide in the aqueous humor are observed approximately 2 hours after topical administration.[5]

Metabolism:

Dorzolamide is metabolized to a single N-desethyl metabolite, which is also a carbonic anhydrase inhibitor, although less potent than the parent drug against CA-II.[4] This metabolite also accumulates in red blood cells, where it primarily binds to CA-I.[4] In vitro studies using rat liver microsomes have indicated that the N-deethylation of dorzolamide is mediated by cytochrome P450 enzymes.[6]

Excretion:

Dorzolamide and its N-desethyl metabolite are primarily excreted unchanged in the urine.[4] The elimination of dorzolamide from red blood cells is very slow, with a terminal half-life of about four months, due to its tight binding to CA-II.[4][7]

Comparative Pharmacokinetics: (4S,6S)-Dorzolamide vs. (4R,6R)-Dorzolamide (Hypothesized)

Stereoselective Binding and Distribution:

The high stereospecificity of the binding pocket of carbonic anhydrase II for (4S,6S)-dorzolamide suggests that the (4R,6R)-enantiomer would have a significantly lower binding affinity. This would likely result in:

  • Lower accumulation in red blood cells: The primary driver of dorzolamide accumulation in RBCs is its high-affinity binding to CA-II. The (4R,6R)-enantiomer, with its presumed weaker interaction, would not accumulate to the same extent.

  • Higher free fraction in plasma: With lower binding to both carbonic anhydrase and potentially plasma proteins, a larger proportion of the (4R,6R)-enantiomer would exist as the unbound, free drug in the plasma. This could lead to a larger apparent volume of distribution and potentially different tissue penetration profiles.

Stereoselective Metabolism:

The metabolism of dorzolamide is mediated by cytochrome P450 enzymes, which are known to exhibit stereoselectivity for many chiral drugs. It is plausible that the rate and extent of N-deethylation would differ between the two enantiomers. The specific P450 isozymes involved may have a preferential affinity for one enantiomer over the other, leading to different rates of metabolic clearance.

Stereoselective Excretion:

Differences in protein binding and metabolism would ultimately influence the excretion of the enantiomers. A higher free fraction of the (4R,6R)-enantiomer in plasma could lead to more efficient glomerular filtration and a faster renal clearance compared to the extensively protein-bound and RBC-sequestered (4S,6S)-enantiomer.

The following table summarizes the known pharmacokinetic parameters of (4S,6S)-dorzolamide and the hypothesized comparative characteristics of (4R,6R)-dorzolamide.

Pharmacokinetic Parameter(4S,6S)-Dorzolamide (Active Enantiomer)(4R,6R)-Dorzolamide (Inactive Enantiomer - Hypothesized)
Carbonic Anhydrase II Binding High affinity, leading to extensive sequestration in RBCs.[2]Low affinity, resulting in minimal accumulation in RBCs.
Plasma Protein Binding Moderate (~33%).[4]Potentially lower, leading to a higher free fraction.
Metabolism N-deethylation via cytochrome P450 enzymes.[6]Potentially different rate and extent of N-deethylation (stereoselective metabolism).
Elimination Half-life Very long from RBCs (~4 months).[4][7]Likely significantly shorter due to lower binding and potentially faster clearance.
Systemic Exposure (AUC) Dose-dependent, but influenced by saturable RBC binding.Potentially lower systemic exposure at equivalent doses due to faster clearance.

Experimental Protocol: Enantioselective Analysis of Dorzolamide in Plasma

To experimentally investigate the comparative pharmacokinetics of dorzolamide enantiomers, a robust and validated enantioselective bioanalytical method is essential. The following protocol is based on a published HPLC method for the chiral separation of dorzolamide enantiomers.[1][8]

Objective: To separate and quantify (4S,6S)-dorzolamide and (4R,6R)-dorzolamide in human plasma.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of human plasma in a polypropylene tube, add a known concentration of an appropriate internal standard.

  • Add 100 µL of 1 M NaOH to basify the plasma.

  • Add 5 mL of a mixture of ethyl acetate and hexane (80:20, v/v) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. HPLC Conditions:

  • Column: Chiral-alpha(1)-acid glycoprotein (AGP) column (150 x 4.0 mm, 5 µm).[1][8]

  • Mobile Phase: Ammonium acetate buffer (pH 7.0).[1][8] The optimal buffer concentration and the addition of a small percentage of an organic modifier (e.g., 2-propanol) should be optimized to achieve the best resolution and peak shape.

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector at 254 nm.

3. Method Validation:

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for:

  • Selectivity and Specificity: Absence of interference from endogenous plasma components and other medications.

  • Linearity: A linear relationship between the detector response and the concentration of each enantiomer over a defined range (e.g., 0.5-10 µg/mL for (4S,6S)-dorzolamide and 0.2-5 µg/mL for (4R,6R)-dorzolamide).[8]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified, respectively (e.g., LOD and LOQ of 0.2 and 0.5 µg/mL for (4S,6S)-dorzolamide, and 0.05 and 0.2 µg/mL for its enantiomer).[8]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the enantiomers in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizing the Pathways

Metabolic Pathway of (4S,6S)-Dorzolamide

Dorzolamide (4S,6S)-Dorzolamide Metabolite N-desethyl-dorzolamide Dorzolamide->Metabolite N-deethylation CYP450 Cytochrome P450 Enzymes Excretion Renal Excretion Dorzolamide->Excretion Metabolite->Excretion

Caption: Metabolic pathway of (4S,6S)-dorzolamide.

Experimental Workflow for Enantioselective Analysis

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto Chiral Column Reconstitution->Injection Separation Enantioselective Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for enantioselective HPLC analysis.

Conclusion

The pharmacokinetic profile of the active (4S,6S)-enantiomer of dorzolamide is characterized by its extensive and selective binding to carbonic anhydrase in red blood cells, leading to a long elimination half-life. While direct comparative data for the (4R,6R)-enantiomer is not available, fundamental principles of stereoselectivity suggest that its pharmacokinetic properties, particularly its distribution and clearance, would differ significantly. A validated enantioselective analytical method, as detailed in this guide, is crucial for conducting the necessary pharmacokinetic studies to confirm these hypotheses. Such investigations are vital for a complete understanding of the drug's disposition and for ensuring the stereochemical purity and safety of dorzolamide formulations.

References

  • Matuszewski, B. K., Constanzer, M. L., & Kiganda, M. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Pharmaceutical Research, 11(3), 449–454. [Link]

  • Ghanbari, R., Shamsipur, M., & Heydari, R. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Separation Science, 33(15), 2328–2333. [Link]

  • Shamsipur, M., & Heydari, R. (2011). Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. Journal of Liquid Chromatography & Related Technologies, 34(12), 1367-1378. [Link]

  • Rojahn, J., Schremmer, D., & Kirch, W. (1999). Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans. Investigative Ophthalmology & Visual Science, 40(7), 1622–1625. [Link]

  • Wang, Y., & Li, F. (2015). Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
  • Heydari, R. (2011). Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
  • Drugs.com. (2023). Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info. [Link]

  • FDA. (1997). 20869 Costopt Pharmacology Review. [Link]

  • Matulis, D., & Zubrienė, A. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1655. [Link]

  • Drugs.com. (2023). Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. [Link]

  • Martens-Lobenhoffer, J., & Bereiter-Hahn, J. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 167–176. [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2014). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Critical Reviews in Analytical Chemistry, 45(3), 229–265. [Link]

  • Martens-Lobenhoffer, J. (2018). Clinical Pharmacokinetics of Dorzolamide. ResearchGate. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 26(6), 555–561. [Link]

  • Regis Technologies. (2020). Chiral Separations Techniques. [Link]

  • Rojahn, J., & Schremmer, D. (1999). Population Pharmacokinetics of 2% Topical Dorzolamide in the Aqueous Humor of Humans. Investigative Ophthalmology & Visual Science, 40(7), 1622-1625. [Link]

  • Boriack-Sjodin, P. A., Christianson, D. W., Kingery-Wood, J., & Whitesides, G. M. (1995). Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. Journal of Medicinal Chemistry, 38(13), 2286–2291. [Link]

  • Maren, T. H., & Vogh, B. P. (1996). Nonlinear dorzolamide pharmacokinetics in rats: concentration-dependent erythrocyte distribution and drug-metabolite displacement interaction. Drug Metabolism and Disposition, 24(11), 1185–1191. [Link]

  • Capasso, C., & Supuran, C. T. (2015). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry, 58(15), 6038–6046. [Link]

  • CMAJ. (2005). Sulfonamide metabolic pathways. [Link]

  • Rieder, M. J., & Shear, N. H. (1989). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 110(4), 286–289. [Link]

  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. [Link]

  • Kumar, V., & Singh, S. K. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1213, 128141. [Link]

  • Angeli, A., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 427–432. [Link]

  • Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489. [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

  • Breitbach, Z. S. (2020). Chiral Separations Techniques. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

Sources

A Tale of Two Enantiomers: Deconstructing the In Vivo Efficacy of Dorzolamide and its Mirror Image

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoselective Inhibition of Carbonic Anhydrase for Ocular Hypertension

For researchers and clinicians navigating the landscape of glaucoma therapeutics, the molecular intricacies of a drug can be as critical as its clinical performance. Dorzolamide, a cornerstone in the management of elevated intraocular pressure (IOP), presents a fascinating case study in stereochemistry, where a subtle change in three-dimensional structure dictates the entirety of its therapeutic effect. This guide provides a comprehensive comparison of the in vivo efficacy of the therapeutically active Dorzolamide and its enantiomer, ent-Dorzolamide, grounded in the principles of carbonic anhydrase inhibition and supported by available scientific evidence.

The A-chiral Target: Carbonic Anhydrase and Aqueous Humor Dynamics

At the heart of Dorzolamide's mechanism of action lies the inhibition of carbonic anhydrase, a ubiquitous enzyme crucial for a vast array of physiological processes.[1] In the ciliary body of the eye, carbonic anhydrase II (CA-II) plays a pivotal role in the secretion of aqueous humor. By catalyzing the reversible hydration of carbon dioxide to bicarbonate, it facilitates the transport of ions and water, thereby maintaining intraocular pressure.[2] Elevated IOP is a primary risk factor for glaucomatous optic neuropathy. Consequently, the inhibition of CA-II in the ciliary processes is a validated strategy for reducing aqueous humor production and lowering IOP.[2][3]

The therapeutic rationale for topical carbonic anhydrase inhibitors like Dorzolamide arose from the desire to minimize the systemic side effects associated with their oral counterparts, such as acetazolamide.[4][5] A topically administered drug that could effectively penetrate the cornea and inhibit CA-II locally was the goal. Dorzolamide hydrochloride, a water-soluble sulfonamide, emerged as a successful candidate from this research endeavor.[6][7]

The Decisive Role of Stereochemistry: Dorzolamide vs. ent-Dorzolamide

Dorzolamide possesses two chiral centers, leading to the existence of four possible stereoisomers. The clinically utilized and pharmacologically active form is the (4S,6S)-enantiomer. Its mirror image, the (4R,6R)-enantiomer, is referred to as ent-Dorzolamide. The other two stereoisomers are diastereomers.

The profound impact of stereochemistry on pharmacological activity is a well-established principle in drug development. The precise three-dimensional arrangement of atoms in a molecule governs its ability to interact with its biological target. In the case of Dorzolamide, its efficacy is almost exclusively attributed to the (4S,6S)-enantiomer.

In Vitro Inhibitory Activity: A Quantitative Look

The disparity in activity between the enantiomers is rooted in their differential ability to inhibit carbonic anhydrase. Dorzolamide is a potent inhibitor of human carbonic anhydrase II, with reported IC50 values in the nanomolar range. Specifically, it has been shown to have an IC50 of approximately 0.18 nM for CA-II.[4][6] It is also a potent inhibitor of carbonic anhydrase IV.[6]

In contrast, while quantitative inhibitory data for ent-Dorzolamide against carbonic anhydrase is scarce in peer-reviewed literature, the principles of chiral recognition by enzymes strongly suggest that its inhibitory potency would be significantly lower, to the point of being pharmacologically irrelevant. The synthesis of Dorzolamide is a stereoselective process designed to produce the desired (4S,6S)-enantiomer in high purity, as the other stereoisomers are considered inactive impurities.

In Vivo Efficacy of Dorzolamide: A Summary of Preclinical and Clinical Findings

The in vivo efficacy of Dorzolamide in lowering IOP has been extensively documented in both preclinical animal models and human clinical trials.

Preclinical Evidence

Topical administration of Dorzolamide has demonstrated significant ocular hypotensive activity in various animal models, including rabbits and monkeys with normal and elevated IOP.[6][7] Studies in glaucomatous monkeys have shown that a 2% solution of Dorzolamide can lower IOP by as much as 37%.[6] The mechanism of this IOP reduction has been confirmed to be a decrease in aqueous humor inflow.[6] Furthermore, topically applied Dorzolamide acts locally within the eye, minimizing systemic side effects.[7]

Clinical Studies

In human patients with open-angle glaucoma or ocular hypertension, Dorzolamide has been shown to be an effective IOP-lowering agent.[3] When administered three times daily, 2% Dorzolamide reduces IOP by approximately 13-18% from baseline.[3] Its efficacy is comparable to that of other glaucoma medications like betaxolol and it has an additive effect when used in combination with beta-blockers such as timolol.[8]

The following table summarizes the typical in vivo performance of Dorzolamide based on published data. Given the lack of data for ent-Dorzolamide, a direct quantitative comparison is not feasible.

ParameterDorzolamide (2% Ophthalmic Solution)ent-Dorzolamide
Mechanism of Action Potent inhibition of carbonic anhydrase II in the ciliary body, leading to decreased aqueous humor secretion.Presumed negligible inhibition of carbonic anhydrase II.
Animal Model Efficacy Significant IOP reduction in rabbits and monkeys (e.g., up to 37% in glaucomatous monkeys).[6]No published data on in vivo IOP-lowering effects.
Human Clinical Efficacy Mean IOP reduction of 13-18% in patients with open-angle glaucoma or ocular hypertension.[3]Not studied in humans due to presumed lack of activity.
Primary Therapeutic Use Treatment of elevated intraocular pressure in glaucoma and ocular hypertension.Not used therapeutically.

Experimental Protocol: Measurement of Intraocular Pressure in a Rabbit Model

To provide a practical context for the evaluation of IOP-lowering agents, a standard preclinical experimental protocol is outlined below. This methodology is commonly used to assess the in vivo efficacy of compounds like Dorzolamide.

Objective: To determine the effect of topically administered test compounds (Dorzolamide and ent-Dorzolamide) on intraocular pressure in normotensive rabbits.

Materials:

  • Test compounds: 2% Dorzolamide hydrochloride ophthalmic solution, 2% ent-Dorzolamide hydrochloride ophthalmic solution (if available), and vehicle control (placebo).

  • Animals: Healthy, adult New Zealand White rabbits.

  • Apparatus: Tonometer (e.g., Tono-Pen) calibrated for rabbit eyes, topical anesthetic (e.g., proparacaine hydrochloride).

Procedure:

  • Acclimatization: Animals are acclimated to the laboratory environment and handling procedures for at least one week prior to the experiment.

  • Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit at several time points on the day before the treatment to establish a stable baseline. Measurements are taken after the application of a topical anesthetic.

  • Treatment Administration: On the day of the experiment, a single 50 µL drop of the test compound (Dorzolamide, ent-Dorzolamide, or vehicle) is administered to one eye of each rabbit, with the contralateral eye serving as a control.

  • Post-Treatment IOP Measurement: IOP is measured in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. The data are statistically analyzed to compare the effects of the different treatment groups.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization baseline Baseline IOP Measurement acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Topical Administration (Dorzolamide, ent-Dorzolamide, Vehicle) randomization->treatment iop_measurement Post-Treatment IOP Measurement (Multiple Time Points) treatment->iop_measurement data_analysis Data Analysis and Statistical Comparison iop_measurement->data_analysis

Caption: Experimental workflow for the in vivo comparison of IOP-lowering agents in a rabbit model.

Conclusion: The Unwavering Importance of Stereochemistry in Drug Design

The comparison of Dorzolamide and its enantiomer, ent-Dorzolamide, serves as a powerful illustration of the principle of stereoselectivity in pharmacology. The therapeutic efficacy of Dorzolamide is entirely dependent on its specific (4S,6S) configuration, which allows for potent inhibition of carbonic anhydrase II and a subsequent reduction in intraocular pressure. Its enantiomer, ent-Dorzolamide, is for all therapeutic purposes, inactive. This stark difference underscores the critical importance of stereochemical considerations in drug design and development, where even a mirror-image arrangement of atoms can mean the difference between a highly effective therapeutic agent and an inert molecule. For researchers in the field, this case reinforces the necessity of rigorous stereoselective synthesis and analysis to ensure the development of safe and effective chiral drugs.

References

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363–376. [Link]

  • Nishizono, H., Iizuka, J., & Oshima, T. (1998). [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nippon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 112(5), 285–294. [Link]

  • Sugrue, M. F., Mallorga, P., Schwam, H., Baldwin, J. J., & Ponticello, G. S. (1990). A comparison of L-671,152 and MK-927, two topically effective ocular hypotensive carbonic anhydrase inhibitors, in experimental animals. Current Eye Research, 9(6), 607–615. [Link]

  • Bonardi, F., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega, 8(30), 28851–28858. [Link]

  • BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide. BenchChem.
  • Sall, K. N. (1997). The efficacy of dorzolamide, a topical carbonic anhydrase inhibitor, in combination with timolol in the treatment of patients with open-angle glaucoma and ocular hypertension. Clinical Therapeutics, 18(3), 460-465. [Link]

  • Sugrue, M. F., Mallorga, P., Schwam, H., Baldwin, J. J., & Ponticello, G. S. (1989). Preclinical studies on L-671,152, a topically effective ocular hypotensive carbonic anhydrase inhibitor. British Journal of Pharmacology, 98(Suppl), 820P. [Link]

  • Strahlman, E., Tipping, R., & Vogel, R. (1995). A double-masked, randomized 1-year study comparing dorzolamide (Trusopt), timolol, and betaxolol. International Dorzolamide Study Group. Archives of Ophthalmology, 113(8), 1009–1016.
  • Wilkerson, M., et al. (1993). Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor. Archives of Ophthalmology, 111(9), 1240–1244. [Link]

  • Silver, L. H. (1995). Topical carbonic anhydrase inhibitors. Ophthalmology Clinics of North America, 8(3), 343-354. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Lippa, E. A., et al. (1992). Dorzolamide, a topical carbonic anhydrase inhibitor: a two-week dose-response study in patients with glaucoma or ocular hypertension. Archives of Ophthalmology, 110(12), 1693–1698. [Link]

  • Lippa, E. A., et al. (1992). Dose Response and Duration of Action of Dorzolamide, a Topical Carbonic Anhydrase Inhibitor. Archives of Ophthalmology, 110(4), 495-499.
  • Drugs.com. (2025). Dorzolamide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Mehvar, R. (2018). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences, 21(1s), 89s-93s. [Link]

  • Wilkerson, M., et al. (1993). Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor. Archives of Ophthalmology, 111(9), 1240–1244. [Link]

  • Silver, L. H. (1995). Topical carbonic anhydrase inhibitors. Ophthalmology Clinics of North America, 8(3), 343-354. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of ent-Dorzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on the successful execution of experiments and the pursuit of discovery. However, the life cycle of a chemical in our laboratories extends beyond its use at the bench. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental to ensuring the safety of our colleagues, protecting the environment, and upholding the integrity of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of ent-Dorzolamide hydrochloride, grounded in established safety principles and regulatory standards.

Understanding the Compound: Hazard Identification

Before handling any disposal procedure, it is crucial to understand the inherent risks of the substance. This compound is classified as a hazardous substance.[1] Accidental ingestion may be harmful, and prolonged or repeated exposure may cause damage to organs.[2][3][4][5]

Its hazard profile, according to the Globally Harmonized System (GHS), is summarized below.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3][5][6][7]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity, Repeated Exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposure.[2][3][4][5]GHS08 (Health Hazard)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[6]GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation.[6][8]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation.[6]GHS07 (Exclamation Mark)

This table synthesizes data from multiple Safety Data Sheets (SDS). Always refer to the specific SDS provided by your chemical supplier for the most accurate information.

The primary causality for these stringent disposal protocols is the compound's classification as a hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) has specific regulations under the Resource Conservation and Recovery Act (RCRA) that govern the management of such materials to prevent environmental contamination and harm to human health.[9][10]

The Cardinal Rule: Prohibited Disposal Methods

Under no circumstances should this compound or its solutions be disposed of via standard laboratory drains or in regular solid waste trash.

  • No Drain Disposal: The EPA has enacted a strict, nationwide prohibition on the "sewering" (flushing) of hazardous waste pharmaceuticals.[10][11] This practice has been linked to the contamination of water systems, which can have adverse ecological effects.[12]

  • No Solid Trash Disposal: Disposing of chemical waste in the regular trash can lead to the exposure of custodial staff and introduces hazardous materials into municipal landfills not designed to contain them.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any form of chemical waste. Based on the hazard profile, the following PPE is required when handling this compound for disposal.

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[6]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[7]To protect against dust, splashes, and eye irritation.[6]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Required when handling bulk powder or if dust generation is likely. Use a NIOSH-approved respirator.To prevent inhalation of the powder, which can cause respiratory irritation.[6]

Step-by-Step Disposal Protocol

All laboratory chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous.[13] The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management authority.

Step 1: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management.[14] Never mix incompatible waste streams. For this compound, you will typically generate three types of waste.

  • Solid Waste (Pure Compound):

    • Container: Use the original manufacturer's container if possible, or a clean, dry, sealable, and clearly labeled container made of polyethylene or polypropylene.[1]

    • Procedure: Keep this waste stream separate from all other liquid and solid wastes.

  • Aqueous Solutions:

    • Container: Use a designated, leak-proof hazardous waste container, clearly marked for "Aqueous Hazardous Waste." Ensure the container material is compatible.

    • Procedure: Do not mix with organic solvents or other incompatible waste streams.

  • Contaminated Labware (Gloves, Weigh Boats, Wipes, etc.):

    • Container: Place in a designated, lined container for "Solid Hazardous Waste" or "Contaminated Lab Debris."

    • Procedure: All materials used to clean up spills or that have come into direct contact with the compound must be disposed of as hazardous waste.[13]

Step 2: Proper Labeling

Accurate labeling is a regulatory requirement and is critical for safe handling by EHS personnel.[15][16] Your institution's hazardous waste tags must be filled out completely and legibly.

  • Generator Information: Your name, lab location (building and room number), and contact information.

  • Chemical Contents: List "this compound" and its CAS number (130693-82-2). If it is in a solution, list all components and their approximate percentages (e.g., "this compound (~1%), Water (99%)").

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated SAA within your laboratory.[16]

  • Location: The SAA should be at or near the point of generation and under the control of the lab personnel.

  • Containment: Keep waste containers in secondary containment (such as a spill tray) to prevent leaks from spreading.[14]

  • Container Status: All waste containers must be kept tightly sealed except when actively adding waste.[16][17]

Step 4: Arranging for Pickup

Once your waste container is full or you are finished with the project, contact your institution's EHS department to schedule a waste pickup.[16] Do not allow hazardous waste to accumulate in the lab for extended periods. Laboratories cannot store more than 55 gallons of hazardous waste at one time.[13]

The following diagram illustrates the decision-making process for proper waste stream segregation.

Disposal decision workflow for this compound waste.

Spill and Emergency Procedures

Accidents happen, and preparedness is key. A spill of this compound must be treated as a hazardous material incident.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear required PPE (gloves, safety goggles, lab coat).

    • Use dry clean-up procedures; avoid generating dust.[1] Gently sweep or vacuum the material into a sealable, labeled container.

    • Place all cleanup materials (wipes, contaminated gloves, etc.) into the hazardous waste container for contaminated debris.

  • Major Spills:

    • Evacuate the area immediately.[1]

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the area.

    • Provide EHS responders with the location and nature of the hazard.[1]

Waste Minimization: A Proactive Approach

The most effective way to manage waste is to prevent its generation in the first place.[15]

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid having expired, unused material.[16]

  • Inventory Management: Keep an accurate and up-to-date chemical inventory to prevent duplicate orders and track expiration dates.[17]

  • Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of materials.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The proper handling and disposal of chemicals like this compound are a shared responsibility that protects our community and our planet.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 14, 2026, from [Link]

  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? (2019, January 31). Babst Calland. Retrieved January 14, 2026, from [Link]

  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019, March 5). Foley & Lardner LLP. Retrieved January 14, 2026, from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety. Retrieved January 14, 2026, from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • EPA Hazardous Pharmaceutical Waste Management Overview. (2026, January 7). Secure Waste. Retrieved January 14, 2026, from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved January 14, 2026, from [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE). Retrieved January 14, 2026, from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 14, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 14, 2026, from [Link]

  • Dorzolamide hydrochloride Safety Data Sheet. (2025, March 3). European Directorate for the Quality of Medicines & HealthCare (EDQM). Retrieved January 14, 2026, from [Link]

  • Public Assessment Report Scientific discussion Dorzolamide. (2021, November 16). Geneesmiddeleninformatiebank. Retrieved January 14, 2026, from [Link]

Sources

Core Directive: A Risk-Based Approach to Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of ent-Dorzolamide Hydrochloride: From Personal Protection to Disposal

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure that the researchers and scientists using our products can do so with the utmost confidence in their safety. The potent, pharmacologically active nature of compounds like this compound demands a rigorous, well-understood safety protocol. This guide is structured to provide not just a set of rules, but a deep, causal understanding of the necessary precautions, empowering you to work safely and effectively.

This compound is the enantiomer of Dorzolamide hydrochloride, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[1] Given its specific biological activity, it must be treated as a hazardous substance with the potential for physiological effects upon occupational exposure.[1][2] The primary risks to laboratory personnel include inhalation of airborne particles, direct skin contact, and eye exposure. Therefore, a multi-faceted approach combining engineering controls, meticulous work practices, and appropriate Personal Protective Equipment (PPE) is essential.

The selection of PPE is not a static checklist but a dynamic process based on the specific procedures being performed. The following table outlines the essential PPE and the rationale for its use when handling this compound, particularly in its solid, powdered form.

PPE ComponentSpecificationRationale and Field-Proven Insights
Hand Protection Chemotherapy-rated Nitrile Gloves (ASTM D6978)[3][4]Causality: Prevents dermal absorption, a primary route of exposure. Double-gloving is the gold standard; the outer glove absorbs initial contact, while the inner glove protects the skin during doffing (removal) of contaminated PPE. Change gloves every 30 minutes or immediately if contamination is suspected.[3]
Eye & Face Protection Chemical Safety Goggles and/or a Full-Face Shield[5][6]Causality: Protects mucous membranes from aerosolized particles or splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashes, such as during solution preparation.[6][7]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator[3]Causality: Essential for any procedure that may generate dust or aerosols (e.g., weighing, transferring powder). This prevents inhalation of the active compound. Surgical masks offer no protection against fine chemical particulates and must not be used as a substitute.[3] A fit-test is required to ensure the respirator forms an effective seal.
Body Protection Disposable, impermeable gown with closed back and knit cuffs[3][4]Causality: Protects skin and personal clothing from contamination. An impermeable, solid-front gown prevents soak-through from spills. Knit cuffs ensure a tight seal around the inner glove. Gowns should be changed every 2-3 hours or immediately after a spill.[3]
Shoe Protection Two pairs of disposable shoe covers[3]Causality: Prevents the tracking of contaminants out of the designated handling area. The outer pair is removed upon exiting the immediate work zone (e.g., containment secondary engineering control).

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Adherence to each step ensures that risks are systematically minimized.

Location: All manipulations of solid this compound must be performed within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a powder containment hood that is externally vented or has redundant HEPA filtration.[8]

Step 1: Preparation and Gowning (Donning)

  • Before entering the designated handling area, perform hand hygiene.

  • Don inner gloves, hair cover, and the first pair of shoe covers.

  • Don the impermeable gown, ensuring it is fully closed in the back.

  • Don the second pair of shoe covers.

  • Don your fit-tested N95 respirator.

  • Don safety goggles.

  • Finally, don the outer pair of chemotherapy-rated gloves, ensuring the cuffs are pulled over the cuffs of the gown.

Step 2: Handling the Compound (Weighing and Transfer)

  • Use a dedicated, clearly labeled set of tools (spatulas, weigh boats).

  • Handle the compound gently to minimize dust generation.

  • Clean up any minor spills immediately with a dampened towel to avoid creating airborne dust.[1]

  • After handling, place all contaminated disposable items (e.g., weigh paper, pipette tips) into a sealable hazardous waste bag inside the C-PEC.

Step 3: De-Gowning (Doffing) and Disposal

  • Remove the outer pair of gloves while still in the C-PEC and dispose of them in the designated waste bag.

  • Upon exiting the immediate handling area, remove the outer shoe covers.

  • Remove the gown and remaining shoe covers, turning them inward to contain any surface contamination. Dispose of them in a designated hazardous waste container.

  • Remove goggles and respirator.

  • Remove the inner pair of gloves.

  • Perform thorough hand hygiene with soap and water.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Protocol cluster_2 Action Start Assess Task with ent-Dorzolamide HCl TaskType What is the physical form and procedure? Start->TaskType HighRisk FULL PPE REQUIRED: - Double Chemo Gloves - Impermeable Gown - N95 Respirator - Goggles & Face Shield - Double Shoe Covers TaskType->HighRisk Handling Powder (Weighing, Aliquoting) LowRisk STANDARD PPE: - Single Chemo Gloves - Lab Coat - Safety Goggles TaskType->LowRisk Handling Dilute Solutions (<1 mg/mL) in a C-PEC Proceed Proceed with Caution HighRisk->Proceed LowRisk->Proceed

Caption: Risk-based PPE selection workflow for handling this compound.

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove contaminated clothing immediately. Wash affected skin thoroughly with soap and water.[5][9] Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9][10]

Disposal Plan: All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Used gloves, gowns, shoe covers, weigh papers, and other contaminated disposables must be collected in a clearly labeled, sealed hazardous waste container.[5]

  • Unused Compound: The original compound must be disposed of through your institution's hazardous waste program. Do not discard it in the trash or sewer.[11][12]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional policy.

By integrating these protocols into your laboratory's standard operating procedures, you establish a robust safety framework that protects personnel and ensures the integrity of your research environment.

References

  • VxP Pharma. (2020, January 11). Highly Potent Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & Healthcare. (2025, March 3). Dorzolamide hydrochloride Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (2015, August 31). Personal Protective Equipment. Retrieved from [Link]

  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]

  • ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Leong, J., et al. (2021). Eye Protection in ENT Practice During the COVID-19 Pandemic. Cureus, 13(4), e14521. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.